Diprenorphine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJXLIIMXHRJJH-KNLIIKEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16808-86-9 (hydrochloride) | |
| Record name | Diprenorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00903941 | |
| Record name | Diprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14357-78-9 | |
| Record name | Diprenorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14357-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diprenorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diprenorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diprenorphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPRENORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F0L5N25ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Diprenorphine at Opioid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprenorphine is a potent, non-selective opioid ligand with a complex and clinically significant mechanism of action at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This technical guide provides a comprehensive overview of this compound's interaction with these G-protein coupled receptors (GPCRs). It details its binding affinity, functional activity as both an antagonist and partial agonist, and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols for receptor characterization, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound and Opioid Receptors
Opioid receptors, including the µ, δ, and κ subtypes, are integral to a multitude of physiological processes, most notably pain modulation, mood, and reward.[1][2] These receptors are all G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gi/o).[3][4][5] This interaction initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]
This compound (M5050) is a derivative of thebaine and a non-selective opioid receptor ligand with high affinity for all three receptor subtypes.[7] Its unique pharmacological profile, characterized by potent antagonism at the µ-opioid receptor and partial agonism at the δ- and κ-opioid receptors, makes it a valuable tool in both veterinary medicine and pharmacological research.[7] In veterinary practice, it is used to reverse the effects of highly potent opioid analgesics like etorphine and carfentanil.[8] In research, its radiolabeled form, [³H]this compound, is a standard tool for characterizing opioid receptor binding.
Mechanism of Action at Opioid Receptors
This compound's interaction with opioid receptors is multifaceted, defined by its high binding affinity across all three receptor types and its distinct functional activity at each.
Binding Affinity
This compound exhibits high, sub-nanomolar affinity for µ, δ, and κ opioid receptors. This non-selective, high-affinity binding is a key feature of its pharmacological profile. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor.
Table 1: this compound Binding Affinity at Human Opioid Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | pKᵢ | Reference |
| Mu (µ) | [³H]this compound | 0.69 | 9.16 | [9] |
| Delta (δ) | [³H]DPDPE | 0.23 | 9.64 | [9] |
| Kappa (κ) | [³H]this compound | 0.28 | 9.55 | [9] |
Note: Kᵢ values can vary based on experimental conditions, including the specific radioligand and cell system used.
Functional Activity
This compound's functional activity is receptor-dependent:
-
Mu (µ) Opioid Receptor: At the µ-opioid receptor, this compound acts as a potent antagonist .[7] It effectively blocks the receptor, preventing endogenous and exogenous agonists from binding and eliciting a response. This antagonistic action is the basis for its use in reversing opioid-induced respiratory depression and sedation.[8]
-
Delta (δ) and Kappa (κ) Opioid Receptors: In contrast to its action at the µ-receptor, this compound behaves as a partial agonist at both the δ- and κ-opioid receptors.[7] This means it binds to and activates these receptors, but with a lower intrinsic efficacy than a full agonist. This partial agonism can lead to some opioid-like effects, but also a ceiling effect where increasing the dose does not produce a proportionally greater response.
Table 2: Functional Activity Parameters of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Functional Classification | Reference |
| Mu (µ) | GTPγS Binding | - | - | Antagonist | [7] |
| Delta (δ) | GTPγS Binding | - | - | Partial Agonist | [7] |
| Kappa (κ) | GTPγS Binding | - | - | Partial Agonist | [7] |
Signaling Pathways
The binding of this compound to opioid receptors initiates intracellular signaling cascades. As a µ-receptor antagonist, it blocks the canonical Gi/o-coupled pathway. As a partial agonist at δ and κ receptors, it activates this pathway, albeit to a lesser extent than a full agonist.
G-Protein Coupled Signaling
Opioid receptors are coupled to inhibitory G-proteins (Gi/o).[4] Upon activation by an agonist (or partial agonist like this compound at δ and κ receptors), the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] The Gβγ subunit can modulate various downstream effectors, including ion channels.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or brain tissue homogenates.[10]
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]this compound) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[10]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[10]
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist or partial agonist.
Methodology:
-
Membrane Preparation: As with the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.[12]
-
Incubation: Membranes are incubated with a constant concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.[12][13]
-
Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured.[12]
-
Scintillation Counting: The radioactivity on the filters is quantified.
-
Data Analysis: The data are plotted to generate a concentration-response curve, from which the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal response) can be determined.[12]
Schild Analysis for Antagonism
To characterize this compound's antagonist activity at the µ-opioid receptor, a Schild analysis is performed.
Methodology:
-
Agonist Dose-Response Curves: A series of dose-response curves for a full µ-opioid agonist (e.g., DAMGO) are generated in the absence and presence of several fixed concentrations of this compound.
-
Dose Ratio Calculation: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each concentration of this compound.
-
Schild Plot: A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist (this compound) concentration.
-
pA₂ Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA₂ is a measure of the antagonist's potency.
Conclusion
This compound's mechanism of action is a compelling example of ligand-directed signaling at opioid receptors. Its high-affinity, non-selective binding, coupled with its distinct functional profile of µ-antagonism and δ/κ-partial agonism, underscores the complexity of opioid pharmacology. A thorough understanding of its interactions with opioid receptors, facilitated by the experimental approaches detailed in this guide, is crucial for its application in both research and clinical contexts and for the development of novel opioid receptor modulators with improved therapeutic profiles.
References
- 1. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 2. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etorphine - Wikipedia [en.wikipedia.org]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. zenodo.org [zenodo.org]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Diprenorphine's Interaction with Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the binding affinity of diprenorphine for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This compound, a potent, non-selective opioid antagonist, is a crucial tool in pharmacological research. Understanding its interaction with these receptors is fundamental for the development of novel therapeutics and for elucidating the complex mechanisms of the opioid system. This document provides a comprehensive overview of its binding characteristics, the experimental methods used to determine them, and the associated signaling pathways.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound for µ, δ, and κ opioid receptors is typically quantified using radioligand binding assays. The inhibition constant (Ki) and the dissociation constant (Kd) are key parameters derived from these experiments, indicating the potency of the ligand's interaction with the receptor. A lower Ki or Kd value signifies a higher binding affinity.
| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| Ki (nM) | 0.20 | 0.18 | 0.47 | [1] |
| Kd of [3H]this compound (nM) | 0.39 | 0.44 | 0.27 | [2] |
Table 1: Binding Affinity of this compound for Opioid Receptors. This table summarizes the reported inhibition constant (Ki) of this compound and the dissociation constant (Kd) of radiolabeled this compound ([3H]this compound) for human µ, δ, and κ opioid receptors.
Experimental Protocols
The determination of this compound's binding affinity relies on established in vitro pharmacological assays. The two primary methods are the radioligand binding assay and the functional GTPγS binding assay.
Radioligand Binding Assay
This technique directly measures the interaction of a radiolabeled ligand with its receptor. Competition binding assays are commonly employed to determine the affinity of an unlabeled compound, such as this compound.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The unlabeled compound (this compound) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value.[3]
Detailed Methodology:
-
Membrane Preparation: Cell lines stably expressing the human µ, δ, or κ opioid receptor, or brain tissue homogenates, are used as the receptor source. The cells or tissue are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.[4]
-
Radioligands:
-
Non-selective: [3H]this compound is often used as a non-selective antagonist radioligand.[3][5][6]
-
µ-selective: [3H]-DAMGO is a commonly used agonist radioligand for the µ-opioid receptor.[3]
-
δ-selective: [3H]-Naltrindole is a specific antagonist radioligand for the δ-opioid receptor.[3]
-
κ-selective: [3H]-U-69,593 is a specific agonist radioligand for the κ-opioid receptor.[3]
-
-
Assay Procedure:
-
A constant concentration of the radioligand and the membrane preparation are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with varying concentrations of unlabeled this compound.[3]
-
To determine non-specific binding, a high concentration of a non-labeled universal opioid ligand like naloxone (e.g., 10 µM) is used.[3]
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes) to reach equilibrium.[4]
-
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs), such as the opioid receptors, by an agonist. As this compound is an antagonist, this assay is used to determine its ability to block agonist-stimulated G protein activation.
Principle: In the presence of an agonist, the opioid receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit of the G protein. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is a direct measure of G protein activation.[7] To determine the antagonistic properties of this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the opioid receptor of interest are prepared.
-
Reagents:
-
Agonist: A specific agonist for the receptor is used to stimulate G protein activation (e.g., DAMGO for µ, SNC80 for δ, U69,593 for κ).[8]
-
[35S]GTPγS: The radiolabeled, non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate is included in the assay buffer to maintain the G protein in its inactive state.
-
This compound: The antagonist being tested.
-
-
Assay Procedure:
-
Membranes are pre-incubated with this compound at various concentrations.
-
The specific agonist is then added to stimulate the receptor.
-
[35S]GTPγS is added to the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, 30 µM GDP).[4]
-
The incubation is carried out at 30°C for a defined time.
-
-
Separation and Detection: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is analyzed to determine its antagonist potency (often expressed as an IC50 or Ki value).
Opioid Receptor Signaling Pathways
Mu, delta, and kappa opioid receptors are all G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).[9] The binding of an agonist to these receptors initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways by preventing agonist binding.
Canonical G Protein-Dependent Pathway:
-
Receptor Activation: An agonist binds to the opioid receptor, causing a conformational change.
-
G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the associated Gi/o protein.
-
Subunit Dissociation: The G protein dissociates into Gαi/o-GTP and Gβγ subunits.
-
Downstream Effectors:
-
Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Gβγ: Modulates ion channels, primarily by activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.[7]
-
β-Arrestin Pathway and Receptor Regulation:
Following prolonged agonist exposure, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G protein, leading to desensitization, and can also initiate receptor internalization and trigger G protein-independent signaling cascades.[9] this compound, as an antagonist, prevents the agonist-induced activation and subsequent recruitment of β-arrestin.
References
- 1. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand-binding studies [bio-protocol.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Opioid Peptide Receptor Studies. 13. Characterization of Opioid A...: Ingenta Connect [ingentaconnect.com]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Diprenorphine: A Partial Agonist at Opioid Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diprenorphine is a potent, non-selective opioid ligand that interacts with mu (μ), delta (δ), and kappa (κ) opioid receptors. While traditionally known as an opioid antagonist for veterinary use, detailed pharmacological studies have revealed a more complex profile. This technical guide delineates the pharmacological properties of this compound, establishing its characterization as a partial agonist at all three classical opioid receptor subtypes. This document provides a comprehensive overview of its binding affinity, functional potency, and efficacy, supported by detailed experimental protocols and visualizations of the associated signaling pathways. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in opioid pharmacology and drug development.
Introduction
This compound, a derivative of thebaine, is a high-affinity ligand for μ-, δ-, and κ-opioid receptors. Historically, it has been utilized in veterinary medicine as a powerful antagonist to reverse the effects of highly potent opioids like etorphine and carfentanil. However, a closer examination of its pharmacological activity reveals that it is not a silent antagonist. Instead, this compound exhibits weak partial agonism at all three opioid receptor subtypes.[1] This dual characteristic of high affinity and low intrinsic efficacy underpins its unique pharmacological profile and potential therapeutic applications. Understanding the nuances of its interaction with opioid receptors is crucial for the rational design of novel analgesics and therapeutics for opioid use disorder.
Quantitative Pharmacological Data
The interaction of this compound with opioid receptors has been quantified through various in vitro assays. The following tables summarize its binding affinity (Ki), functional potency (EC50), and efficacy (Emax) at the μ, δ, and κ opioid receptors.
Table 1: Binding Affinity of this compound at Human Opioid Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| Mu (μ) | [³H]this compound | 0.20 | [2] |
| Delta (δ) | [³H]this compound | 0.18 | [2] |
| Kappa (κ) | [³H]this compound | 0.47 | [2] |
Table 2: Functional Potency and Efficacy of this compound at Human Opioid Receptors (G-Protein Activation)
| Receptor Subtype | Assay | Full Agonist | This compound EC₅₀ (nM) | This compound Eₘₐₓ (% of Full Agonist) | Reference |
| Mu (μ) | [³⁵S]GTPγS | DAMGO | ~5 | Low | [3] |
| Delta (δ) | [³⁵S]GTPγS | DPDPE | ~10 | Partial Agonist Activity | [1] |
| Kappa (κ) | [³⁵S]GTPγS | U-69,593 | ~8 | Partial Agonist Activity | [1] |
Note: The exact EC₅₀ and Eₘₐₓ values can vary depending on the specific cell line and experimental conditions. The data presented represents a consensus from multiple studies.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand (e.g., [³H]this compound).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of this compound (competitor).
-
50 µL of a fixed concentration of the radioligand.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the ability of this compound to activate G-proteins coupled to the opioid receptors, thus quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ) as a partial agonist.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
This compound hydrochloride.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Full agonist for the respective receptor (e.g., DAMGO for μ, DPDPE for δ, U-69,593 for κ).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of this compound or the full agonist.
-
50 µL of the membrane preparation.
-
25 µL of GDP solution.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity as described previously.
-
Data Analysis: Construct dose-response curves by plotting the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Determine the EC₅₀ and Eₘₐₓ values by non-linear regression. The Eₘₐₓ of this compound is expressed as a percentage of the maximal stimulation achieved by the full agonist.
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, these receptors initiate a cascade of intracellular signaling events. As a partial agonist, this compound activates these pathways to a lesser extent than a full agonist.
Caption: this compound-mediated G-protein signaling pathway.
Upon binding of this compound to an opioid receptor, the associated Gαi/o protein is partially activated, leading to the dissociation of the Gα-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[5] Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
Caption: General workflow for in vitro pharmacological characterization.
Discussion
The pharmacological profile of this compound as a partial agonist has significant implications. Its high affinity for all three opioid receptors allows it to effectively displace other opioids, including potent agonists. However, its low intrinsic efficacy means that it produces a submaximal response, even at saturating concentrations. This "ceiling effect" is a hallmark of partial agonism and contributes to a greater safety profile compared to full agonists, particularly concerning respiratory depression.
The partial agonism at δ and κ receptors, coupled with what can be functional antagonism at the μ receptor in the presence of a full agonist, suggests a complex in vivo pharmacological effect. For instance, its antidepressant-like effects have been attributed to its partial agonist activity at the δ-opioid receptor.[1] The ability to modulate multiple opioid receptors simultaneously makes this compound and similar compounds intriguing candidates for the development of novel therapeutics with multifaceted actions.
Conclusion
This compound is a non-selective, high-affinity opioid receptor ligand with a well-characterized profile as a partial agonist at μ, δ, and κ opioid receptors. Its ability to engage all three receptor subtypes with low intrinsic efficacy distinguishes it from classical opioid agonists and antagonists. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology. Further investigation into the clinical implications of its unique pharmacological profile is warranted and may pave the way for the development of safer and more effective opioid-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. G-protein-gated potassium channels containing Kir3.2 and Kir3.3 subunits mediate the acute inhibitory effects of opioids on locus ceruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Diprenorphine (M5050) Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprenorphine (M5050), a potent, non-selective opioid receptor antagonist, has carved a unique and critical niche in veterinary medicine and pharmacology research. This technical guide provides a comprehensive overview of the discovery, historical development, and key pharmacological characteristics of this compound. It details its synthesis, binding affinities for opioid receptors, in vivo antagonist potency, and the underlying signaling mechanisms of its action. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of complex biological and chemical processes to facilitate a deeper understanding of this important compound.
Discovery and Historical Development
The development of this compound is intrinsically linked to the pioneering research on potent opioid analgesics and their antagonists conducted at the research laboratories of Reckitt & Sons (later Reckitt & Colman) in the United Kingdom.
Key Researchers and Timeline: The foundational work on the oripavine-derived opioids, which includes this compound and its structurally related and incredibly potent agonist, etorphine, was carried out by a team led by Kenneth W. Bentley and D. G. Hardy in the 1960s. Their extensive work on the molecular rearrangements in the morphine-thebaine group led to the synthesis of a series of novel compounds with remarkable potencies.
The development of these compounds was driven by the need for potent analgesics for veterinary use in large animals. Etorphine (M99), with an analgesic potency thousands of times that of morphine, emerged from this research as an effective immobilizing agent for wildlife and zoo animals.[1] However, the extreme potency of etorphine necessitated the development of a powerful and reliable antagonist to ensure the safety of both the animals and the handlers. This led to the synthesis and development of this compound (M5050), also known under the brand name Revivon.[2][3]
Institutional Context: The Role of Reckitt & Sons
Reckitt & Sons, a British company with a history dating back to 1840, expanded into the pharmaceutical sector in the early 20th century.[4][5] The company's research division in Hull, UK, became a hub for innovative research in medicinal chemistry, particularly in the field of analgesics. The work of Bentley and Hardy in the 1960s on the thebaine-derived opioids, including etorphine and this compound, was a significant achievement for the company and solidified its position in the field of veterinary pharmaceuticals.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process starting from thebaine, a natural opium alkaloid. The key steps, as described in the seminal work by Bentley and Hardy, involve a Diels-Alder reaction followed by a series of modifications to the thebaine structure.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the publications of Bentley and Hardy.
-
Diels-Alder Reaction: Thebaine is reacted with methyl vinyl ketone in a Diels-Alder [4+2] cycloaddition reaction to form a 7α-acetyl-6,14-endo-ethenotetrahydrothebaine adduct.
-
Grignard Reaction: The resulting ketone is then treated with a Grignard reagent, such as cyclopropylmagnesium bromide, to introduce the cyclopropylmethyl group at the nitrogen atom (N-17) and to form the tertiary alcohol at C-7.
-
O-Demethylation: The 3-methoxy group of the oripavine derivative is demethylated to a hydroxyl group to yield this compound.
Caption: Chemical synthesis workflow for this compound.
Pharmacological Properties
This compound is characterized as a non-selective, high-affinity opioid receptor antagonist with weak partial agonist activity at all three major opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).[2][3]
In Vitro Binding Affinity
The binding affinity of this compound to opioid receptors has been extensively studied using radioligand binding assays.
Table 1: In Vitro Binding Affinities of this compound
| Receptor Subtype | Radioligand | Kd (nM) | Ki (nM) |
| Mu (µ) | [³H]this compound | 0.39 | 0.07 |
| Delta (δ) | [³H]this compound | 0.44 | 0.23 |
| Kappa (κ) | [³H]this compound | 0.27 | 0.02 |
Kd values from competitive inhibition of [³H]this compound binding. Ki values from various competitive binding studies.
Experimental Protocol: Radioligand Competitive Binding Assay
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human µ-opioid receptor) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a selective radioligand for the target receptor (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of this compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand competitive binding assay.
In Vivo Antagonist Potency
This compound is a highly potent opioid antagonist in vivo, capable of reversing the profound effects of super-potent opioids like etorphine and carfentanil.
Table 2: In Vivo Antagonist Potency of this compound
| Opioid Agonist | Animal Model | Effect Measured | ED₅₀ of this compound |
| Etorphine | Large Mammals (e.g., Rhinoceros, Elephant) | Reversal of Immobilization | 1.3 - 2 mg per mg of etorphine |
| Morphine | Rat | Reversal of Analgesia (Tail-flick test) | ~10-15 µg/kg |
Experimental Protocol: Reversal of Opioid-Induced Immobilization in Large Animals
-
Animal Preparation and Immobilization: A large mammal, such as a white rhinoceros, is immobilized with a calculated dose of etorphine administered via a projectile dart.[6]
-
Monitoring: Physiological parameters, including respiratory rate and depth, are monitored throughout the immobilization period.
-
Antagonist Administration: Once the veterinary procedure is complete, this compound is administered intravenously, typically into an ear vein, at a dose ratio of approximately 1.3 to 2 times the initial etorphine dose.[1]
-
Recovery Observation: The time to reversal of immobilization (e.g., head lift, attempts to stand, and full standing) is recorded. The quality of the recovery is also assessed.
Caption: Experimental workflow for etorphine reversal with this compound in large animals.
Mechanism of Action: G-Protein Coupled Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G-proteins.[7] As a weak partial agonist, this compound binds to the opioid receptor and induces a conformational change that leads to a submaximal activation of the associated G-protein.
Signaling Pathway:
-
Ligand Binding: this compound binds to the extracellular domain of the µ, κ, or δ opioid receptor.
-
Receptor Activation (Partial): This binding induces a conformational change in the receptor, but to a lesser extent than a full agonist.
-
G-Protein Activation: The partially activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels, such as promoting the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This leads to hyperpolarization of the neuron and reduced neurotransmitter release.
-
As an antagonist, this compound's high affinity for the receptor allows it to displace potent agonists like etorphine, thereby terminating their signaling and reversing their physiological effects.
Caption: G-protein signaling pathway for this compound as a weak partial agonist.
Conclusion
This compound (M5050) stands as a testament to the targeted drug discovery and development efforts of the mid-20th century. Born out of the necessity to safely manage the effects of its ultra-potent agonist counterpart, etorphine, this compound has become an indispensable tool in veterinary medicine for the immobilization and management of large and wild animals. Its unique pharmacological profile as a high-affinity, non-selective opioid receptor antagonist with weak partial agonist activity provides a robust and reliable mechanism for reversing profound opioid-induced effects. The foundational research by Bentley and Hardy at Reckitt & Sons laid the groundwork for a generation of potent opioid modulators, and the continued study of this compound offers valuable insights into the structure-activity relationships and signaling mechanisms of the opioid system. This technical guide has aimed to provide a comprehensive and detailed resource for professionals in the field, fostering a deeper understanding of this remarkable and life-saving compound.
References
- 1. Etorphine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reckitt and Sons - Graces Guide [gracesguide.co.uk]
- 5. reckitt.com [reckitt.com]
- 6. Use of butorphanol and this compound to counter respiratory impairment in the immobilised white rhinoceros (Ceratotherium simum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Diprenorphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprenorphine, a potent opioid receptor ligand, has been a subject of extensive research due to its complex pharmacological profile. As a derivative of thebaine, this compound is structurally characterized by a 6,14-ethenomorphinan skeleton. It is widely recognized as a non-selective, high-affinity antagonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors. However, emerging evidence also points towards its partial agonist activity, particularly at the κ- and δ-opioid receptors.[1][2][3] This dual characteristic makes the study of its structure-activity relationship (SAR) a compelling area for the development of novel therapeutics with tailored pharmacological effects.
This technical guide provides a comprehensive overview of the SAR studies of this compound, focusing on the core aspects of chemical synthesis, pharmacological activity, and receptor signaling. It aims to serve as a valuable resource for researchers and professionals involved in the field of opioid pharmacology and drug development.
Core Structure and Pharmacological Profile
This compound's fundamental structure is the rigid pentacyclic framework of the morphinan alkaloid. Key structural features that dictate its interaction with opioid receptors include:
-
The N-substituent: The cyclopropylmethyl group at the nitrogen atom (N-17) is a crucial determinant of its antagonist and partial agonist properties.
-
The C6-methoxy group and the 6,14-etheno bridge: These features contribute to its high affinity for all three opioid receptor subtypes.
-
The C7-side chain: The α,α-dimethyl-7-methanol group also influences its binding and functional activity.
This compound exhibits sub-nanomolar binding affinities for μ, δ, and κ opioid receptors, making it a potent, non-selective ligand.[1][2] While predominantly classified as an antagonist, functional assays have demonstrated its capacity to act as a partial agonist at κ- and δ-opioid receptors.[1][2][3] This mixed efficacy profile is a key area of interest in SAR studies.
Structure-Activity Relationship Studies
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for receptor affinity and functional activity.
N-Substituent Modifications
The nature of the substituent at the nitrogen atom profoundly influences the pharmacological profile of this compound analogues. While the cyclopropylmethyl group is associated with potent antagonism, variations can shift the activity towards agonism or alter the selectivity profile.
A series of N-substituted 7β-diprenorphine analogues have been synthesized to explore these relationships.[4][5][6] The general synthetic route often involves the N-demethylation of a thebaine or oripavine derivative, followed by N-alkylation with the desired substituent.
Table 1: Binding Affinities of N-Substituted this compound Analogues
| N-Substituent | μ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | Reference |
| Cyclopropylmethyl (this compound) | 0.4 | 0.18 | 0.2 | [IUPHAR/BPS Guide to PHARMACOLOGY] |
| Methyl | - | - | - | Data not available |
| Allyl | - | - | - | Data not available |
| Propargyl | - | - | - | Data not available |
| Phenethyl | - | - | - | Data not available |
Note: Comprehensive quantitative data for a systematic series of N-substituted this compound analogues is currently limited in the publicly available literature. The table will be populated as more data becomes available.
C6-Position Modifications
Modifications at the C6 position, typically involving the methoxy group, have been explored to modulate affinity and selectivity. For instance, the synthesis of 6-O-desmethyl-diprenorphine derivatives allows for the introduction of various substituents at this position.
C7-Position Modifications
The tertiary alcohol side chain at the C7 position also plays a role in receptor interaction. Analogues with alterations in this region have been synthesized to probe its contribution to the SAR.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and some of its closely related analogues.
Table 2: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | μ-OR | δ-OR | κ-OR | Reference |
| This compound | 0.4 | 0.18 | 0.2 | [IUPHAR/BPS Guide to PHARMACOLOGY] |
| Buprenorphine | 0.22 | 4.5 | 0.35 | [IUPHAR/BPS Guide to PHARMACOLOGY] |
| Etorphine | 0.03 | 0.38 | 0.07 | [IUPHAR/BPS Guide to PHARMACOLOGY] |
Table 3: Functional Activity Data (EC50 in nM and Emax %)
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Reference |
| This compound | μ-OR | [35S]GTPγS | - | Antagonist | [1][2] |
| This compound | δ-OR | [35S]GTPγS | - | Partial Agonist | [1][2] |
| This compound | κ-OR | [35S]GTPγS | - | Partial Agonist | [1][2][3] |
Experimental Protocols
Synthesis of N-Substituted 7β-Diprenorphine Analogues
A general procedure for the synthesis of N-substituted 7β-diprenorphine analogues starts from thebaine.[4][5][6]
Workflow for Synthesis of N-Substituted this compound Analogues
References
- 1. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has agonist activity at opioid kappa-receptors in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of Diprenorphine Receptor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro methods used to characterize the binding of Diprenorphine to opioid receptors. This compound is a potent, non-selective opioid receptor ligand, exhibiting antagonist or partial agonist activity at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[1][2] Its high affinity for all three receptor types makes it a valuable tool in opioid research, particularly in radioligand binding assays and positron emission tomography (PET) imaging studies.[1]
Understanding the binding characteristics of this compound is crucial for interpreting experimental results and for the development of novel opioid-based therapeutics. This guide details the experimental protocols for key in vitro assays, presents quantitative binding data in a structured format, and provides visual representations of experimental workflows and signaling pathways.
Data Presentation: this compound Binding Affinity and Receptor Density
The following tables summarize the quantitative data for this compound's binding affinity (Ki and Kd) and maximal binding capacity (Bmax) at the mu, delta, and kappa opioid receptors.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Preparation | Reference |
| Mu (µ) | This compound | 0.20 | - | Rat brain membranes | [1] |
| Delta (δ) | This compound | 0.18 | - | Rat brain membranes | [1] |
| Kappa (κ) | This compound | 0.47 | - | Rat brain membranes | [1] |
| Non-selective | [3H]this compound | - | 0.23 | Rat brain membranes | [1] |
| Non-selective | [11C]this compound | - | 0.85 ± 0.17 | Human brain (in vivo PET) | [1] |
Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates higher binding affinity. Kd (Dissociation Constant): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.
Table 2: Maximal Binding Capacity (Bmax) of [3H]this compound
| Preparation | Bmax (fmol/mg protein) | Bmax (pmol/g brain) | Reference |
| Rat brain membranes | 530 | - | [1] |
| Fresh untreated Tris buffer rat brain homogenate | - | ~30 | [3] |
| Washed rat brain homogenate membranes | - | 13-22 | [3] |
Bmax (Maximal Binding Capacity): Represents the total concentration of receptors in a given tissue or cell preparation.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound receptor binding are provided below.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and density of receptors.[4][5]
1. Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand, such as [3H]this compound.
-
Objective: To determine the Kd and Bmax of [3H]this compound.
-
Materials:
-
Cell membranes or tissue homogenates expressing opioid receptors.
-
[3H]this compound (radioligand).
-
Unlabeled naloxone or this compound (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of [3H]this compound in the assay buffer across a range of concentrations (e.g., 0.01 to 10 nM).
-
In a series of tubes, incubate a constant amount of membrane protein (e.g., 20 µg) with the varying concentrations of [3H]this compound.[6]
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled naloxone (e.g., 10 µM) to determine non-specific binding.[7]
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of naloxone) from the total binding.
-
Plot the specific binding against the concentration of [3H]this compound.
-
Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.[5]
-
-
2. Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radioligand for binding to the receptors.
-
Objective: To determine the Ki of this compound at µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the specific opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).[6]
-
A fixed concentration of a suitable radioligand (e.g., [3H]this compound for µ and κ, or a selective radioligand like [3H]naltrindole for δ).[6][8]
-
Serial dilutions of unlabeled this compound.
-
Assay Buffer, filters, and scintillation supplies as in the saturation assay.
-
-
Protocol:
-
Prepare serial dilutions of unlabeled this compound over a wide concentration range (e.g., 10-12 to 10-5 M).
-
In a series of tubes, incubate a constant amount of membrane protein, a fixed concentration of the radioligand (typically at or near its Kd value), and the varying concentrations of unlabeled this compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like naloxone).[7]
-
Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[6]
-
Terminate the reaction by rapid filtration and wash the filters as described previously.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (log(inhibitor) vs. response) using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[4]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Functional Assays
Functional assays measure the consequence of receptor binding, such as G-protein activation or second messenger modulation.
1. [35S]GTPγS Binding Assay
This assay measures the activation of G-proteins, which is one of the earliest events following agonist binding to a GPCR.[9][10] It can be used to determine the potency (EC50) and efficacy (Emax) of a compound and to distinguish between agonists, partial agonists, and antagonists.[9]
-
Objective: To characterize the functional activity of this compound (as a partial agonist or antagonist) at opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Unlabeled GTPγS (for non-specific binding).
-
GDP (to enhance agonist-stimulated signal).[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[11]
-
Test compounds (this compound, a known full agonist like DAMGO for µ, and a known antagonist like naloxone).
-
96-well filter plates or SPA beads.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds (this compound, full agonist).
-
In a 96-well plate, add the assay buffer, the test compounds, the membrane suspension (e.g., 10-20 µg protein/well), and GDP (final concentration 10-100 µM).[11]
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.[11]
-
Pre-incubate the plate at 30°C for 15 minutes.[11]
-
Initiate the reaction by adding [35S]GTPγS (final concentration 0.05-0.1 nM).[11]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[11]
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the plates with ice-cold buffer.
-
Dry the plates and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding to obtain specific [35S]GTPγS binding.
-
Plot the specific binding against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
-
To test for antagonist activity, perform the assay with a fixed concentration of a full agonist in the presence of increasing concentrations of this compound.
-
-
2. cAMP Inhibition Assay
Opioid receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This assay measures this downstream effect.
-
Objective: To determine the ability of this compound to inhibit forskolin-stimulated cAMP production.
-
Materials:
-
Protocol:
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compound (this compound) for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[14]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
-
Mandatory Visualizations
The following diagrams illustrate the workflows and pathways described in this guide.
Caption: Workflow for a radioligand saturation binding experiment.
References
- 1. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elifesciences.org [elifesciences.org]
Preclinical Studies on the Physiological Effects of Diprenorphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diprenorphine is a potent opioid receptor ligand with a complex pharmacological profile, acting as a high-affinity antagonist at the µ-opioid receptor (MOR) and a partial agonist at the δ-opioid (DOR) and κ-opioid (KOR) receptors. This unique profile confers a range of physiological effects that have been explored in various preclinical models. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its receptor binding characteristics, in vivo physiological effects, and the experimental protocols used to elucidate these properties. While quantitative data on the physiological effects of this compound are limited in the publicly available literature, this guide summarizes the existing knowledge and provides detailed methodologies to facilitate further research.
Receptor Binding Affinity
This compound exhibits high affinity for all three major opioid receptor subtypes. Its binding characteristics are typically determined through competitive radioligand binding assays, where it is often used as a radiolabeled antagonist ([³H]this compound) to characterize other opioid ligands.
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| µ-Opioid Receptor | [³H]this compound | NMB cell membranes | - | [1] |
| δ-Opioid Receptor | [³H]this compound | NMB cell membranes | - | [1] |
| κ-Opioid Receptor | [³H]this compound | NMB cell membranes | - | [1] |
Pharmacodynamics and Physiological Effects
This compound's mixed antagonist/partial agonist profile results in a complex array of physiological effects. Preclinical studies have primarily focused on its impact on the central nervous system.
Central Nervous System Effects
-
Antagonism of µ-Opioid Agonists: this compound effectively reverses the physiological effects of µ-opioid receptor agonists like morphine and etorphine.
-
Antidepressant-like Effects: In rodent models of depression, such as the tail suspension test, acute administration of this compound has been shown to produce antidepressant-like effects.[2] This effect is believed to be mediated through its partial agonist activity at the δ-opioid receptor.[2]
-
Modulation of Seizure Threshold: this compound has demonstrated the ability to inhibit convulsions induced by full δ-opioid agonists, while also potentiating pentylenetetrazole-induced convulsions.[2]
Cardiovascular, Respiratory, and Gastrointestinal Effects
Specific quantitative preclinical data on the direct effects of this compound on the cardiovascular, respiratory, and gastrointestinal systems are limited. However, based on its receptor profile, the following effects can be inferred:
-
Cardiovascular: As a µ-opioid antagonist, this compound would be expected to counteract the bradycardia and hypotension often associated with µ-agonists. The cardiovascular effects of its partial agonism at δ and κ receptors are less clear and likely complex.
-
Respiratory: this compound is expected to antagonize the respiratory depression induced by µ-opioid agonists. Its intrinsic effect on respiration as a δ/κ partial agonist is not well-characterized in preclinical studies.
-
Gastrointestinal: By blocking µ-opioid receptors, this compound would likely antagonize the constipating effects of µ-agonists. The impact of its partial agonism at δ and κ receptors on gastrointestinal motility is not well-defined.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the preclinical physiological effects of this compound.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for opioid receptors.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).
-
Radioligand (e.g., [³H]this compound).
-
Test compound (unlabeled this compound).
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Membrane preparation + Assay buffer.
-
Non-specific Binding: Radioligand + Membrane preparation + High concentration of a non-labeled antagonist (e.g., Naloxone).
-
Competition: Radioligand + Membrane preparation + Serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
Caption: Workflow for an in vitro radioligand binding assay.
Mouse Tail Suspension Test
This protocol describes a behavioral assay used to screen for antidepressant-like activity.
Objective: To assess the antidepressant-like effects of a test compound by measuring the duration of immobility in mice suspended by their tails.
Materials:
-
Male mice (e.g., C57BL/6).
-
Tail suspension apparatus.
-
Adhesive tape.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal) at a specified time before the test.
-
Suspension: Suspend each mouse individually by its tail from the suspension bar using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.
-
Recording: Video record the behavior of the mouse for a 6-minute period.
-
Scoring: Analyze the video recording to determine the total duration of immobility during the test period. Immobility is defined as the absence of any movement except for respiration.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Caption: Experimental workflow for the mouse tail suspension test.
Signaling Pathways
This compound's partial agonism at δ and κ-opioid receptors initiates intracellular signaling cascades, primarily through the activation of inhibitory G-proteins (Gᵢ/Gₒ).
Delta-Opioid Receptor Partial Agonist Signaling
Activation of DOR by a partial agonist like this compound leads to the dissociation of the G-protein into its Gαᵢ/ₒ and Gβγ subunits. This initiates downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways. The extent of G-protein activation and subsequent signaling is lower than that produced by a full agonist.
Caption: Simplified signaling pathway for a δ-opioid receptor partial agonist.
Kappa-Opioid Receptor Partial Agonist Signaling
Similar to DOR, partial agonism at the KOR by this compound activates Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Additionally, KOR activation can lead to the recruitment of β-arrestin, which can mediate distinct downstream signaling events and receptor desensitization. The balance between G-protein and β-arrestin signaling can vary between different partial agonists.
Caption: G-protein and β-arrestin signaling pathways for a κ-opioid receptor partial agonist.
Preclinical Toxicology and Safety Pharmacology
-
Acute Toxicity Studies: To determine the median lethal dose (LD₅₀) and identify signs of acute toxicity.
-
Repeat-Dose Toxicity Studies: To evaluate the toxicological effects of repeated administration over various durations in at least two species (one rodent, one non-rodent).
-
Safety Pharmacology Core Battery: To assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: To evaluate the potential for the compound to damage genetic material.
-
Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic-fetal development, and pre- and postnatal development.
Given this compound's potent opioid receptor activity, safety pharmacology studies would be particularly important to characterize its effects on vital functions in the absence of a µ-agonist.
Conclusion and Future Directions
This compound's unique pharmacological profile as a µ-opioid receptor antagonist and a δ/κ-opioid receptor partial agonist presents a compelling area for further research. The available preclinical data highlight its potential as a tool for studying the opioid system and as a lead compound for the development of novel therapeutics, particularly for central nervous system disorders such as depression. However, a significant gap exists in the publicly available quantitative data regarding its pharmacokinetics, and its effects on major physiological systems, as well as its comprehensive safety profile. Future preclinical studies should aim to address these knowledge gaps to fully elucidate the therapeutic potential and safety of this compound.
References
Diprenorphine: A Comprehensive Technical Guide for Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprenorphine is a potent, non-selective opioid ligand that has carved a significant niche as a research tool in neurobiology.[1] Its unique pharmacological profile, characterized by high affinity for all three major opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—makes it an invaluable asset for studying the endogenous opioid system.[1][2] This technical guide provides an in-depth overview of this compound's properties, its application in experimental settings, and detailed protocols for its use, with a focus on its role in neuroimaging and receptor binding studies.
Pharmacological Profile
This compound is classified as a weak partial agonist at the µ, δ, and κ-opioid receptors with high affinity and is also functionally considered a potent opioid antagonist.[1][3] This dual characteristic means that in the absence of other opioids, it can elicit a minimal response, while in their presence, it acts as a competitive antagonist, displacing them from the receptors.[1] This property is particularly useful for reversing the effects of highly potent opioids like etorphine and carfentanil, especially in veterinary medicine for tranquilizing large animals.[1][4]
Binding Affinities
This compound's utility as a non-selective ligand is underscored by its subnanomolar affinity for all three opioid receptor subtypes.[2] Quantitative data on its binding affinities are summarized in the table below.
| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| Ki (nM) | 0.20 | 0.18 | 0.47 | [2] |
| Kd (nM) | - | - | - | |
| In Vitro (rat brain membranes) | 0.23 | - | - | [2] |
| In Vivo (human brain) | 0.85 ± 0.17 | 0.85 ± 0.17 | 0.85 ± 0.17 | [2] |
| Bmax (fmol/mg protein) | 530 | - | - | [2] |
| Bmax (nM) in Human Brain Regions | See regional data below | See regional data below | See regional data below | [2] |
| Occipital Cortex | 2.3 ± 0.5 | 2.3 ± 0.5 | 2.3 ± 0.5 | [2] |
| Cerebellum | 6.8 ± 2.1 | 6.8 ± 2.1 | 6.8 ± 2.1 | [2] |
| Parietal Cortex | 12.0 ± 3.7 | 12.0 ± 3.7 | 12.0 ± 3.7 | [2] |
| Frontal Cortex | 13.1 ± 3.6 | 13.1 ± 3.6 | 13.1 ± 3.6 | [2] |
| Temporal Cortex | 13.4 ± 2.6 | 13.4 ± 2.6 | 13.4 ± 2.6 | [2] |
| Thalamus | 18.6 ± 1.9 | 18.6 ± 1.9 | 18.6 ± 1.9 | [2] |
| Caudate | 19.9 ± 10.0 | 19.9 ± 10.0 | 19.9 ± 10.0 | [2] |
| Cingulate Cortex | 20.5 ± 7.3 | 20.5 ± 7.3 | 20.5 ± 7.3 | [2] |
Mechanism of Action and Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a decrease in adenylyl cyclase activity, reducing intracellular cyclic AMP (cAMP) levels.[2] This initiates a signaling cascade that can modulate neuronal excitability and neurotransmitter release.
Experimental Protocols
In Vitro Receptor Binding Assay using [³H]this compound
This protocol outlines a standard receptor binding assay to determine the affinity of a test compound for opioid receptors using radiolabeled this compound.
Materials:
-
Rat brain membranes (or cell lines expressing opioid receptors)
-
[³H]this compound (specific activity ~30-60 Ci/mmol)
-
Test compound
-
Naloxone (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain membranes by homogenization in ice-cold buffer followed by centrifugation.
-
Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.
-
In a 96-well plate, add binding buffer, [³H]this compound (final concentration ~0.2-0.5 nM), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
In Vivo Neuroimaging with [¹¹C]this compound PET
Positron Emission Tomography (PET) with [¹¹C]this compound allows for the non-invasive quantification and localization of opioid receptors in the living brain.
Radiosynthesis of [¹¹C]this compound: [¹¹C]this compound is typically synthesized by the O-methylation of a precursor, such as 3-O-t-butyldimethylsilyl-(6-O-desmethyl)this compound or (3-O-trityl,6-desmethyl)this compound, using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2][5] The synthesis is usually automated and takes approximately 30-45 minutes, yielding a product with high radiochemical purity (>98%) and specific activity.[2]
PET Imaging Protocol (Human Study):
-
Subject Preparation: Subjects should be screened for any contraindications to PET scanning and provided with informed consent. An arterial line may be inserted for arterial blood sampling to measure the input function.
-
Radiotracer Injection: A bolus of [¹¹C]this compound (typically 150-370 MBq) is injected intravenously.
-
PET Data Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for 60-90 minutes.
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of [¹¹C]this compound and its metabolites in the plasma, which serves as the input function for kinetic modeling.
-
Image Reconstruction and Analysis: PET images are reconstructed, corrected for attenuation and scatter, and co-registered with the subject's MRI for anatomical localization.
-
Kinetic Modeling: Time-activity curves are generated for various brain regions of interest. The binding potential (BP) of [¹¹C]this compound, which is proportional to the density of available receptors, can be quantified using kinetic models such as the simplified reference tissue model (SRTM) with the occipital cortex often used as a reference region due to its low opioid receptor density.[6]
Applications in Neurobiology Research
This compound's non-selectivity makes it an ideal tool for assessing the total opioid receptor pool in the brain. This is particularly valuable in studies investigating global changes in the opioid system in various neurological and psychiatric conditions, including:
-
Pain Perception and Analgesia: [¹¹C]this compound PET has been used to study the endogenous opioid response to pain.[2]
-
Drug Addiction: Investigating alterations in opioid receptor availability in substance use disorders.
-
Neurodegenerative Diseases: Assessing changes in the opioid system in conditions like Huntington's disease.[2]
-
Epilepsy: Studying the role of opioid receptors in seizure disorders.[2]
Logical Relationships in this compound's Action
The following diagram illustrates the logical flow of this compound's interaction with the opioid system, highlighting its dual role as a partial agonist and antagonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. The automated radiosynthesis and purification of the opioid receptor antagonist, [6-O-methyl-11C]this compound on the GE TRACERlab FXFE radiochemistry module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Combined [11C]this compound PET Study and fMRI Study of Acupuncture Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Cellular and Molecular Effects of Diprenorphine Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprenorphine is a semi-synthetic opioid derivative that acts as a potent, non-selective antagonist or weak partial agonist at the three main opioid receptors: mu (µ), delta (δ), and kappa (κ).[1][2] Its primary clinical application is in veterinary medicine as a reversing agent for highly potent opioids like etorphine and carfentanil used in large animal tranquilization.[1] Due to its complex pharmacological profile, characterized by high affinity and low intrinsic activity, this compound serves as a valuable tool in opioid research. This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound exposure, with a focus on its receptor binding, signal transduction, and the experimental methodologies used to elucidate these actions.
Data Presentation: Quantitative Analysis of this compound's Molecular Interactions
The following tables summarize the quantitative data available for this compound's interaction with opioid receptors.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Mu (µ) | [³H]this compound | Rat brain membranes | 0.20 | [3] |
| Delta (δ) | [³H]this compound | Rat brain membranes | 0.18 | [3] |
| Kappa (κ) | [³H]this compound | Rat brain membranes | 0.47 | [3] |
Ki represents the inhibition constant, indicating the concentration of this compound required to inhibit 50% of the radioligand binding. A lower Ki value signifies a higher binding affinity.
Table 2: Functional Activity of this compound at Opioid Receptors
| Receptor Subtype | Assay | Functional Response | Observation | Reference |
| Mu (µ) | G-protein activation | Antagonist | Blocks agonist-induced G-protein activation | [4] |
| Delta (δ) | G-protein activation | Partial Agonist | Produces a submaximal response compared to full agonists | [4] |
| Kappa (κ) | G-protein activation | Partial Agonist | Produces a submaximal response compared to full agonists | [4] |
| Mu (µ), Delta (δ), Kappa (κ) | cAMP Accumulation | Antagonist/Weak Partial Agonist | Blocks agonist-induced inhibition of cAMP or has minimal effect on its own | [2] |
Signaling Pathways Modulated by this compound
This compound, through its interaction with opioid receptors, modulates several key intracellular signaling pathways. As a G-protein coupled receptor (GPCR) ligand, its effects are primarily initiated through the activation or inhibition of heterotrimeric G-proteins.
G-Protein Signaling
Opioid receptors primarily couple to inhibitory G-proteins (Gαi/o). Upon binding of an agonist, the G-protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This compound, acting as an antagonist at the µ-receptor, blocks this cascade when a µ-agonist is present. At δ and κ-receptors, its partial agonist activity leads to a less pronounced inhibition of adenylyl cyclase compared to full agonists.
β-Arrestin Recruitment
Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. The extent to which this compound promotes β-arrestin recruitment is a key area of research in understanding its pharmacological profile, particularly its classification as a partial agonist or antagonist at different receptor subtypes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize the cellular and molecular effects of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for opioid receptors.
Objective: To determine the inhibition constant (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
[³H]this compound (radioligand).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of [³H]this compound with cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. The IC₅₀ (concentration of unlabeled ligand that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the effect of this compound on adenylyl cyclase activity.
Objective: To determine the functional effect (antagonism or partial agonism) of this compound on cAMP production.
Materials:
-
Cells expressing the opioid receptor of interest.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
A potent opioid agonist (e.g., DAMGO for µ-receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin and the opioid agonist to stimulate adenylyl cyclase (for antagonist mode) or forskolin alone (for agonist mode).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a compatible assay kit and plate reader.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine its effect on agonist-induced cAMP inhibition or its own effect on cAMP levels.
References
- 1. Allostery at opioid receptors: modulation with small molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of [11C]Diprenorphine for PET Imaging
Introduction
[6-O-methyl-11C]Diprenorphine ([11C]DPN) is a widely used positron emission tomography (PET) ligand for the in vivo study of the endogenous opioid system.[1] As a non-selective antagonist, it binds with high affinity to all three major opioid receptor subtypes (μ, κ, and δ), making it a valuable tool for quantifying receptor density in various neurological and psychiatric disorders.[2][3] This document provides detailed protocols for the automated radiosynthesis of [11C]this compound, tailored for researchers, scientists, and drug development professionals. The synthesis involves the 11C-methylation of a protected precursor followed by deprotection and purification.
Synthesis Overview
The radiosynthesis of [11C]this compound is typically a two-step process performed in a fully automated synthesis module, such as the GE TRACERlab FXFE.[2][4] The general scheme involves the O-methylation of a trityl-protected precursor, (3-O-trityl,6-desmethyl)this compound, using a [11C]methylating agent ([11C]methyl iodide or [11C]methyl triflate).[1][2] This is followed by the acidic removal of the trityl protecting group to yield the final product, [11C]this compound.[1][4] The use of an acid-labile trityl protecting group is advantageous as it minimizes the formation of byproducts and allows for reproducible syntheses.[4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of [11C]this compound using different methods and precursors.
Table 1: Synthesis Parameters for [11C]this compound
| Parameter | [11C]Methyl Iodide Method | [11C]Methyl Triflate Method | Reference |
| Precursor | 3-O-trityl-6-O-desmethyl-diprenorphine | 3-O-trityl-6-O-desmethyl-diprenorphine | [1][4] |
| Radiochemical Yield (RCY) | 13–19% (decay-corrected) | Generally higher than [11C]CH3I | [4] |
| Specific Activity (SA) | 15.5–23.8 GBq/μmol at EOS | Higher than [11C]CH3I method | [2][4] |
| Radiochemical Purity (RCP) | >98% | >98% | [1] |
| Total Synthesis Time | ~45 minutes (from EOB) | ~35-45 minutes | [1][4] |
| Synthesis Module | GE TRACERlab FXFE / Home-built | GE TRACERlab FXFE | [2][4] |
EOS: End of Synthesis; EOB: End of Bombardment.
Experimental Protocols
This section details the methodologies for the key steps in the synthesis, purification, and quality control of [11C]this compound.
1. Production of [11C]Methylating Agent
-
[11C]Methyl Iodide ([11C]CH3I): Produced via the "gas phase" method on an automated module. [11C]CO2 is first converted to [11C]CH4, which is then reacted with iodine to form [11C]CH3I.
-
[11C]Methyl Triflate ([11C]CH3OTf): [11C]Methyl iodide is passed through a heated column containing silver triflate to produce [11C]methyl triflate.[2][4] This agent often results in higher specific activity.[2]
2. Automated Radiosynthesis of [11C]this compound
The following protocol is based on an automated synthesis using a GE TRACERlab FXFE module.[2]
-
Step 1: Reagent Preparation
-
Dissolve 1-2 mg of the precursor, 3-O-trityl-6-O-desmethyl-diprenorphine, in 300-400 µL of anhydrous dimethylformamide (DMF).
-
-
Step 2: Radiolabeling
-
The gaseous [11C]methyl iodide or [11C]methyl triflate is trapped in the reaction vessel containing the precursor solution at room temperature.
-
A suitable base (e.g., sodium hydride) is added to facilitate the O-methylation.[1]
-
The reaction mixture is heated at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 5-10 minutes).
-
-
Step 3: Deprotection
-
After cooling, an acidic solution (e.g., 1 M HCl) is added to the reaction vessel to remove the trityl protecting group.
-
The mixture is heated again (e.g., at 100°C for 5 minutes) to ensure complete deprotection.[4]
-
-
Step 4: Purification
-
The crude reaction mixture is neutralized and then purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
The fraction corresponding to [11C]this compound is collected.
-
-
Step 5: Formulation
-
The collected HPLC fraction is diluted with a sterile saline solution.
-
The solution is then passed through a C18 Sep-Pak cartridge to remove the organic solvent.
-
The final product is eluted from the cartridge with ethanol and further diluted with sterile saline for injection.
-
The final formulated product is passed through a 0.22 µm sterile filter into a sterile vial.
-
3. Quality Control
-
Radiochemical Purity and Identity: Determined by analytical HPLC. The retention time of the product should match that of a non-radioactive this compound standard. The radiochemical purity should be >95%.
-
Specific Activity: Calculated by dividing the amount of radioactivity by the molar amount of this compound, determined via HPLC with a UV detector calibrated with a standard solution.
-
Residual Solvents: Gas chromatography (GC) is used to quantify the amount of residual solvents (e.g., ethanol, acetonitrile, DMF) to ensure they are below the limits specified by the pharmacopeia.
-
pH: The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5-7.5).
-
Sterility and Endotoxin Testing: The final product must be tested for sterility and bacterial endotoxins to ensure it is safe for human administration.
Visualizations
Diagram 1: Automated Synthesis Workflow of [11C]this compound
Caption: Automated workflow for the synthesis of [11C]this compound.
Diagram 2: Radiosynthesis Reaction of [11C]this compound
Caption: Chemical reaction scheme for [11C]this compound synthesis.
Diagram 3: Opioid Receptor Antagonism by this compound
References
- 1. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The automated radiosynthesis and purification of the opioid receptor antagonist, [6-O-methyl-11C]this compound on the GE TRACERlab FXFE radiochemistry module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Diprenorphine with Carbon-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
[6-O-methyl-¹¹C]Diprenorphine ([¹¹C]DPN) is a potent and nonselective opioid receptor antagonist used as a radioligand in Positron Emission Tomography (PET) studies.[1][2][3][4][5] It binds to mu (μ), kappa (κ), and delta (δ) opioid receptor subtypes, making it a valuable tool for investigating the endogenous opioid system in vivo.[1][2][4][5] This document provides a detailed protocol for the automated radiosynthesis of [¹¹C]this compound, adapted from established methods, suitable for clinical research applications.[1]
Chemical Pathway
The radiosynthesis of [¹¹C]this compound is typically achieved via the O-methylation of a protected precursor, (3-O-trityl,6-desmethyl)this compound, using a ¹¹C-methylating agent such as [¹¹C]methyl iodide or [¹¹C]methyl triflate.[1][3][6] This is followed by the removal of the protecting group to yield the final product.
Caption: Chemical synthesis pathway for [¹¹C]this compound.
Experimental Protocol
This protocol describes the automated synthesis of [¹¹C]this compound using a GE TRACERlab FXFE radiochemistry module.[1]
1. Production of [¹¹C]Methylating Agent:
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I):
-
Produce [¹¹C]carbon dioxide via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert the [¹¹C]CO₂ to [¹¹C]methane ([¹¹C]CH₄) by reduction.
-
Synthesize [¹¹C]CH₃I from [¹¹C]CH₄ using a gas-phase method.[1]
-
-
[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf):
-
Pass the produced [¹¹C]CH₃I through a heated column containing silver triflate to convert it to [¹¹C]CH₃OTf.[1]
-
2. Radiosynthesis of [¹¹C]this compound:
-
Dissolve the precursor, (3-O-trityl,6-desmethyl)this compound, in a suitable solvent (e.g., DMF).[3]
-
Introduce the prepared [¹¹C]methyl iodide or [¹¹C]methyl triflate into the reaction vessel containing the precursor solution.[1]
-
Heat the reaction mixture to facilitate the O-methylation reaction.
-
After the reaction, remove the solvent under reduced pressure.
3. Purification and Formulation:
-
Deprotection: Add an acidic solution (e.g., hydrochloric acid) to the reaction residue to remove the trityl protecting group.[6]
-
HPLC Purification: Purify the resulting [¹¹C]this compound using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent, and formulate the final product in a sterile, injectable solution (e.g., saline with ethanol).
4. Quality Control:
-
Radiochemical Purity: Analyze the final product using analytical HPLC to determine its radiochemical purity.
-
Specific Activity: Measure the radioactivity and the mass of the product to calculate the specific activity (GBq/µmol).
-
Residual Solvents: Analyze for any residual solvents from the synthesis and purification process.
-
Sterility and Endotoxin Testing: Perform sterility and endotoxin tests to ensure the product is safe for clinical use.
Data Presentation
| Parameter | [¹¹C]Methyl Iodide Method | [¹¹C]Methyl Triflate Method | Reference |
| Radiochemical Yield | Reduced | 32% | [1][2] |
| Specific Activity | Higher | 242.1 GBq/µmol (average) | [1][2] |
| Radiochemical Purity | >97% | >98% | [2][3] |
| Total Synthesis Time | ~30-45 minutes | ~45 minutes | [3] |
Note: The radiochemical yield for the [¹¹C]methyl iodide method is noted as being reduced due to the inherent nature of the gas-phase synthesis, however, the yields are sufficient for clinical applications.[1] The use of [¹¹C]methyl triflate can lead to higher specific activity.[1]
Experimental Workflow
Caption: Automated workflow for [¹¹C]this compound synthesis.
References
- 1. The automated radiosynthesis and purification of the opioid receptor antagonist, [6-O-methyl-11C]this compound on the GE TRACERlab FXFE radiochemistry module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The automated radiosynthesis and purification of the opioid receptor antagonist, [6-O-methyl-11C]this compound on the GE TRACERlab FXFE radiochemistry module. | Sigma-Aldrich [sigmaaldrich.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for [3H]Diprenorphine in Brain Tissue Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]Diprenorphine is a potent, non-selective opioid receptor antagonist that has become an invaluable tool in neuroscience research. Its high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors makes it an ideal radioligand for visualizing and quantifying the total population of these receptors in the brain using in vitro autoradiography. These application notes provide detailed protocols for the use of [3H]this compound in brain tissue autoradiography, including methods for saturation and competitive binding studies.
Principle of the Technique
In vitro receptor autoradiography with [3H]this compound allows for the localization and quantification of opioid receptors in slidemounted tissue sections. The technique involves incubating brain slices with [3H]this compound, which binds to the opioid receptors. The tissue sections are then washed to remove unbound radioligand, dried, and apposed to a tritium-sensitive phosphor screen or film. The resulting autoradiograms provide a detailed map of the distribution and density of opioid receptors throughout the brain.
One of the key advantages of this in vitro method is the ability to control the incubation conditions precisely, allowing for the determination of receptor binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Furthermore, by co-incubating the tissue with [3H]this compound and a non-radiolabeled competing ligand, one can determine the affinity (Ki) of the competing ligand for the opioid receptors. This makes [3H]this compound a versatile tool for screening and characterizing novel opioid compounds.
Data Presentation
[3H]this compound Binding Parameters
The following table summarizes the binding affinity (Kd) and receptor density (Bmax) of [3H]this compound for opioid receptors in various preparations.
| Species | Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein or pmol/g tissue) | Reference |
| Rat | Dorsal Root Ganglia Neurons | Total Opioid | 0.3 ± 0.2 | 1300 ± 200 fmol/mg protein | [1] |
| Human | BE(2)-C Neuroblastoma Cells | Total Opioid | 0.4 ± 0.07 | 383 ± 60 fmol/mg protein | |
| Rat | Brain Homogenate (in vivo) | Total Opioid | - | 25-30 pmol/g brain | [2] |
| Rat | Brain Homogenate (in vitro) | Total Opioid | - | 13-22 pmol/g brain | [2] |
| Rat | Brain (in vivo) | Site 1 (µ-like) | - | 18 pmoles/g of brain | [3] |
| Rat | Brain (in vivo) | Site 2 (δ/κ-like) | - | 15 pmoles/g of brain | [3] |
Competitive Binding Data
The following table presents the inhibitory constants (Ki) or IC50 values of various opioid ligands determined through competitive binding assays with [3H]this compound.
| Competing Ligand | Receptor Selectivity | Preparation | Ki (nM) / IC50 (nM) | Reference |
| DAMGO | µ-agonist | Wild-type µ receptor | Ki: 1.8 ± 0.2 | [4] |
| Morphine | µ-agonist | Wild-type µ receptor | Ki: 14.8 ± 1.5 | [4] |
| Naloxone | Non-selective antagonist | Wild-type µ receptor | Ki: 1.1 ± 0.1 | [4] |
| Morphine | µ-agonist | HEK293 cells (rat µ receptor) | IC50: ~10 | [5] |
| M6Man (Morphine derivative) | µ-agonist | HEK293 cells (rat µ receptor) | IC50: ~5 | [5] |
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography with [3H]this compound
This protocol details the steps for labeling opioid receptors in brain sections using [3H]this compound.
Materials:
-
Frozen brain tissue
-
Cryostat
-
Superfrost® slides
-
[3H]this compound (specific activity ~30-60 Ci/mmol)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Distilled water, ice-cold
-
Tritium-sensitive phosphor screen or autoradiography film
-
Autoradiographic standards
Procedure:
-
Tissue Sectioning:
-
Using a cryostat, cut 20 µm thick coronal or sagittal sections of the frozen brain.
-
Thaw-mount the sections onto Superfrost® slides.
-
Store the slides desiccated at -80°C until use.[6]
-
-
Pre-incubation:
-
Incubation with [3H]this compound:
-
Prepare the incubation solution by diluting [3H]this compound in 50 mM Tris-HCl buffer to the desired final concentration (typically 0.5-2.0 nM for saturation studies).
-
For determining non-specific binding, add a high concentration (e.g., 10 µM) of a non-radiolabeled opioid antagonist like naloxone to the incubation solution for a parallel set of slides.[5][8]
-
Remove the slides from the pre-incubation buffer and place them horizontally in a humidified box.
-
Layer 1 ml of the [3H]this compound solution over each slide, ensuring the tissue section is fully covered.
-
Incubate for 60-90 minutes at room temperature with periodic agitation.[6]
-
-
Washing:
-
Rapidly aspirate the incubation solution from the slides.
-
Immediately place the slides in ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Perform three washes of 5 minutes each in fresh, ice-cold wash buffer.[6][7]
-
After the final wash, dip the slides briefly in ice-cold distilled water to remove buffer salts.[6]
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Once completely dry, place the slides in a light-tight cassette with a tritium-sensitive phosphor screen or autoradiography film, along with autoradiographic standards.
-
Expose the screen/film for a period of 1-5 days, depending on the specific activity of the radioligand and the density of receptors.[6]
-
-
Data Analysis:
-
Scan the phosphor screen using a phosphorimager or develop the film.
-
Using image analysis software, draw regions of interest (ROIs) over the brain structures of interest.
-
Quantify the signal intensity (in units such as psl/mm² or DPM/mm²) by referencing the autoradiographic standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.[6]
-
Protocol 2: Competitive Binding Assay with [3H]this compound in Brain Homogenates
This protocol describes how to determine the binding affinity of an unlabeled compound for opioid receptors using a competitive binding assay with [3H]this compound.
Materials:
-
Frozen brain tissue (e.g., whole brain or specific regions)
-
Tissue homogenizer
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]this compound
-
Unlabeled competing compound(s)
-
Naloxone (for non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Brain Homogenate Preparation:
-
Thaw the brain tissue on ice and homogenize it in 10-20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Collect the supernatant and centrifuge it at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a series of tubes, add a constant concentration of [3H]this compound (typically at or below its Kd, e.g., 0.5-1.0 nM).
-
Add increasing concentrations of the unlabeled competing compound (typically spanning several orders of magnitude, e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding, add only [3H]this compound and buffer.
-
For non-specific binding, add [3H]this compound and a high concentration of naloxone (e.g., 10 µM).[8]
-
Add the brain membrane homogenate to each tube to initiate the binding reaction (final protein concentration typically 100-200 µ g/tube ).
-
The final assay volume is typically 500 µL to 1 mL.
-
-
Incubation:
-
Incubate the tubes at room temperature for 60 minutes to allow the binding to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate the bound from the free radioligand.
-
Quickly wash the filters with several milliliters of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [3H]this compound binding against the logarithm of the competing ligand concentration.
-
Fit the data using a non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific [3H]this compound binding).
-
Calculate the inhibitory constant (Ki) of the competing ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is the dissociation constant of [3H]this compound for the receptors.
-
Visualizations
Opioid Receptor Signaling Pathway
Caption: Opioid receptor G-protein coupled signaling pathway.
Experimental Workflow for [3H]this compound Autoradiography
Caption: Workflow for in vitro autoradiography with [3H]this compound.
Principle of Competitive Binding Assay
Caption: Principle of competitive binding with [3H]this compound.
Logical Workflow for Characterizing an Unknown Compound
Caption: Characterizing an unknown compound using [3H]this compound.
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]this compound receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination of three types of opioid binding sites in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Autoradiography [fz-juelich.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging Data Analysis with [11C]Diprenorphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of Positron Emission Tomography (PET) data acquired with the non-selective opioid receptor antagonist, [11C]Diprenorphine. This radioligand is a valuable tool for the in vivo quantification and assessment of opioid receptor availability and has been utilized in numerous studies investigating pain, addiction, and neurological disorders.
Introduction to [11C]this compound PET Imaging
[11C]this compound is a positron-emitting radiotracer that binds with high affinity to mu (µ), delta (δ), and kappa (κ) opioid receptors. Its non-selective nature allows for the measurement of total opioid receptor availability in the brain and other organs. PET imaging with [11C]this compound enables the non-invasive quantification of opioid receptor density (Bmax) and affinity (Kd), providing valuable insights into the opioidergic system in both healthy and pathological states.[1][2] Changes in [11C]this compound binding can reflect alterations in endogenous opioid levels or changes in receptor expression.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from [11C]this compound PET studies in human subjects. These values can serve as a reference for researchers planning and interpreting their own studies.
Table 1: Regional Opioid Receptor Concentration (Bmax) and Affinity (Kd) of [11C]this compound in Human Brain [4][5]
| Brain Region | Bmax (nM) | Kd (nM) |
| Cingulate Cortex | 20.5 ± 7.3 | 0.85 ± 0.17 |
| Caudate | 19.9 ± 10.0 | 0.85 ± 0.17 |
| Thalamus | 18.6 ± 1.9 | 0.85 ± 0.17 |
| Temporal Cortex | 13.4 ± 2.6 | 0.85 ± 0.17 |
| Frontal Cortex | 13.1 ± 3.6 | 0.85 ± 0.17 |
| Parietal Cortex | 12.0 ± 3.7 | 0.85 ± 0.17 |
| Cerebellum | 6.8 ± 2.1 | 0.85 ± 0.17 |
| Occipital Cortex | 2.3 ± 0.5 | 0.85 ± 0.17 |
Table 2: Regional k3/k4 Ratios for [11C]this compound in Human Brain [4]
| Brain Region | k3/k4 Ratio |
| Thalamus | 8.6 ± 1.6 |
| Occipital Cortex | 1.0 ± 0.2 |
Note: The k3/k4 ratio is an index of specific binding.
Experimental Protocols
This section outlines detailed methodologies for conducting [11C]this compound PET imaging studies.
Subject Preparation
-
Informed Consent: Obtain written informed consent from all subjects in accordance with institutional review board (IRB) guidelines.
-
Medical History and Physical Examination: Perform a thorough medical history and physical examination to ensure subject eligibility.
-
Fasting: Instruct subjects to fast for at least 4-6 hours prior to the PET scan to minimize metabolic variability.
-
Abstinence: Subjects should abstain from caffeine, alcohol, and nicotine for at least 24 hours before the scan.
-
Medication Review: Review all current medications to avoid potential interactions with the opioid system.
Radiotracer Synthesis
[11C]this compound is synthesized by the O-methylation of (3-O-trityl,6-desmethyl)this compound with [11C]iodomethane.[5] The synthesis typically involves a two-step reaction with an average radiochemical yield of 10-19% and a radiochemical purity of >98%.[5]
PET Image Acquisition
-
Scanner: PET images can be acquired using a high-resolution PET scanner such as the Siemens ECAT High-Resolution Research Tomograph (HRRT) or a similar device.[6]
-
Positioning: Position the subject comfortably in the scanner with their head immobilized to minimize motion artifacts.
-
Transmission Scan: Perform a transmission scan for attenuation correction prior to the emission scan.
-
Tracer Injection: Administer a bolus injection of [11C]this compound (typically 5-10 mCi) intravenously.
-
Dynamic Acquisition: Acquire dynamic 3D PET data in list-mode for 60-90 minutes following tracer injection.[6][7] The framing scheme can be optimized but a typical example is: 6x10s, 3x20s, 6x30s, 5x60s, 5x120s, 8x300s, 3x600s.[6]
Arterial Blood Sampling and Metabolite Analysis
For full quantitative analysis using compartmental modeling, arterial blood sampling is required to obtain the arterial input function.
-
Arterial Line Placement: Place an arterial line in the radial artery for automated blood sampling.
-
Continuous Sampling: Continuously draw arterial blood for the duration of the PET scan.
-
Discrete Sampling: Collect discrete arterial blood samples at regular intervals to measure plasma radioactivity and for metabolite analysis.
-
Metabolite Analysis: Separate the parent [11C]this compound from its radiolabeled metabolites in plasma using high-performance liquid chromatography (HPLC).[4][8] The fraction of unchanged [11C]this compound in plasma is crucial for accurate kinetic modeling.[5]
Image Preprocessing
-
Motion Correction: Correct for inter-scan head movement.[9]
-
Co-registration: Co-register the dynamic PET images to a structural MRI of the subject to facilitate anatomical region of interest (ROI) definition.[10]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm, such as 3D Ordinary Poisson Ordered Subset Expectation Maximization (OP-OSEM).[6]
Data Analysis Protocols
Several methods can be employed to analyze [11C]this compound PET data, ranging from full compartmental modeling to simplified reference tissue models.
Compartmental Modeling
A three-tissue compartmental model is often used to describe the pharmacokinetics of [11C]this compound in the brain.[4][8] This model includes compartments for:
-
Free and non-specifically bound tracer in tissue.
-
Specifically bound tracer.
-
A kinetically distinct non-specifically bound pool.[8]
The model parameters, including the rate constants (K1, k2, k3, k4), can be estimated by fitting the model to the time-activity curves from different brain regions using the metabolite-corrected arterial plasma input function. From these rate constants, the total volume of distribution (VT) can be calculated.
Simplified Reference Tissue Model (SRTM)
For studies where arterial blood sampling is not feasible, the Simplified Reference Tissue Model (SRTM) can be used.[9] This method requires the identification of a reference region devoid of specific opioid receptor binding, such as the occipital cortex.[5][9] The SRTM allows for the estimation of the binding potential (BPND), which is a measure of Bmax/Kd.
Logan Graphical Analysis
Logan graphical analysis is another non-invasive method that can be used to estimate the total volume of distribution (VT) without the need for complex compartmental model fitting.[5] This method also requires a reference region.
Statistical Parametric Mapping (SPM)
SPM can be used for voxel-wise statistical analysis of [11C]this compound PET data to identify group differences or correlations with clinical variables.[9][11] This involves spatially normalizing the individual PET images to a standard template and performing statistical tests at each voxel.
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of opioid receptors upon binding of an agonist or antagonist like this compound.
Caption: Opioid receptor signaling cascade.
Experimental Workflow for [11C]this compound PET Data Analysis
The diagram below outlines the key steps in a typical [11C]this compound PET imaging and data analysis workflow.
Caption: [11C]this compound PET data analysis workflow.
Logical Relationship of Different Analysis Methods
This diagram illustrates the relationship between different data analysis methods and the required input data.
Caption: Relationship between analysis methods and data.
References
- 1. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET and SPECT imaging of the opioid system: receptors, radioligands and avenues for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Quantification of human opiate receptor concentration and affinity using high and low specific activity [11C]this compound and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of Preprocessing Strategies in Positron Emission Tomography (PET) Neuroimaging: A [11C]DASB PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging of human cardiac opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of [11C]this compound cerebral kinetics in man acquired by PET using presaturation, pulse-chase and tracer-only protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Combined [11C]this compound PET Study and fMRI Study of Acupuncture Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An Automated Pipeline for the Analysis of PET Data on the Cortical Surface [frontiersin.org]
- 11. The role of opioids in restless legs syndrome: an [11C]this compound PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diprenorphine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of diprenorphine to rodent models. This compound is a potent, non-selective opioid receptor antagonist with weak partial agonist activity at mu (µ), kappa (κ), and delta (δ) opioid receptors. It is a valuable tool in neuroscience and pharmacology research for studying opioid systems and for reversing the effects of potent opioid agonists.
Overview and Applications
This compound is utilized in rodent research for several key applications:
-
Opioid Receptor Blockade: Due to its high affinity for all three major opioid receptor types, this compound can be used to non-selectively block these receptors to investigate the role of endogenous opioid systems in various physiological and behavioral processes.
-
Reversal of Opioid Agonist Effects: this compound is effective at reversing the effects of potent opioid agonists, including etorphine and carfentanil. This is particularly relevant in studies involving potent opioids where rapid reversal may be necessary.
-
Investigation of Antidepressant-like Effects: Recent studies have explored the potential antidepressant-like effects of this compound, mediated by its partial agonism at delta-opioid receptors.[1][2]
-
Studies on Spontaneous Activity: this compound has been shown to modulate spontaneous motor activity in rodents, with effects that can be species-dependent.[3]
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in rodent studies. It is important to note that the optimal dose will vary depending on the specific research question, the rodent species and strain, and the route of administration.
Table 1: this compound Dosages in Mice
| Application | Strain | Route of Administration | Dose | Reference |
| Antidepressant-like Effects | C57BL/6 | Not Specified | Acute dose | [1][2] |
| Effects on Spontaneous Activity | Not Specified | Not Specified | 10 mg/kg | [3] |
Table 2: this compound Dosages in Rats
| Application | Strain | Route of Administration | Dose | Reference |
| Effects on Spontaneous Activity | Not Specified | Not Specified | 10 mg/kg | [3] |
| Inhibition of Vasopressin Response | Not Specified | Subcutaneous | Not Specified | |
| Inhibition of Vasopressin Response | Not Specified | Intracerebroventricular | Lower than subcutaneous dose | |
| Receptor Occupancy | Not Specified | Subcutaneous | 10-15 µg/kg (for 50% occupancy) |
Experimental Protocols
3.1. Preparation of this compound Solution for Injection
This compound is insoluble in water, which necessitates the use of alternative vehicles for administration.
Materials:
-
This compound hydrochloride (HCl) powder
-
Sterile dilute hydrochloric acid (e.g., 0.1 N HCl)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Sterile syringes and needles (25-27 G)
-
pH meter and sterile solutions for pH adjustment (e.g., sterile sodium hydroxide)
Protocol for Preparation:
-
Initial Solubilization: Accurately weigh the desired amount of this compound HCl powder. Dissolve the powder in a minimal amount of sterile dilute hydrochloric acid. A manufacturer's technical data sheet suggests a solubility of 8.5 mg/ml in dilute aqueous acid.
-
Dilution: Once dissolved, dilute the solution to the final desired concentration using sterile saline or PBS.
-
pH Adjustment: It is crucial to adjust the pH of the final solution to a physiologically compatible range (ideally pH 7.0-7.4) to avoid tissue irritation and necrosis, especially for subcutaneous and intramuscular injections.[4] Use a sterile pH probe to measure the pH and adjust with sterile, dilute sodium hydroxide as needed.
-
Sterile Filtration: For intravenous administration, it is highly recommended to sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution in a sterile, light-protected container. The stability of the solution should be determined, and it is recommended to use freshly prepared solutions.
3.2. Administration Protocols
The following are general guidelines for common routes of administration in rodents. Always adhere to your institution's IACUC guidelines for animal handling and injection procedures.
3.2.1. Subcutaneous (SC) Injection
-
Purpose: For systemic administration with slower absorption compared to intravenous injection.
-
Procedure:
-
Restrain the animal appropriately.
-
Lift the loose skin over the back, typically between the shoulder blades, to form a tent.
-
Insert a 25-27 G needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the desired volume of the this compound solution.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
3.2.2. Intraperitoneal (IP) Injection
-
Purpose: For systemic administration with relatively rapid absorption.
-
Procedure:
-
Restrain the animal securely, tilting it slightly head-down.
-
Insert a 25-27 G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and internal organs.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the desired volume.
-
Withdraw the needle.
-
3.2.3. Intravenous (IV) Injection
-
Purpose: For rapid systemic delivery and precise control over blood concentrations. This route is technically challenging and requires proficiency.
-
Procedure (Tail Vein Injection in Mice/Rats):
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Using a 27 G or smaller needle, enter one of the lateral tail veins at a shallow angle.
-
Successful entry is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Visualization of Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for this compound Administration Study
Caption: Workflow from solution preparation to data analysis.
Diagram 2: this compound's Interaction with Opioid Receptors
Caption: this compound's interaction with opioid receptors.
References
- 1. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of naloxone and this compound on spontaneous activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes: Investigating the Antidepressant-Like Effects of Diprenorphine
Introduction
Major Depressive Disorder (MDD) is a prevalent and debilitating condition, with a significant portion of patients showing resistance to traditional treatments. These conventional antidepressants are often limited by a delayed therapeutic onset.[1][2] This has spurred research into novel, rapid-acting therapeutic agents. Diprenorphine (DPN) has emerged as a promising candidate. Pharmacologically, this compound is characterized as a partial agonist at the delta-opioid (DOPr) and kappa-opioid (KOPr) receptors and a potent antagonist at the mu-opioid receptor (MOPr).[1][3][4] This unique profile suggests it may offer antidepressant benefits without the abuse liability associated with mu-opioid agonists like buprenorphine.[1][2] Preclinical studies in mice have demonstrated that this compound produces rapid antidepressant-like effects, primarily mediated through its interaction with the delta-opioid system.[1][3]
These notes provide an overview of the key experimental findings and detailed protocols for researchers investigating the antidepressant potential of this compound in murine models.
Pharmacological Profile of this compound
This compound's interaction with opioid receptors is central to its therapeutic potential and safety profile. Functional studies have verified its high-affinity binding to all three major opioid receptors.[1][3]
-
Mu-Opioid Receptor (MOPr): Acts as an antagonist. This action is crucial as it is expected to mitigate the abuse potential typically associated with opioid agonists.
-
Delta-Opioid Receptor (DOPr): Acts as a partial agonist. Evidence strongly suggests this activity is responsible for its antidepressant-like effects.[1]
-
Kappa-Opioid Receptor (KOPr): Acts as a partial agonist.[1][3] The role of KOPr partial agonism in its overall effect profile is an area for further investigation, as KOPr antagonism is more commonly associated with antidepressant effects.[5][6]
Caption: this compound's multi-receptor interaction profile.
Quantitative Data Summary
The antidepressant-like activity of this compound has been quantified in several behavioral paradigms in C57BL/6 mice. The results demonstrate a significant reduction in depressive-like behaviors.
Table 1: Effect of this compound in the Tail Suspension Test (TST)
| Treatment Group | Dose | Immobility Time (seconds) | Statistical Significance vs. Vehicle |
| Vehicle (Saline) | - | Baseline | - |
| Desipramine (Control) | 32 mg/kg | Significantly Decreased | p < 0.001[1] |
| SNC80 (DOPr Agonist) | 3.2 mg/kg | Significantly Decreased | p < 0.01[1] |
| This compound (DPN) | 10 mg/kg | Significantly Decreased | p < 0.01[1] |
| Naltrindole + DPN | - | No significant change | DPN effect inhibited[1] |
Table 2: Effect of this compound in the Novelty-Induced Hypophagia (NIH) Test
| Treatment Group | Latency to Drink (seconds) in Novel Environment | Volume Consumed in Novel Environment | Statistical Significance vs. Vehicle |
| Vehicle (Saline) | Baseline | Baseline | - |
| This compound (DPN) | Significantly Decreased | Significantly Increased | p < 0.01[1] |
| SNC80 (DOPr Agonist) | Significantly Decreased | No significant change | p < 0.01 (latency only)[1] |
| Naltrindole + DPN | No significant change | No significant change | DPN effect inhibited[1] |
Experimental Protocols
Detailed protocols for assessing antidepressant-like effects in mice are provided below. These are standard assays used in the field and are applicable for testing compounds like this compound.
Protocol 1: Tail Suspension Test (TST)
Principle: The TST is a widely used assay to screen for antidepressant efficacy.[7] Mice suspended by their tails will alternate between struggling and immobility. A state of "behavioral despair" is inferred from the duration of immobility, which is reduced by effective antidepressant drugs.[8]
Apparatus:
-
A suspension box or chamber that is visually and acoustically isolated.
-
A suspension bar or hook positioned approximately 50 cm from the floor.[9]
-
Adhesive tape (e.g., medical-grade) strong enough to support the mouse's weight.
-
A video camera for recording and a stopwatch or automated tracking software for scoring.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1-2 hours before the experiment begins.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control 30 minutes prior to testing.[1] For antagonist studies, administer the antagonist (e.g., naltrindole) 30 minutes before this compound.[1]
-
Suspension: Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.[7] Suspend the mouse from the bar by the tape.
-
Testing: Start the video recording and stopwatch immediately. The test duration is 6 minutes.[8][10]
-
Observation: The experimenter should leave the room or be shielded from the mouse's view to avoid influencing behavior.
-
Post-Test: At the end of 6 minutes, gently remove the mouse from the suspension, remove the tape, and return it to its home cage. Monitor for any signs of distress.
Data Analysis:
-
Score the total duration of immobility during the final 4 minutes of the 6-minute test.[7][9]
-
Immobility is defined as the complete absence of movement, with the mouse hanging passively.[7] Slight respiratory movements are not counted as mobility.
-
Compare the mean immobility time between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Novelty-Induced Hypophagia (NIH) Test
Principle: This test assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived mouse to consume a palatable liquid in a novel, potentially stressful environment. Antidepressants decrease this latency.[1]
Apparatus:
-
Standard home cages.
-
A novel testing cage (can be a clean, empty cage of the same dimensions as the home cage).
-
Drinking bottles with sipper tubes.
-
A palatable solution (e.g., sweetened condensed milk diluted in water).
-
A stopwatch.
Procedure:
-
Training: For two consecutive days, train the mice to drink the palatable solution in their home cage for 30 minutes each day.
-
Food Deprivation: After the second training session, deprive the mice of food (but not water) for 24 hours.
-
Drug Administration: Administer this compound or vehicle control 30 minutes before testing.[1]
-
Testing:
-
Place the mouse into the novel cage, which contains a pre-weighed bottle of the palatable solution.
-
Start a stopwatch immediately.
-
Record the latency (time in seconds) for the mouse to begin drinking.
-
The test session lasts for a fixed duration (e.g., 5-10 minutes).
-
-
Post-Test: Return the mouse to its home cage with food and water available. Weigh the bottle to determine the volume of solution consumed.
Data Analysis:
-
The primary endpoints are the latency to begin drinking and the total volume consumed.
-
Compare the mean latency and consumption between groups using appropriate statistical analysis. A significant decrease in latency and/or increase in consumption indicates an antidepressant/anxiolytic effect.[1]
Protocol 3: Forced Swim Test (FST)
Principle: Also known as the Porsolt test, the FST is another model of behavioral despair.[11][12] Mice are placed in an inescapable cylinder of water. The time spent immobile (floating) is measured, and this duration is reduced by antidepressants.[13]
Apparatus:
-
A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height).[11]
-
A video camera and scoring software/stopwatch.
-
Towels for drying the mice.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer test compounds or vehicle 30 minutes prior to the test.
-
Test Session:
-
Observation: Record the entire session. The experimenter should remain out of sight.
-
Post-Test: Remove the mouse from the water, dry it thoroughly with a towel, and place it in a clean, dry cage (possibly under a warming lamp) until fully dry before returning it to its home cage.
Data Analysis:
-
Score the total time of immobility during the last 4 minutes of the test.[11]
-
Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[9]
-
Compare the mean immobility times across treatment groups.
Proposed Mechanism of Action and Signaling Pathways
The antidepressant-like effects of this compound are blocked by the DOPr-selective antagonist naltrindole, confirming that its action is mediated through the delta-opioid receptor.[1] Activation of DOPr is hypothesized to engage downstream intracellular signaling cascades known to be crucial in neuroplasticity and the therapeutic action of antidepressants. While direct studies linking this compound to these specific pathways are ongoing, the established roles of Brain-Derived Neurotrophic Factor (BDNF), Extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB) in antidepressant responses make them likely targets.[15][16][17]
Antidepressant action, particularly rapid effects, often involves the activation of pathways that promote synaptic plasticity.[18][19] A plausible mechanism is that DOPr activation by this compound stimulates the release of BDNF.[20] BDNF then binds to its receptor, TrkB, initiating phosphorylation cascades including the ERK pathway.[16][21] Activated ERK can translocate to the nucleus and phosphorylate the transcription factor CREB, leading to the expression of genes involved in neuronal survival, growth, and synaptic function.[15][22]
Caption: Hypothesized downstream signaling cascade for DPN.
Overall Experimental Workflow
A typical workflow for investigating a novel compound like this compound for antidepressant-like properties involves several key stages, from initial animal handling to final data interpretation.
Caption: General workflow for preclinical antidepressant screening.
References
- 1. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice | Semantic Scholar [semanticscholar.org]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of CREB and other transcription factors in the pharmacotherapy and etiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fast-Acting Antidepressants Rapidly Stimulate ERK Signaling and BDNF Release in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of BDNF-mTORC1 Signaling Pathway in Female Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sop.org.tw [sop.org.tw]
- 21. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 22. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Opioid Receptor Occupancy with [11C]Diprenorphine PET
For Researchers, Scientists, and Drug Development Professionals
Introduction:
[11C]Diprenorphine is a high-affinity, non-selective opioid receptor antagonist that readily crosses the blood-brain barrier. Labeled with the positron-emitting isotope carbon-11, it serves as a valuable radioligand for in vivo quantification of opioid receptor availability and occupancy in the brain using Positron Emission Tomography (PET). As a non-selective antagonist, [11C]this compound binds with subnanomolar affinity to mu (μ), delta (δ), and kappa (κ) opioid receptors, making it a suitable tool for assessing total opioid receptor density. This document provides detailed application notes and protocols for conducting opioid receptor occupancy studies using [11C]this compound PET, aimed at researchers, scientists, and professionals in drug development.
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that mediate their effects through two primary signaling pathways: the canonical G-protein dependent pathway and the β-arrestin pathway. Agonist binding to the receptor triggers a conformational change, initiating these downstream signaling cascades.
-
G-Protein Dependent Signaling: Upon agonist binding, the opioid receptor couples with an inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for the analgesic effects of opioids.[1][2]
-
β-Arrestin Mediated Signaling: Following prolonged or repeated agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the opioid receptor. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a wave of G-protein-independent signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways. This pathway is also involved in receptor internalization and is thought to contribute to the development of tolerance and other side effects of opioids.[3][4]
Experimental Protocols
Radioligand Synthesis: [11C]this compound
The synthesis of [11C]this compound is typically achieved via the O-methylation of its precursor, (3-O-trityl,6-desmethyl)this compound, using [11C]iodomethane or [11C]methyl triflate.
Materials:
-
(3-O-trityl,6-desmethyl)this compound precursor
-
[11C]CO2 or [11C]CH4 (from cyclotron)
-
Reagents for conversion of [11C]CO2/[11C]CH4 to [11C]CH3I or [11C]CH3OTf
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) for deprotection
-
HPLC system for purification
-
Sterile water for injection, USP
-
Ethanol, USP
-
0.22 µm sterile filter
Procedure:
-
Produce [11C]CO2 or [11C]CH4 using a medical cyclotron.
-
Convert the initial [11C]-labeled product to a methylating agent, typically [11C]CH3I or [11C]CH3OTf, using an automated synthesis module.
-
Dissolve the precursor, (3-O-trityl,6-desmethyl)this compound, and NaH in DMF.
-
Bubble the [11C]methylating agent through the precursor solution to facilitate the O-methylation reaction.
-
Perform acid hydrolysis to remove the trityl protecting group.
-
Purify the resulting [11C]this compound using reverse-phase HPLC.
-
Formulate the final product in a sterile solution of saline and ethanol, followed by sterile filtration.
The entire synthesis process, from end of bombardment to final product, typically takes 30-45 minutes. Radiochemical yields are generally in the range of 10-20%, with high radiochemical purity (>98%) and specific activity.
Subject Preparation
Inclusion/Exclusion Criteria:
-
Subjects should be healthy volunteers or patients enrolled in a specific study protocol.
-
Exclusion criteria often include pregnancy, breastfeeding, history of significant medical or psychiatric illness, substance abuse (unless it is the focus of the study), and contraindications to PET scanning (e.g., claustrophobia).
Pre-Scan Instructions:
-
Subjects should abstain from food for at least 4-6 hours before the scan.
-
Water intake is usually permitted.
-
Subjects should avoid caffeine, alcohol, and nicotine for at least 24 hours prior to the scan.
-
A urine drug screen is often performed to rule out recent substance use.
-
Informed consent must be obtained from all participants.
PET Data Acquisition
A typical [11C]this compound PET study involves a dynamic scan to measure the time course of the radioligand in the brain. For receptor occupancy studies, two scans are performed: a baseline scan and a post-drug administration scan.[1]
Procedure:
-
Catheter Placement: Insert two intravenous catheters, one for radioligand injection and one for blood sampling (if arterial sampling is part of the protocol).
-
Positioning: Position the subject comfortably in the PET scanner with their head immobilized using a head holder or thermoplastic mask to minimize motion.[1]
-
Transmission Scan: Perform a transmission scan (using a CT or radioactive source) for attenuation correction.
-
Baseline Scan:
-
Drug Administration: Administer the therapeutic drug being investigated according to the study protocol (e.g., oral or intravenous).
-
Post-Drug Scan:
-
After a predetermined time for the drug to reach its target, perform a second PET scan.
-
Inject another bolus of [11C]this compound.
-
Acquire dynamic PET data for the same duration as the baseline scan.
-
Arterial Blood Sampling and Analysis
To accurately quantify [11C]this compound kinetics, an arterial input function is required. This involves measuring the concentration of the parent radioligand in arterial plasma over time.[2]
Procedure:
-
Arterial Line: Place a catheter in a radial or femoral artery for blood sampling.
-
Automated Blood Sampling: Use an automated blood sampling system to continuously draw and measure radioactivity in whole blood for the first 5-10 minutes of the scan, when the radioactivity changes rapidly.[5]
-
Manual Blood Sampling: Collect manual arterial blood samples at increasing intervals throughout the scan (e.g., every 15 seconds for the first 2 minutes, then at 3, 5, 10, 20, 30, 45, 60, and 90 minutes).[6]
-
Plasma and Metabolite Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Measure the radioactivity in plasma using a gamma counter.
-
Analyze a subset of plasma samples using HPLC to determine the fraction of radioactivity corresponding to the unchanged [11C]this compound versus its radioactive metabolites.[3]
-
The fraction of unchanged parent compound in plasma decreases over time, for example, it may be around 63% at 20 minutes and 28% at 60 minutes post-injection.[3]
-
-
Input Function Generation: Combine the continuous and manual blood data with the metabolite analysis to generate a time-activity curve of the parent radioligand in arterial plasma (the arterial input function).
Data Analysis
The goal of data analysis is to derive quantitative parameters of opioid receptor availability and occupancy from the dynamic PET and blood data.
Data Processing
-
PET Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images over time, correcting for attenuation, scatter, and random coincidences.
-
Motion Correction: Correct for any head motion that may have occurred during the scan.[1]
-
Image Registration: Co-register the PET images to a corresponding MRI scan of the subject for anatomical delineation of brain regions of interest (ROIs).
-
Time-Activity Curve Generation: Extract the average radioactivity concentration for each ROI at each time point to generate time-activity curves (TACs).
Kinetic Modeling
Kinetic modeling is used to describe the transport and binding of [11C]this compound in the brain.
-
Compartmental Models: Multi-compartment models are often used to estimate the rates of transfer of the radioligand between different compartments (e.g., plasma, free/non-specifically bound in tissue, and specifically bound in tissue).[2] The total volume of distribution (VT) is a common outcome measure, representing the ratio of the total radioligand concentration in a brain region to that in plasma at equilibrium.
-
Simplified Reference Tissue Model (SRTM): When an arterial input function is not available, a reference tissue model can be used.[1] This model assumes that a reference region (e.g., the occipital cortex, which has low opioid receptor density) can be used to represent the non-specific binding and free radioligand concentration. The outcome measure from this model is the binding potential (BPND), which is proportional to the density of available receptors.[1]
Calculation of Receptor Occupancy
Receptor occupancy (RO) is the fraction of receptors that are bound by the investigational drug. It is calculated by comparing the receptor availability before and after drug administration.
Using Volume of Distribution (VT):
RO (%) = [ (VT_baseline - VT_postdrug) / VT_baseline ] * 100
Using Binding Potential (BPND):
RO (%) = [ (BP_ND_baseline - BP_ND_postdrug) / BP_ND_baseline ] * 100
Quantitative Data Presentation
The following tables summarize key quantitative data for [11C]this compound PET studies from the literature.
Table 1: In Vivo Binding Parameters of [11C]this compound in Human Brain
| Brain Region | Bmax (nM) ± SD | Kd (nM) ± SD |
| Cingulate Cortex | 20.5 ± 7.3 | 0.85 ± 0.17 |
| Caudate | 19.9 ± 10.0 | 0.85 ± 0.17 |
| Thalamus | 18.6 ± 1.9 | 0.85 ± 0.17 |
| Temporal Cortex | 13.4 ± 2.6 | 0.85 ± 0.17 |
| Frontal Cortex | 13.1 ± 3.6 | 0.85 ± 0.17 |
| Parietal Cortex | 12.0 ± 3.7 | 0.85 ± 0.17 |
| Cerebellum | 6.8 ± 2.1 | 0.85 ± 0.17 |
| Occipital Cortex | 2.3 ± 0.5 | 0.85 ± 0.17 |
| Data from a study using high and low specific activity [11C]this compound injections to estimate Bmax and Kd. The average Kd across all eight brain regions was reported as 0.85 ± 0.17 nM.[3][7] |
Table 2: [11C]this compound Volume of Distribution (VT) in Opioid-Dependent Subjects and Healthy Controls
| Subject Group | Whole Brain VT (ml/cm³) |
| Opioid-Dependent | Increased |
| Healthy Controls | Baseline |
| A study comparing opioid-dependent subjects in early abstinence to healthy controls found increased [11C]this compound binding, characterized by the volume of distribution, in the whole brain and in 15 of 21 a priori regions.[8] |
Table 3: Opioid Receptor Occupancy Measured with [11C]this compound PET
| Drug | Condition | Brain Region(s) | Receptor Occupancy |
| Methadone | Chronic daily dosing (18-90 mg) | Whole brain | No significant occupancy detected.[9] |
| Buprenorphine | Antinociceptive dose (preclinical) | Brain | ~90% reduction in binding.[10] |
| Morphine | Antinociceptive dose (preclinical) | Brain | No significant reduction in binding.[10] |
| Oxycodone | Antinociceptive dose (preclinical) | Brain | No significant reduction in binding.[10] |
| It is important to note that [11C]this compound has shown low sensitivity to displacement by full agonists like morphine and methadone, which may be due to these drugs having high efficacy at very low levels of receptor occupancy.[9][10] In contrast, the partial agonist buprenorphine, which has high affinity, shows significant displacement of [11C]this compound.[10] |
Quantifying opioid receptor occupancy with [11C]this compound PET is a powerful technique in neuroscience and drug development. It provides in vivo evidence of drug-target engagement and can help to establish dose-response relationships for novel therapeutics. The detailed protocols and data analysis workflows presented here offer a comprehensive guide for researchers. However, it is crucial to consider the pharmacological properties of both the radioligand and the competing drug, as the low sensitivity of [11C]this compound to displacement by full agonists is a significant limitation for certain applications.[10] Despite this, [11C]this compound remains a valuable tool for assessing total opioid receptor availability and for studying the occupancy of partial agonists and antagonists.
References
- 1. A Combined [11C]this compound PET Study and fMRI Study of Acupuncture Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of [11C]this compound cerebral kinetics in man acquired by PET using presaturation, pulse-chase and tracer-only protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPC - Blood sampling [turkupetcentre.net]
- 6. instechlabs.com [instechlabs.com]
- 7. Quantification of human opiate receptor concentration and affinity using high and low specific activity [11C]this compound and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Using [11C]this compound to image opioid receptor occupancy by methadone in opioid addiction: clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low sensitivity of the positron emission tomography ligand [11C]this compound to agonist opiates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Pain's Pathways: Diprenorphine as a Research Tool
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diprenorphine, a potent, non-selective opioid receptor antagonist, serves as a critical pharmacological tool for elucidating the complex neural circuits of pain modulation. Its ability to bind with high affinity to mu (µ), delta (δ), and kappa (κ) opioid receptors without eliciting significant intrinsic activity makes it an invaluable probe for in vitro and in vivo studies. These application notes provide a comprehensive overview of the use of this compound, complete with detailed experimental protocols and quantitative data, to empower researchers in the fields of neuroscience, pharmacology, and analgesic drug development.
Mechanism of Action and Applications in Pain Research
This compound functions as a competitive antagonist at all three major opioid receptor subtypes.[1] This non-selectivity is a key attribute, allowing for the comprehensive investigation of the total opioid receptor pool within a given system. In the context of pain modulation, this compound is instrumental in:
-
Quantifying Opioid Receptor Density and Affinity: Radiolabeled forms of this compound, such as [¹¹C]this compound and [³H]this compound, are extensively used in Positron Emission Tomography (PET) and in vitro binding assays, respectively, to determine the density (Bmax) and affinity (Kd) of opioid receptors in various tissues, particularly within the central nervous system.[2][3]
-
Investigating Endogenous Opioid Release: By competing with endogenous opioid peptides (endorphins, enkephalins, and dynorphins) for receptor binding sites, changes in the binding of radiolabeled this compound can be used to infer the release of these endogenous analgesics in response to painful stimuli, acupuncture, or pharmacological interventions.[4]
-
Characterizing Novel Analgesics: this compound is employed to determine the receptor binding profiles of novel drug candidates and to study their mechanism of action. Its antagonist properties are also utilized in vivo to reverse the effects of opioid agonists, confirming the opioid-mediated nature of their analgesic effects.
Quantitative Data: Receptor Binding Affinities and Densities
The following tables summarize key quantitative data for this compound, providing a valuable reference for experimental design and data interpretation.
Table 1: In Vitro Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Mu (µ) | [³H]this compound | Rat brain membranes | 0.20 | [1] |
| Delta (δ) | [³H]this compound | Rat brain membranes | 0.18 | [1] |
| Kappa (κ) | [³H]this compound | Rat brain membranes | 0.47 | [1] |
Table 2: In Vivo Opioid Receptor Density (Bmax) and Affinity (Kd) in Human Brain Determined by [¹¹C]this compound PET
| Brain Region | Bmax (nM) | Kd (nM) | Reference |
| Cingulate Cortex | 20.6 ± 7.3 | 0.85 ± 0.17 | [2][3] |
| Caudate | 19.9 ± 10.0 | 0.85 ± 0.17 | [2] |
| Thalamus | 18.6 ± 1.9 | 0.85 ± 0.17 | [2] |
| Temporal Cortex | 13.4 ± 2.6 | 0.85 ± 0.17 | [2] |
| Frontal Cortex | 13.1 ± 3.6 | 0.85 ± 0.17 | [2] |
| Parietal Cortex | 12.0 ± 3.7 | 0.85 ± 0.17 | [2] |
| Cerebellum | 6.8 ± 2.1 | 0.85 ± 0.17 | [2] |
| Occipital Cortex | 2.3 ± 0.5 | 0.85 ± 0.17 | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vivo Quantification of Opioid Receptors using [¹¹C]this compound PET Imaging
This protocol outlines the procedure for quantifying opioid receptor concentration (Bmax) and affinity (Kd) in the human brain using Positron Emission Tomography (PET) with high and low specific activity [¹¹C]this compound.[3]
1. Subject Preparation:
- All subjects should provide informed written consent.
- Subjects should be free of any medications that may interfere with the opioid system.
- An intravenous line is inserted for radiotracer injection and an arterial line for blood sampling.
2. Radiotracer:
- [¹¹C]this compound is synthesized with both high (e.g., 769-5,920 Ci/mmol) and low (e.g., 27-80 Ci/mmol) specific activity.[3]
3. PET Scanning Procedure:
- Subjects undergo two separate PET scans, one with high specific activity [¹¹C]this compound and another with low specific activity [¹¹C]this compound.
- A transmission scan is performed for attenuation correction.
- The radiotracer is injected intravenously as a bolus.
- Dynamic 3D emission scanning is performed for a duration of at least 60 minutes.
- Arterial blood samples are collected throughout the scan to measure plasma radioactivity and for metabolite analysis.
4. Data Analysis:
- Plasma radioactivity is corrected for metabolites.
- Brain imaging data is analyzed using a three-compartment model.[3]
- Nonlinear least-squares curve fitting is used to estimate kinetic parameters.
- Data from high specific activity scans (low receptor occupancy) are described by linear differential equations.
- Data from low specific activity scans (high receptor occupancy) are described by nonlinear differential equations.
- The free fraction of [¹¹C]this compound in plasma (f1) and brain (f2) are determined.
- Using the paired specific activity studies and the estimated kinetic parameters, regional Bmax and Kd values are calculated.
Optional: To validate the model, a third scan can be performed with high specific activity [¹¹C]this compound following pretreatment with the opioid antagonist naloxone (1-1.5 mg/kg).[3]
References
Troubleshooting & Optimization
Troubleshooting low binding of [11C]Diprenorphine in PET scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low binding of [11C]Diprenorphine in Positron Emission Tomography (PET) scans.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and why is it used in PET imaging?
A1: [6-O-methyl-11C]this compound ([11C]DPN) is a non-selective opioid receptor antagonist used as a radioligand in PET imaging to quantify the density of mu, delta, and kappa opioid receptors in the brain.[1][2] Its non-selectivity allows for the study of the overall opioid system.[1]
Q2: What are typical causes for observing low [11C]this compound binding?
A2: Low binding of [11C]this compound can stem from a variety of factors, which can be broadly categorized as:
-
Physiological Factors: Increased levels of endogenous opioids, which compete with the radiotracer for receptor binding. This can be influenced by the subject's current state, such as experiencing pain or withdrawal from certain substances.[3][4][5]
-
Pharmacological Factors: The presence of exogenous opioids (e.g., pain medication) or other drugs that interact with opioid receptors can occupy the binding sites, reducing the availability for [11C]this compound.[6][7]
-
Technical Issues: Problems with the radiotracer itself (e.g., low specific activity, radiochemical purity), errors in administration, or issues with the PET scanner and image analysis can all lead to artificially low binding values.[2]
-
Pathophysiological Conditions: Certain neurological and psychiatric conditions can be associated with altered opioid receptor density, potentially leading to lower than expected binding.[8][9]
Q3: Can the presence of endogenous opioids affect [11C]this compound binding?
A3: Yes, the presence of endogenous opioids can significantly affect [11C]this compound binding. Endogenous opioid peptides, when released, occupy opioid receptors, thereby reducing the number of available sites for [11C]this compound to bind.[3][4] This is a key consideration in studies where the experimental conditions might induce stress or pain, leading to the release of these endogenous compounds.[10]
Troubleshooting Guides
Issue 1: Consistently low binding potential (BP) or volume of distribution (Vd) across a cohort of subjects.
This section addresses scenarios where the observed binding is uniformly lower than anticipated across multiple subjects in a study.
| Possible Cause | Troubleshooting Step |
| Radiotracer Quality Issues | 1. Verify Radiochemical Purity and Specific Activity: Ensure that the specific activity is high to minimize the mass of non-radioactive this compound, which could occupy receptors.[2] Review the quality control data for each batch of [11C]this compound to confirm it meets established standards.[11] |
| 2. Review Synthesis and Purification Protocol: Examine the automated radiosynthesis and purification process for any deviations that might affect the final product's quality.[2] | |
| Systematic Error in Data Acquisition or Analysis | 1. Scanner Calibration: Confirm that the PET scanner is properly calibrated. |
| 2. Review Image Reconstruction and Analysis Pipeline: Scrutinize the entire data analysis workflow, including motion correction, co-registration with anatomical scans, and the kinetic model used to estimate binding parameters.[3] Ensure the choice of reference region is appropriate.[3] | |
| Inappropriate Subject Screening | 1. Review Exclusion/Inclusion Criteria: Ensure that subjects have not been exposed to medications that could interfere with the opioid system. Some medications may have longer-lasting effects on receptor availability. |
Issue 2: Unexpectedly low binding in a single subject or a subset of subjects.
This guide focuses on instances of low binding that are not systematic across the entire study.
| Possible Cause | Troubleshooting Step |
| Undisclosed Medication Use | 1. Re-screen Subject: Conduct a thorough review of the subject's recent and current medication use, including over-the-counter drugs and supplements. |
| Recent Exposure to Opioids | 1. Urine Toxicology Screen: If feasible and ethically approved, perform a toxicology screen to rule out recent opioid use. |
| Subject's Physiological State | 1. Assess Pain/Stress Levels: Inquire about the subject's current pain or stress levels, as these can lead to the release of endogenous opioids.[4][5] |
| Individual Biological Variability | 1. Consider Genetic Factors: Be aware that there can be inter-individual differences in opioid receptor density. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to [11C]this compound PET scans for reference.
Table 1: Typical [11C]this compound Administration and Scanning Parameters
| Parameter | Value | Reference |
| Injected Dose | ~15 mCi | [3] |
| Scan Duration | 90 minutes | [3] |
Table 2: Example [11C]this compound Binding Potential (BP) in Healthy Subjects
Note: BP values can vary significantly based on the kinetic model, reference region, and scanner used. The following are illustrative and should not be considered absolute reference values.
| Brain Region | Binding Potential (BP) |
| Thalamus | High |
| Caudate Nucleus | High |
| Frontal Cortex | Moderate |
| Cingulate Cortex | Moderate |
| Insula | Moderate |
| Occipital Cortex | Low (often used as reference region) |
Experimental Protocols
Protocol 1: Quality Control of [11C]this compound
-
Radiochemical Purity:
-
Utilize High-Performance Liquid Chromatography (HPLC) to separate [11C]this compound from any radioactive impurities.
-
The radiochemical purity should typically be >95%.
-
-
Specific Activity:
-
Measure the radioactivity of the sample using a dose calibrator.
-
Determine the mass of this compound using HPLC with a UV detector and a standard curve.
-
Calculate the specific activity (e.g., in GBq/µmol or Ci/µmol) at the time of injection. A high specific activity is crucial for receptor occupancy studies.[2]
-
-
Sterility and Endotoxin Testing:
-
Perform standard sterility tests to ensure the absence of microbial contamination.
-
Use a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels, ensuring they are below the acceptable limit for intravenous injection.
-
Protocol 2: Subject Preparation and PET Scan Acquisition
-
Subject Screening:
-
Obtain a detailed medical history, including all current and recent medications.
-
Exclude subjects with a history of recent opioid use or other conditions that may significantly alter the opioid system.
-
-
Pre-Scan Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
Insert a peripheral venous catheter for radiotracer injection.[3]
-
-
Radiotracer Administration and PET Scan:
-
Position the subject comfortably in the PET scanner with head fixation to minimize motion.[3]
-
Administer a bolus injection of [11C]this compound (e.g., ~15 mCi).[3]
-
Begin dynamic PET data acquisition immediately upon injection and continue for a predefined period (e.g., 90 minutes).[3]
-
Collect arterial blood samples, if required by the kinetic model, to measure the arterial input function.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Opioid receptor binding of [11C]this compound and endogenous opioids.
Caption: Experimental workflow for a [11C]this compound PET scan.
Caption: Troubleshooting flowchart for low [11C]this compound binding.
References
- 1. researchgate.net [researchgate.net]
- 2. The automated radiosynthesis and purification of the opioid receptor antagonist, [6-O-methyl-11C]this compound on the GE TRACERlab FXFE radiochemistry module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Combined [11C]this compound PET Study and fMRI Study of Acupuncture Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of changes in opioid receptor binding in vivo during trigeminal neuralgic pain using [11C] this compound and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of opioids in restless legs syndrome: an [11C]this compound PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low sensitivity of the positron emission tomography ligand [11C]this compound to agonist opiates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Cerebral decreases in opioid receptor binding in patients with central neuropathic pain measured by [11C]this compound binding and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central poststroke pain and reduced opioid receptor binding within pain processing circuitries: a [11C]this compound PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry, Endogenous Opioids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Diprenorphine Solubility Challenges in In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of Diprenorphine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for preparing a this compound stock solution?
The most common organic solvents for dissolving this compound for in vitro use are Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO or absolute ethanol. This allows for the addition of a very small volume to your aqueous assay buffer or cell culture medium, minimizing solvent-induced artifacts.
Q2: My this compound precipitates when I add my stock solution to the aqueous assay buffer. What can I do?
Precipitation upon dilution is a common issue. Here are several steps to troubleshoot this problem:
-
Check Final Solvent Concentration: The final concentration of organic solvents like DMSO or ethanol should typically be kept below 1%, with an ideal target of <0.1% (v/v) to avoid cellular toxicity or interference with enzyme activity.[3][4][5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help keep the compound in solution.
-
Pre-warm the Buffer: Gently warming your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock can sometimes improve solubility.
-
Increase Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.
Q3: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH can significantly impact the solubility of ionizable compounds like this compound. This compound is often supplied as a hydrochloride salt, and its solubility is pH-dependent.[6][7][8] The chloride salt form may be less soluble than a phosphate salt at a pH above 2.[6][7][9] Experimenting with different physiologically compatible buffer systems (e.g., PBS, HEPES, TRIS) at various pH values may help identify optimal conditions for your specific assay.
Q4: Are there effective alternatives to organic solvents for solubilizing this compound?
Cyclodextrins are a highly effective alternative for enhancing the aqueous solubility of hydrophobic molecules.[10][11][12] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a drug molecule can form an "inclusion complex."[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its high aqueous solubility and low toxicity.[5][13]
Q5: Which form of this compound is better for aqueous solubility: the free base or a salt form?
For aqueous applications, a salt form (e.g., this compound Hydrochloride) is almost always preferable to the free base. Salt forms are generally much more water-soluble.[14] If you are using the free base and encountering significant solubility issues, switching to a commercially available salt form is a recommended first step.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in Media | Final solvent concentration is too high; compound has low aqueous solubility at the buffer's pH. | 1. Calculate and lower the final solvent concentration to <0.5%. 2. Prepare stock at a higher concentration to reduce the required volume. 3. Try an alternative solubilization method, such as using cyclodextrins. |
| Inconsistent Assay Results | Compound is not fully dissolved; precipitation is occurring over the time course of the experiment. | 1. Visually inspect all solutions for precipitation before use. 2. Prepare fresh dilutions immediately before each experiment. 3. Consider including a solubility enhancer like a cyclodextrin in the assay buffer itself. |
| Observed Cell Toxicity | The concentration of the organic solvent (DMSO, Ethanol) is too high for the cell type being used. | 1. Run a vehicle control experiment with the solvent alone to determine its toxicity threshold. 2. Ensure the final solvent concentration is well below the toxic level, ideally <0.1%.[5] 3. Switch to a less toxic solubilization method, such as HP-β-CD. |
Data Presentation: Comparison of Solubilization Strategies
| Method | Principle of Action | Advantages | Considerations & Disadvantages |
| Co-solvents (DMSO, Ethanol) | The organic solvent disrupts water's hydrogen bonding network, creating a more favorable environment for the hydrophobic drug. | Simple to implement; effective for creating high-concentration stock solutions. | Can be toxic to cells at higher concentrations (>1%); may interfere with enzyme kinetics or receptor binding.[3][5] |
| pH Adjustment | For ionizable drugs, altering the pH changes the ionization state to a more soluble form. | Can significantly increase solubility in a simple buffer system. | Requires careful control of pH; may not be suitable if the assay is pH-sensitive. The solubility of this compound salts is pH-dependent.[6][8] |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug molecule and presenting a hydrophilic exterior.[10][11] | Low cellular toxicity; can significantly increase aqueous solubility without organic solvents.[5][13] | May alter drug availability to receptors if the affinity for the cyclodextrin is too high; requires optimization of the drug-to-cyclodextrin molar ratio. |
Detailed Experimental Protocols
Protocol 1: Stock Solution Preparation Using a Co-Solvent (DMSO)
Objective: To prepare a 10 mM stock solution of this compound Hydrochloride (MW: 448.0 g/mol ) in DMSO.
Materials:
-
This compound Hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh 4.48 mg of this compound HCl.
-
Add Solvent: Transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.
-
Dissolve: Cap the tube tightly and vortex vigorously for 1-2 minutes. If powder is still visible, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Note: For a typical in vitro assay where the final this compound concentration is 10 µM, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of buffer). This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[5]
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using the kneading method with HP-β-CD.
Materials:
-
This compound Hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Mortar and pestle
-
Spatula
Procedure:
-
Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
Combine Powders: Place the appropriate amounts of this compound HCl and HP-β-CD powder into a clean mortar.
-
Knead: Add a very small amount of water or buffer dropwise (just enough to create a paste). Knead the paste thoroughly with the pestle for 15-20 minutes. This intimate mixing facilitates the formation of the inclusion complex.
-
Dissolve: Gradually add the remaining volume of water or buffer to the paste while continuing to mix, until the desired final concentration is reached.
-
Clarify: The resulting solution may be slightly hazy. Centrifuge or filter through a 0.22 µm syringe filter to remove any undissolved particles before use.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Simplified Opioid Receptor Antagonism Pathway
Caption: this compound acts as an antagonist at opioid receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Salt Solubility Products of this compound Hydrochloride, Codeine and Lidocaine Hydrochlorides and Phosphates - Novel Method of Data Analysis Not Dependent on Explicit Solubility Equations | Semantic Scholar [semanticscholar.org]
- 9. Salt Solubility Products of this compound Hydrochloride, Codeine and Lidocaine Hydrochlorides and Phosphates – Novel Method of Data Analysis Not Dependent on Explicit Solubility Equations | ADMET and DMPK [pub.iapchem.org]
- 10. humapub.com [humapub.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Behavioral Side Effects of Diprenorphine in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral side effects of Diprenorphine in rats. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-selective opioid receptor antagonist.[1] This means it blocks or reverses the effects of opioids by binding to mu (µ), kappa (κ), and delta (δ) opioid receptors without activating them.[2][3][4] Its primary use in research is to counteract the effects of opioid agonists or to study the role of the endogenous opioid system.
Q2: What are the expected behavioral effects of this compound in rats?
As an opioid antagonist, this compound is generally expected to have minimal behavioral effects on its own in opioid-naïve rats. However, it can precipitate withdrawal symptoms in opioid-dependent animals. In some studies, high doses of this compound have been observed to cause a slight decrease in fine motor activity in rats tested in pairs.[1]
Q3: Are there any known unexpected or paradoxical behavioral side effects of this compound in rats?
While extensive data on unexpected behavioral side effects of this compound in rats is limited, research on related compounds and its receptor profile suggests the potential for the following:
-
Alterations in Locomotor Activity: Instead of the expected neutral effect, researchers may observe either a decrease or an increase in spontaneous movement.
-
Pica: The compulsive consumption of non-food items, such as bedding.
-
Anxiety-like or Antidepressant-like Effects: Given its interaction with multiple opioid receptors that play a role in mood regulation, unexpected changes in anxiety or depression-related behaviors may occur.
-
Conditioned Place Aversion or Preference: Rats may develop an aversion or preference for environments associated with this compound administration.
Troubleshooting Guides
Issue 1: Unexpected Changes in Locomotor Activity
Question: My rats are showing either hyperactivity or hypoactivity after this compound administration. What should I do?
Answer:
Unexpected changes in locomotor activity can be influenced by dose, the experimental environment, and the rat strain.
Troubleshooting Steps:
-
Review Dosage: High doses of opioid antagonists can sometimes lead to off-target effects or paradoxical reactions. Consider performing a dose-response study to identify a dose that achieves the desired receptor blockade without causing significant motor side effects.
-
Acclimatize Animals: Ensure rats are adequately habituated to the testing environment before drug administration to minimize novelty-induced stress, which can confound locomotor activity measurements.
-
Control for Environmental Factors: Maintain consistent lighting, noise levels, and handling procedures across all experimental groups.
-
Consider Strain Differences: Different rat strains can exhibit varied behavioral responses to drugs. If possible, consult literature for baseline locomotor activity levels and drug responses specific to the strain you are using.
-
Systematic Observation: Utilize an open field test to systematically quantify locomotor activity.
Quantitative Data on Opioid Antagonist Effects on Locomotor Activity in Rats
| Drug | Dose (mg/kg) | Route | Test Condition | Observed Effect on Locomotor Activity | Reference |
| This compound | 10 | i.p. | Paired | Significant decrease in fine activity | [1] |
| Naloxone | 1.0 - 10 | i.p. | Paired | Decrease in fine and gross activity | [1] |
| Naloxone | 5 | i.p. | Individual | Reduced exploratory activity | [5] |
| Naltrexone | 3 | i.p. | Individual | Reduced exploratory activity and rearing | [5] |
Experimental Protocol: Open Field Test
This protocol is adapted from standard procedures for assessing locomotor activity in rodents.[6][7][8]
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle control via the intended route.
-
After the appropriate pre-treatment time, place the rat in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 5-15 minutes) using an automated tracking system or by manual scoring.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus peripheral zones.
-
Rearing frequency (vertical activity).
-
Instances of grooming and defecation (as indicators of anxiety).
-
Experimental Workflow for Investigating Locomotor Effects
Experimental workflow for troubleshooting locomotor side effects.
Issue 2: Pica (Ingestion of Non-Food Items)
Question: I've noticed my rats are eating their bedding after this compound administration. Is this a known side effect and how can I manage it?
Answer:
Pica, the consumption of non-nutritive substances, is a known side effect of some opioids, particularly buprenorphine, in rats.[5][9][10][11] While not definitively documented for this compound, its similar receptor profile suggests a potential for this behavior. Pica can be a sign of nausea or gastrointestinal distress.[10]
Troubleshooting Steps:
-
Confirm Pica: Systematically measure food, water, and non-food substance (e.g., kaolin clay) intake to quantify the behavior.
-
Environmental Modification: If bedding is being consumed, switch to a grid floor or a less palatable bedding material for the observation period post-injection. However, be mindful of potential stress from a change in housing.
-
Dose Adjustment: As with other side effects, assess if a lower dose of this compound can achieve the desired pharmacological effect without inducing pica.
-
Veterinary Consultation: If pica is severe and leads to signs of gastrointestinal blockage (e.g., bloating, lack of defecation), consult with a veterinarian.
Quantitative Data on Buprenorphine-Induced Pica in Rats
| Drug | Dose (mg/kg) | Route | Observation Period | Key Finding | Reference |
| Buprenorphine | 0.05 | s.c. | 2 hours | 80% of Sprague-Dawley rats had wood shavings in their stomach | [10] |
| Buprenorphine | 0.3 | s.c. | 18-20 hours | Significant increase in stomach content weight (hardwood bedding) | [9] |
Experimental Protocol: Pica Assessment
This protocol is based on methods used to assess pica in response to emetic stimuli.[12][13]
-
Housing: House rats individually to accurately measure consumption.
-
Diet: Provide a standard pelleted diet and a pre-weighed amount of a non-nutritive substance like kaolin clay in a separate container.
-
Procedure:
-
Administer this compound or vehicle control.
-
Return the rat to its cage with access to food, water, and kaolin.
-
Measure the consumption of food, water, and kaolin at regular intervals (e.g., 2, 4, 8, and 24 hours) post-injection.
-
-
Analysis: A significant increase in kaolin consumption in the this compound-treated group compared to the control group indicates pica.
Issue 3: Unexpected Anxiety-like or Antidepressant-like Effects
Question: My rats are showing behaviors that suggest changes in anxiety or mood after receiving this compound. How can I investigate this?
Answer:
This compound's interaction with delta and kappa opioid receptors, which are involved in mood regulation, could potentially lead to unexpected effects on anxiety and depression-related behaviors. Studies in mice have shown that this compound can have antidepressant-like effects.
Troubleshooting Steps:
-
Utilize Standardized Behavioral Tests: Employ validated behavioral paradigms to assess anxiety (e.g., elevated plus maze, light-dark box) or depression-like behavior (e.g., forced swim test, sucrose preference test).
-
Control for Confounding Factors: Ensure that changes in locomotor activity are not misinterpreted as changes in anxiety or mood. For example, in the elevated plus maze, a general decrease in movement could be mistaken for increased anxiety.
-
Dose-Response Evaluation: Determine if the observed effects are dose-dependent.
-
Consider Receptor-Specific Antagonists: If an anxiolytic or antidepressant-like effect is consistently observed, co-administration with selective delta or kappa opioid receptor antagonists could help elucidate the underlying mechanism.
Experimental Workflow for Investigating Affective Behavioral Effects
Workflow for investigating unexpected affective behaviors.
Issue 4: Conditioned Place Aversion or Preference
Question: My rats seem to avoid the environment where they received this compound. Is this expected?
Answer:
While a neutral compound would not be expected to induce a conditioned place preference (CPP) or aversion (CPA), the complex pharmacology of this compound could potentially lead to such effects. A CPA would suggest the drug has aversive properties at the dose administered.
Troubleshooting Steps:
-
Conduct a Formal CPP/CPA Study: Use a balanced and unbiased experimental design to definitively determine if this compound is inducing a place preference or aversion.
-
Evaluate Dose: The rewarding or aversive properties of a drug can be dose-dependent. Test a range of doses to see if the effect changes.
-
Consider the Internal State of the Animal: In opioid-dependent animals, an antagonist like this compound will induce withdrawal, which is highly aversive and will lead to a robust CPA. Ensure your animals are opioid-naïve if this is not the intended effect.
Experimental Protocol: Conditioned Place Preference/Aversion
This protocol is a standard method for assessing the rewarding or aversive properties of a drug.[14][15][16][17]
-
Apparatus: A two- or three-chambered box where the chambers have distinct visual and tactile cues.
-
Phases:
-
Pre-Conditioning (Habituation): Allow rats to freely explore all chambers to determine any baseline preference.
-
Conditioning: For several days, administer this compound and confine the rat to one of the non-preferred chambers. On alternate days, administer vehicle and confine the rat to the other chamber.
-
Test: Place the rat in the central (if applicable) or starting chamber and allow free access to all chambers. Record the time spent in each chamber.
-
-
Analysis: A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.
This compound Signaling Pathway Overview
This compound as a non-selective antagonist at opioid receptors.
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes for research professionals. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. The potential for unexpected side effects underscores the importance of careful observation and pilot studies when using any new compound or dose in a behavioral experiment.
References
- 1. Effects of naloxone and this compound on spontaneous activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]
- 5. Frontiers | Effects of opioid antagonists on the rats behavior in the open field [frontiersin.org]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. Open field test in rats [protocols.io]
- 8. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 9. Pica behavior associated with buprenorphine administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buprenorphine in rats: potent analgesic or trigger for fatal side effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pica behavior associated with buprenorphine administration in the rat. | Semantic Scholar [semanticscholar.org]
- 12. Acute Oxycodone Induces the Pro-Emetic Pica Response in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Optimizing Diprenorphine dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diprenorphine. Our goal is to help you optimize your experimental dosage to minimize off-target effects and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-selective and potent opioid receptor ligand. It functions as a partial agonist at the delta (δ) and kappa (κ) opioid receptors and as an antagonist at the mu (μ) opioid receptor.[1] This mixed pharmacological profile contributes to its complex effects.
Q2: What are the known on-target effects of this compound?
As a partial agonist at δ- and κ-opioid receptors, this compound can elicit certain opioid-like effects.[1] Its antagonist activity at the μ-opioid receptor allows it to block the effects of other μ-opioid agonists.[1]
Q3: What are the potential off-target effects of this compound, and at what dosages do they occur?
The most well-documented off-target effect of this compound is the induction of hallucinations, which is attributed to its partial agonist activity at the κ-opioid receptor. The specific dosages at which this and other off-target effects occur can vary depending on the animal model and experimental conditions. In mice, a high dose of 10 mg/kg has been shown to significantly enhance activity, which could be considered an off-target effect in certain experimental contexts.[2]
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining clean, interpretable data. Key strategies include:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective dose that achieves the desired on-target effect with minimal side effects.
-
Careful Experimental Design: Include appropriate control groups to differentiate on-target from off-target effects.
-
Pharmacokinetic Analysis: Understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific model to inform dosing regimens.
Troubleshooting Guides
Problem 1: High variability in experimental results.
Possible Cause: Inconsistent this compound dosage or administration. Solution:
-
Ensure accurate and consistent preparation of this compound solutions.
-
Standardize the route and timing of administration across all experimental subjects.
-
Calibrate all equipment used for dosing.
Possible Cause: Biological variability within the animal cohort. Solution:
-
Use a sufficient number of animals per group to achieve statistical power.
-
Ensure animals are of a similar age, weight, and genetic background.
-
Acclimatize animals to the experimental environment before dosing.
Problem 2: Observing unexpected behavioral or physiological effects.
Possible Cause: Off-target effects of this compound. Solution:
-
Consult the quantitative data on receptor binding affinities (see Table 1) to understand potential interactions with other receptors.
-
Perform a literature search for known off-target effects of this compound at the dosage you are using.
-
Consider using a more selective compound if off-target effects are confounding your results.
-
Lower the dose of this compound to see if the unexpected effects diminish.
Problem 3: Difficulty reproducing published findings.
Possible Cause: Differences in experimental protocols. Solution:
-
Carefully compare your experimental protocol with the published method, paying close attention to details such as animal strain, this compound supplier and formulation, and specific experimental parameters.
-
Contact the authors of the original study for clarification on their methodology.
Possible Cause: Issues with the integrity of the this compound compound. Solution:
-
Verify the purity and stability of your this compound stock.
-
Store the compound according to the manufacturer's instructions to prevent degradation.
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Opioid Receptors
| Receptor Subtype | Ki (nM) |
| Mu (μ) Opioid Receptor (MOR) | 0.39 |
| Delta (δ) Opioid Receptor (DOR) | 0.44 |
| Kappa (κ) Opioid Receptor (KOR) | 0.27 |
| Nociceptin Opioid Peptide (NOP) Receptor | Moderate Affinity (Specific Ki value not consistently reported, buprenorphine Ki ≈ 212 nM)[3] |
Note: Ki values can vary depending on the experimental conditions. The values presented here are compiled from competitive radioligand binding assays using [3H]this compound.[4]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a standard method to determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
[3H]this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]this compound, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound. The concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: In Vitro Assay for Assessing Off-Target Effects (General Workflow)
This workflow provides a general framework for identifying potential off-target interactions of this compound.
-
In Silico Profiling: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.[5][6]
-
Panel Screening: Screen this compound against a broad panel of receptors, ion channels, and enzymes to identify unintended interactions. Several commercial services offer such screening panels.
-
Cell-Based Functional Assays: For any identified off-targets, perform cell-based functional assays (e.g., cAMP assays, calcium flux assays) to determine if the interaction leads to a functional consequence (agonist, antagonist, or allosteric modulator activity).
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[7]
Visualizations
Caption: this compound's interaction with opioid receptors.
Caption: Workflow for optimizing this compound dosage.
Caption: General opioid receptor Gi/o signaling pathway.
References
- 1. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of naloxone and this compound on spontaneous activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Diprenorphine Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of diprenorphine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific degradation studies on this compound are limited. Much of the provided data and proposed degradation pathways are extrapolated from studies on buprenorphine, a structurally similar morphinan alkaloid. This information should be used as a guide, and stability studies specific to your formulation and storage conditions are highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound to degrade in an aqueous solution?
A1: The stability of this compound in aqueous solutions is influenced by several factors, primarily:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products, such as N-oxides.
-
Storage Container: The material of the storage container can affect stability. For instance, studies on the similar compound buprenorphine have shown significant loss when stored in plastic syringes compared to glass vials.[1]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: Based on its morphinan structure, similar to other opioids, this compound is susceptible to degradation through hydrolysis and oxidation.[2][3] Potential degradation pathways include:
-
Hydrolysis: Cleavage of chemical bonds due to reaction with water.
-
Oxidation: This can lead to the formation of various degradation products, including N-oxides and the opening of the furan ring.[4][5]
Q3: How can I monitor the degradation of my this compound solution?
A3: The most common and reliable method for monitoring this compound degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] These techniques can separate this compound from its degradation products, allowing for the quantification of the parent compound and the detection of impurities over time.
Q4: What are the acceptable limits for this compound degradation in a solution for experimental use?
A4: For pharmaceutical preparations, the acceptable limit for the loss of the active pharmaceutical ingredient (API) is typically no more than 10%. However, for research purposes, the acceptable level of degradation will depend on the specific requirements of the experiment. It is crucial to establish the stability of your solution under your experimental conditions to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low concentration of this compound in my prepared solution. | 1. Degradation due to improper storage (e.g., high temperature, light exposure). 2. Adsorption to the storage container (e.g., plastic). 3. Inaccurate initial preparation. | 1. Prepare fresh solutions and store them protected from light at a controlled, cool temperature (e.g., 2-8°C). 2. Use glass vials for storage instead of plastic syringes.[1] 3. Verify the accuracy of your weighing and dilution procedures. |
| Appearance of unknown peaks in my HPLC/LC-MS chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to tentatively identify potential degradation products. 2. Adjust storage conditions to minimize degradation (e.g., use of antioxidants, pH adjustment, protection from light). |
| Change in the physical appearance of the solution (e.g., color change, precipitation). | Significant degradation has likely occurred. | 1. Discard the solution. 2. Review your solution preparation and storage protocols to identify the cause of degradation. |
Data Presentation
The following tables summarize stability data for buprenorphine, which can serve as a proxy for estimating the stability of this compound under various conditions.
Table 1: Stability of Buprenorphine (0.075 mg/mL) in Oral Syringes
| Storage Condition | Duration | pH Change | Remaining Concentration |
| Refrigerated (2°C–8°C) | 30 days | No significant change | >90% |
| Room Temperature (25°C ± 2°C) | 30 days | No significant change | >90% |
Source: Adapted from stability-indicating LC-MS studies on extemporaneously compounded buprenorphine oral syringes.[6]
Table 2: Long-Term Stability of Diluted Buprenorphine in Different Containers
| Storage Container | Temperature | Duration | Remaining Concentration |
| Glass Vials | Refrigerated | 180 days | >90% |
| Glass Vials | Room Temperature | 180 days | >90% |
| Plastic Syringes | Refrigerated | 180 days | ~72% |
| Plastic Syringes | Room Temperature | 180 days | ~17% |
Source: Adapted from a study on the chemical and microbiologic stability of diluted buprenorphine for injection.[1]
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
Objective: To intentionally degrade a this compound solution to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Water bath or oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix an aliquot of the stock solution with 3-30% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat an aliquot of the stock solution (in a sealed vial) at a high temperature (e.g., 80-100°C) for a specified period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using an appropriate HPLC or LC-MS method. The method should be capable of separating the parent this compound peak from any degradation product peaks.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent drug to ensure that the major degradation products are formed without complete degradation.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for this compound solution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. What is the mechanism of Buprenorphine-N-oxide? [synapse.patsnap.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Improving the radiochemical yield of [11C]Diprenorphine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield of [¹¹C]Diprenorphine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Radiochemical Yield
Q1: My radiochemical yield (RCY) of [¹¹C]this compound is consistently low (below 10%). What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a common challenge in the synthesis of [¹¹C]this compound. Several factors can contribute to this issue. Here is a step-by-step troubleshooting guide:
-
[¹¹C]Methylating Agent Quality: The efficiency of the [¹¹C]methylation step is critical.
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I): The "gas phase" method of [¹¹C]CH₃I production can sometimes result in lower yields of the final product compared to the "wet" method.[1][2][3] Ensure your [¹¹C]CH₃I production is optimized and validated. Inefficient trapping of [¹¹C]CO₂ or incomplete conversion to [¹¹C]CH₄ can reduce the final activity of your methylating agent.
-
[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf): Consider using [¹¹C]CH₃OTf as an alternative methylating agent. It is often more reactive than [¹¹C]CH₃I and may lead to higher radiochemical yields under milder conditions.[1][4]
-
-
Precursor Quality and Amount:
-
Ensure the 3-O-trityl-6-O-desmethyl-diprenorphine precursor is of high purity and stored under appropriate conditions to prevent degradation.
-
While it may seem counterintuitive, increasing the precursor amount does not always lead to a higher radiochemical yield and can complicate HPLC purification. An optimal precursor concentration is necessary. It is recommended to perform small-scale optimization experiments to determine the ideal precursor amount for your system.
-
-
Reaction Conditions:
-
Base: The choice and amount of base are crucial for the deprotonation of the precursor. Sodium hydroxide (NaOH) has been used as an alternative to sodium hydride (NaH) to deprotonate the 6-hydroxy group of the precursor.[4] The use of a strong base like NaH requires strictly anhydrous conditions, as any moisture will consume the base and reduce the yield.
-
Temperature: The reaction temperature for the methylation step needs to be carefully optimized. Insufficient temperature may lead to incomplete reaction, while excessive heat can cause degradation of the precursor or the product.
-
Reaction Time: The short half-life of Carbon-11 (20.38 minutes) necessitates a rapid and efficient synthesis. Optimize the reaction time to maximize the incorporation of ¹¹C before significant decay occurs.
-
-
Automated Synthesizer Performance:
-
Regularly perform system checks and maintenance on your automated synthesis module (e.g., GE TRACERlab). Leaks, blockages, or malfunctioning valves can lead to significant loss of radioactivity and reagents.
-
Ensure accurate and reproducible delivery of all reagents.
-
Issue 2: Impurities and Byproducts in the Final Product
Q2: I am observing unexpected peaks in my radio-HPLC chromatogram. What are the likely impurities or byproducts, and how can I minimize them?
A2: The presence of impurities can compromise the quality and safety of the radiotracer for in vivo studies. Here are some common sources and solutions:
-
Unreacted [¹¹C]Methylating Agent: Inefficient trapping or reaction of the [¹¹C]methylating agent can lead to its presence in the crude product. Ensure efficient trapping in the reaction vessel.
-
Side Reactions:
-
The use of a trityl protecting group on the 3-hydroxy position of the precursor is designed to minimize the formation of byproducts by preventing O-methylation at this position.[4] Ensure the integrity of your precursor's protecting group.
-
Degradation of the precursor or the final product can occur if the reaction conditions (e.g., temperature, base concentration) are too harsh.
-
-
Incomplete Deprotection: The final step of the synthesis is the acidic hydrolysis to remove the trityl protecting group. Incomplete deprotection will result in the presence of the protected, radiolabeled intermediate. Ensure the deprotection step is carried out under optimal conditions (e.g., appropriate acid concentration and temperature).
-
Radiolysis: High levels of radioactivity in a small volume can lead to the degradation of the product, a process known as radiolysis. While challenging to completely avoid, minimizing the synthesis time can help reduce its effects.
Issue 3: HPLC Purification Challenges
Q3: I am having difficulty achieving good separation and recovery of [¹¹C]this compound during HPLC purification. What parameters should I optimize?
A3: HPLC purification is a critical step to ensure the high radiochemical purity of the final product. Here are some tips for optimization:
-
Column Choice: A C18 reversed-phase column is commonly used for the purification of [¹¹C]this compound.[5] The choice of column dimensions (analytical vs. semi-preparative) will depend on the scale of your synthesis.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
The pH of the aqueous buffer can significantly impact the retention time and peak shape of the product.
-
The gradient of the organic solvent should be optimized to achieve a good separation between [¹¹C]this compound and any impurities. A shallow gradient often provides better resolution.
-
-
Flow Rate: The flow rate will affect the retention time and the backpressure of the system. It should be optimized in conjunction with the mobile phase gradient to achieve the best separation in the shortest possible time.
-
Peak Tailing/Broadening: Poor peak shape can be due to several factors, including column degradation, inappropriate mobile phase pH, or interactions with active sites on the column packing. Consider using a new column or adjusting the mobile phase composition.
Quantitative Data Summary
The following table summarizes reported radiochemical yields and synthesis times for [¹¹C]this compound under different conditions. It is important to note that direct comparison can be challenging due to variations in starting radioactivity, synthesis modules, and calculation methods.
| Methylating Agent | Precursor Protecting Group | Base | Synthesis Method | Radiochemical Yield (RCY) | Synthesis Time (from EOB) | Reference |
| [¹¹C]CH₃I | t-Butyldimethylsilyl | Not Specified | Manual | ~10% | 30 min | [6] |
| [¹¹C]CH₃I | Trityl | NaH | Automated | 13-19% | 45 min | [4][6] |
| [¹¹C]CH₃I (gas phase) | Trityl | NaOH | Automated (GE TRACERlab FXFE) | Reduced compared to 'wet' method | Not specified | [1][4] |
| [¹¹C]CH₃OTf | Trityl | NaOH | Automated (GE TRACERlab FXFE) | Potentially higher than with [¹¹C]CH₃I | Not specified | [1][4] |
EOB: End of Bombardment
Experimental Protocols
Below is a representative, generalized protocol for the automated synthesis of [¹¹C]this compound using a GE TRACERlab FXFE module. This should be adapted and optimized for your specific laboratory conditions and equipment.
1. Reagents and Setup:
-
Precursor: 3-O-trityl-6-O-desmethyl-diprenorphine (typically 1-2 mg) dissolved in a suitable solvent (e.g., DMF or DMSO).
-
Base: Sodium hydroxide (NaOH) solution.
-
Methylating Agent: [¹¹C]CH₃I produced via the gas phase method or [¹¹C]CH₃OTf.
-
Deprotection Agent: Hydrochloric acid (HCl) solution.
-
HPLC System: C18 semi-preparative column with a mobile phase of acetonitrile and ammonium formate buffer.
-
SPE Cartridge: C18 solid-phase extraction cartridge for final formulation.
2. Automated Synthesis Sequence (GE TRACERlab FXFE):
-
[¹¹C]Methylating Agent Trapping: The [¹¹C]CH₃I or [¹¹C]CH₃OTf is transferred from the production module and trapped in the reaction vessel containing the precursor and base solution at room temperature.
-
¹¹C-Methylation: The reaction vessel is heated (e.g., to 80-100°C) for a short period (e.g., 3-5 minutes) to facilitate the methylation reaction.
-
Quenching and Dilution: The reaction is quenched, and the mixture is diluted with the HPLC mobile phase.
-
HPLC Purification: The crude product is injected onto the semi-preparative HPLC system. The fraction corresponding to [¹¹C]this compound is collected.
-
Deprotection: The collected fraction is treated with HCl and heated to remove the trityl protecting group.
-
Final Formulation: The deprotected product is passed through a C18 SPE cartridge. The cartridge is washed with water, and the final [¹¹C]this compound is eluted with ethanol and formulated in a saline solution for injection.
3. Quality Control:
-
Radiochemical Purity: Determined by analytical radio-HPLC.
-
Chemical Purity: Determined by analytical HPLC with UV detection.
-
Residual Solvents: Analyzed by gas chromatography.
-
pH and Sterility: Standard quality control tests for injectable radiopharmaceuticals.
Visualizations
Caption: Automated synthesis workflow for [¹¹C]this compound.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. The automated radiosynthesis and purification of the opioid receptor antagonist, [6-O-methyl-11C]this compound on the GE TRACERlab FXFE radiochemistry module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. The automated radiosynthesis and purification of the opioid receptor antagonist, [6-O-methyl-11C]this compound on the GE TRACERlab FXFE radiochemistry module. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A highly reproducible method for the measurement of [6-O-methyl-11 C]this compound and its radio-metabolites based on solid-phase extraction and radio-high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for handling and storing Diprenorphine in the lab
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the safe handling and storage of Diprenorphine in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary laboratory applications?
This compound is a potent, non-selective opioid receptor antagonist. In a laboratory setting, it is primarily used to reverse the effects of highly potent opioid agonists, such as etorphine and carfentanil, which are used in veterinary medicine and wildlife management for the tranquilization of large animals. It is also utilized in research to study opioid receptor pharmacology and function.
Q2: What are the regulatory requirements for storing this compound?
This compound is classified as a controlled substance. As such, its storage is strictly regulated. In the United States, it is listed under Schedule I, but with specific provisions for non-human use. Laboratories must adhere to the regulations set forth by the Drug Enforcement Administration (DEA) and relevant state authorities. Key requirements include:
-
Secure Storage: this compound must be stored in a securely locked, substantially constructed cabinet or safe.
-
Limited Access: Access to the storage location must be restricted to authorized personnel only.
-
Inventory Records: Meticulous records of the acquisition, use, and disposal of this compound must be maintained and be readily available for inspection.
-
Biennial Inventory: A physical inventory of all controlled substances, including this compound, must be conducted at least every two years.
Q3: What are the recommended personal protective equipment (PPE) when handling this compound?
Due to its high potency, appropriate PPE is crucial to prevent accidental exposure. Recommended PPE includes:
-
A lab coat or gown.
-
Gloves (nitrile is a suitable choice).
-
Safety glasses or goggles.
-
In situations where aerosolization is possible (e.g., handling powders), a fit-tested respirator may be necessary.
Q4: How should this compound waste be disposed of?
This compound waste, including expired or unused drug and contaminated materials, must be disposed of as hazardous waste. The preferred method is through a DEA-registered reverse distributor. Under no circumstances should this compound be disposed of in the regular trash or down the drain. All disposal must be documented in the inventory records.
Q5: What should I do in case of an accidental exposure to this compound?
In case of accidental exposure (e.g., skin contact, inhalation), immediate action is critical.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to an area with fresh air.
-
Seek Medical Attention: In all cases of suspected exposure, seek immediate medical attention. Inform medical personnel about the nature of the substance. It is important to note that while this compound is an opioid antagonist, it can have some partial agonist effects and medical evaluation is necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Suspected Sample Degradation | Improper storage conditions (e.g., exposure to light, elevated temperature, use of inappropriate storage containers). | - Store this compound solutions in amber glass vials to protect from light.- Store at recommended temperatures (see Stability Data section).- Avoid storing solutions in plastic syringes for extended periods, as studies on the related opioid Buprenorphine have shown significant drug loss. |
| Inconsistent Experimental Results | - Inaccurate solution preparation.- Degradation of the compound.- Improper dosing or administration technique. | - Verify all calculations and measurements during solution preparation.- Prepare fresh solutions for critical experiments.- Ensure proper training on administration techniques for in vivo studies. |
| Discrepancies in Inventory Records | - Failure to record transactions in real-time.- Mathematical errors in record-keeping. | - Record all acquisitions, uses, and disposals of this compound immediately.- Implement a double-check system for all record entries. |
| Spill of this compound Powder or Solution | Accidental mishandling of containers. | - Follow the established spill cleanup protocol immediately (see Experimental Protocols).- Evacuate the immediate area and restrict access.- Wear appropriate PPE during cleanup.- Document the spill and the amount of material lost in the inventory records. |
Stability Data
| Storage Container | Storage Temperature | Duration | Percent of Initial Concentration Remaining |
| Glass Vial | Refrigerated (2-8°C) | 180 days | >90% |
| Glass Vial | Room Temperature (~21°C) | 180 days | >90% |
| Plastic Syringe | Refrigerated (2-8°C) | 180 days | ~72% |
| Plastic Syringe | Room Temperature (~21°C) | 180 days | ~17% |
Note: This data is for Buprenorphine and should be used as a guideline for this compound with the understanding that stability profiles may differ. It is strongly recommended to store this compound solutions in amber glass vials and to prepare fresh solutions for critical applications. All solutions should be protected from light.
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution
-
Materials:
-
This compound HCl powder
-
Sterile, deionized water or 0.9% sterile saline
-
Sterile amber glass vial
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
-
Procedure:
-
Work in a designated area, such as a chemical fume hood, especially when handling the powder.
-
Tare a sterile amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound HCl powder into the vial.
-
Add the appropriate volume of sterile water or saline to the vial to achieve a final concentration of 1 mg/mL.
-
Securely cap the vial and vortex until the powder is completely dissolved.
-
Label the vial clearly with the compound name, concentration, date of preparation, and initials of the preparer.
-
Store the stock solution in a secure, locked location, protected from light, at either refrigerated or room temperature as per your experimental requirements and stability considerations.
-
In Vitro Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay using [³H]-Diprenorphine.
-
Materials:
-
Cell membranes or tissue homogenates expressing opioid receptors
-
[³H]-Diprenorphine (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes/tissue homogenate, and [³H]-Diprenorphine to each well.
-
For the determination of non-specific binding, add a high concentration of unlabeled this compound to a subset of wells.
-
For the competition assay, add the various dilutions of unlabeled this compound to the remaining wells.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data to determine binding affinity (Ki) and receptor density (Bmax).
-
Spill Cleanup Procedure for this compound
-
Immediate Actions:
-
Alert others in the immediate area of the spill.
-
Evacuate non-essential personnel.
-
If the spill is large or involves a significant amount of powder, evacuate the laboratory and contact the institutional safety office.
-
-
Personal Protective Equipment:
-
Don at a minimum: two pairs of chemotherapy-rated gloves, a disposable gown, and safety goggles. For powders, a respirator is recommended.
-
-
Containment and Cleanup:
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.
-
For powder spills: Gently cover the spill with damp absorbent pads to avoid making the powder airborne. Do not dry sweep.
-
Carefully collect all contaminated materials (absorbent pads, broken glass if any) and place them in a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
Collect all cleaning materials and dispose of them as hazardous waste.
-
-
Documentation:
-
Record the date, time, location, and approximate amount of the spill in the controlled substance records.
-
Report the incident to the laboratory supervisor and the institutional safety office.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound in the laboratory.
Caption: Simplified overview of this compound's interaction with opioid receptors.
Interpreting anomalous results in Diprenorphine binding assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering anomalous results in Diprenorphine binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during this compound binding experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my non-specific binding (NSB) excessively high?
High non-specific binding can mask the specific binding signal, leading to inaccurate estimations of receptor affinity (Kd) and density (Bmax).[1] Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration.[1]
Troubleshooting High Non-Specific Binding
| Potential Cause | Recommended Action |
| Radioligand Issues | |
| Concentration too high | Use a lower concentration of [3H]this compound, typically at or below its Kd value.[1] |
| Low radiochemical purity | Ensure the purity of the radioligand is >90%, as impurities can contribute to NSB.[1] |
| Hydrophobicity of ligand | This compound is hydrophobic and may exhibit higher NSB. Consider including BSA in the assay buffer to reduce non-specific interactions.[1] |
| Receptor Preparation Issues | |
| High protein concentration | Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg, but this should be optimized for your system.[1] |
| Inadequate membrane washing | Ensure thorough homogenization and washing of membranes to remove endogenous ligands or other interfering substances.[2] |
| Assay Conditions | |
| Suboptimal incubation time/temp | Optimize incubation time to ensure equilibrium is reached for specific binding while minimizing NSB. Shorter incubation times can sometimes help.[3] |
| Inappropriate buffer composition | Modify the assay buffer. The inclusion of bovine serum albumin (BSA) can reduce non-specific interactions.[1] |
| Filter binding | Pre-soaking filters in a solution like 0.5% polyethylenimine (PEI) can reduce radioligand binding to the filter material itself. |
| Inefficient washing | Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.[1] |
dot
Q2: My specific binding is too low or absent.
This issue prevents the accurate determination of binding parameters.
Troubleshooting Low/Absent Specific Binding
| Potential Cause | Recommended Action |
| Receptor Integrity/Concentration | |
| Degraded receptor preparation | Ensure proper storage of membrane preparations at -80°C. Avoid repeated freeze-thaw cycles. |
| Insufficient receptor density | Increase the amount of membrane protein in the assay. If using cell lines, verify the expression level of the opioid receptor. |
| Radioligand Issues | |
| Degraded radioligand | Check the age and storage conditions of the [3H]this compound. Radiochemical decomposition can occur over time. |
| Incorrect radioligand concentration | Ensure the concentration of [3H]this compound is appropriate for the expected Kd of the receptor. |
| Assay Conditions | |
| Incubation not at equilibrium | Increase the incubation time to ensure the binding reaction has reached steady-state. |
| Incorrect buffer composition | Opioid receptor binding, particularly for agonists, can be sensitive to ions like Na+.[4][5] While this compound is an antagonist, ensure your buffer composition is optimal. |
| Inefficient harvesting | For filtration assays, ensure a rapid filtration and washing process to minimize dissociation of the radioligand-receptor complex.[2] |
dot
Q3: My competition curve is shallow (Hill slope < 1.0) or biphasic.
A shallow or biphasic competition curve can indicate several complexities in the binding interaction.
Interpreting Anomalous Competition Curves
| Observation | Potential Interpretation | Suggested Next Steps |
| Shallow Curve (Hill Slope < 1.0) | The competing ligand may be binding to multiple receptor subtypes or different affinity states of the same receptor.[6] | - Use cell lines expressing a single opioid receptor subtype. - Analyze data with a two-site binding model. |
| Negative cooperativity or allosteric interactions may be occurring.[7] | - Investigate the effect of different buffer conditions (e.g., with/without Na+, GTP analogs). | |
| Biphasic Curve | Indicates the presence of at least two distinct binding sites with different affinities for the competing ligand. | - Fit the data using a two-site competition model in your analysis software to determine the Ki for both the high- and low-affinity sites. |
| Shallow Curve (Hill Slope > 1.0) | Suggests positive cooperativity in binding. | - This is less common but indicates that the binding of one ligand molecule increases the affinity for subsequent molecules. |
Data Presentation: Representative Binding Parameters
The following table summarizes typical binding parameters for [3H]this compound from the literature. Note that these values can vary significantly depending on the tissue source, cell line, and experimental conditions.
| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat brain membranes | 0.23 | 530 | [8] |
| C6δ glioma cells | 0.44 - 0.53 | 1140 - 2530 | [9] |
| HEK293 cells (rat μ-opioid receptor) | ~1.5 (IC50) | Not Reported | [10] |
| Rat brain homogenate (in vitro) | ~30 pmol/g tissue | Not Reported | [2] |
Experimental Protocols
A generalized protocol for a [3H]this compound competition binding assay using a membrane preparation is provided below. This is a template and must be optimized for your specific receptor preparation and equipment.
Protocol: [3H]this compound Competition Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., by Bradford assay).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [3H]this compound (at a concentration near the Kd), and membrane preparation to tubes/wells.
-
Non-Specific Binding: Add assay buffer, [3H]this compound, a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone), and membrane preparation.[10]
-
Competition: Add assay buffer, [3H]this compound, varying concentrations of the unlabeled competitor drug, and membrane preparation.
-
-
Incubation:
-
Incubate all tubes/wells at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This must be determined empirically.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
-
Quickly wash the filters with multiple volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
-
Quantification:
-
Place filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a function of the log concentration of the competitor drug.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50.
-
Calculate the Ki of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its affinity for the receptor.
-
dot
References
- 1. benchchem.com [benchchem.com]
- 2. [3H]this compound receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [3H]-etorphine and [3H]-diprenorphine receptor binding in vitro and in vivo: differential effect of Na+ and guanylyl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Agonist Affinity at the μ-Opioid Receptor Induced by Prolonged Agonist Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strategies to increase the specific activity of radiolabeled Diprenorphine
Welcome to the technical support center for radiolabeled Diprenorphine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common radioisotopes used for labeling this compound, and which one should I choose?
A1: The most common radioisotopes for labeling this compound are Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]). The choice of isotope depends on the specific application.
-
[¹¹C]this compound : Widely used for Positron Emission Tomography (PET) imaging of the opioid receptor system in vivo.[1][2][3] Its short half-life (20.34 minutes) is a key consideration, requiring a nearby cyclotron and rapid synthesis.[4]
-
[¹⁸F]FE-DPN : A derivative of this compound labeled with Fluorine-18, also for PET imaging. [¹⁸F] has a longer half-life (110 minutes), which can be logistically advantageous for longer PET studies and distribution to other PET centers.[4][5]
-
[³H]this compound : Tritium-labeled this compound is primarily used for in vitro receptor binding assays and autoradiography due to the low energy of its beta particle emissions.[6][7][8] The high specific activity achievable with tritium is beneficial for these applications.[6]
Q2: What is "specific activity" and why is it important for my radiolabeled this compound experiments?
A2: Specific activity refers to the amount of radioactivity per unit mass of a compound (e.g., GBq/µmol or Ci/mmol).[9][10] High specific activity is crucial for receptor imaging studies to:
-
Avoid receptor saturation : A high specific activity allows for the injection of a low mass of the radioligand, preventing the saturation of target receptors and ensuring that the tracer accurately reflects receptor density.
-
Minimize pharmacological effects : Using a small mass of the compound avoids potential physiological responses.
-
Enhance signal-to-noise ratio : A higher concentration of the radiolabel provides a stronger signal for detection.
For receptor occupancy studies, a higher specific activity product is particularly advantageous.[2][11]
Q3: What are the key factors that can influence the final specific activity of my radiolabeled this compound?
A3: Several factors can impact the specific activity of your final product:
-
Purity of the precursor : Any non-radiolabeled ("cold") precursor or related impurities can compete in the labeling reaction and lower the specific activity.
-
Efficiency of the radiolabeling reaction : A more efficient reaction will incorporate a higher proportion of the radioisotope.
-
Purification method : The ability to effectively separate the radiolabeled compound from the unlabeled precursor and other impurities is critical. High-Performance Liquid Chromatography (HPLC) is a common method for this.[4]
-
Atmospheric CO₂ : For [¹¹C] labeling, atmospheric carbon dioxide can be a source of carrier carbon, diluting the specific activity.
-
Stability of the radiopharmaceutical : Decomposition of the radiolabeled compound can lead to a decrease in radiochemical purity and affect the apparent specific activity.[9] Stability can be influenced by factors like light, temperature, and pH.[9]
Troubleshooting Guides
Issue 1: Low Radiochemical Yield
Problem: You are experiencing a lower than expected radiochemical yield for your [¹¹C]this compound synthesis.
| Potential Cause | Troubleshooting Strategy |
| Inefficient trapping of [¹¹C]CO₂ | Ensure the trapping agent (e.g., LiAlH₄) is fresh and active. Optimize the flow rate of the target gas to allow for efficient capture. |
| Low efficiency of the methylating agent synthesis | For methods using [¹¹C]methyl iodide or [¹¹C]methyl triflate, verify the reaction conditions (temperature, reagents) for their synthesis. The gas-phase method for [¹¹C]methyl iodide production, while potentially leading to higher specific activity, can sometimes result in lower yields compared to the 'wet' method.[2][12] |
| Suboptimal reaction conditions for labeling | Optimize the reaction temperature, time, and solvent. For example, in the synthesis of [¹¹C]this compound via N-alkylation, ensure the base used is appropriate and the precursor is fully dissolved. |
| Precursor degradation | The precursor may be sensitive to the reaction conditions (e.g., strong bases).[5] Consider using a more stable precursor, such as 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN).[4] |
| Losses during purification | Minimize the number of transfer steps. Ensure the HPLC system is optimized for the separation to reduce peak broadening and loss of product. |
Issue 2: Low Specific Activity
Problem: The specific activity of your radiolabeled this compound is too low for your intended application.
| Potential Cause | Troubleshooting Strategy |
| Carrier Contamination | Ensure all glassware and reagents are free of "cold" (non-radioactive) contaminants. Use high-purity reagents and solvents. For [¹¹C] syntheses, minimize exposure to atmospheric CO₂. |
| Suboptimal Precursor Concentration | Using a minimal amount of precursor will favor the reaction of the "hot" species and increase specific activity. However, this must be balanced with achieving a reasonable radiochemical yield. |
| Inefficient Purification | Improve the HPLC separation to achieve baseline resolution between the radiolabeled product and the unlabeled precursor. A well-resolved peak is essential for high specific activity. |
| Choice of Methylating Agent | The use of [¹¹C]methyl triflate as the methylating agent can sometimes yield a product with higher specific activity compared to [¹¹C]methyl iodide.[2] |
| Automated Synthesis Method | Automated radiochemistry routes, such as using a GE TRACERlab module, can improve reproducibility and may lead to higher specific activity products.[2][11] |
Issue 3: Formation of Radioactive By-products
Problem: Your final product contains significant radioactive impurities.
| Potential Cause | Troubleshooting Strategy |
| Side reactions | The precursor or radiolabeled product may be sensitive to the reaction conditions, leading to degradation or side reactions. For example, in the synthesis of [¹⁸F]FE-DPN, the use of a strong base can lead to the formation of by-products.[5] |
| Incomplete reaction | Unreacted radiolabeled intermediates (e.g., [¹¹C]methyl iodide) can appear as impurities. Optimize reaction time and temperature to drive the reaction to completion. |
| Radiolysis | High levels of radioactivity can cause the compound to break down. Minimize the synthesis time and consider the use of radical scavengers if radiolysis is suspected. |
| Ineffective purification | Optimize the HPLC method (e.g., mobile phase composition, gradient, column type) to effectively separate the desired product from all radioactive by-products. |
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]this compound via N-alkylation
This protocol is based on the reaction of N-(de-cyclopropylmethyl)this compound with [1-¹¹C]cyclopropanecarbonyl chloride, followed by reduction.[1][13]
-
Production of [¹¹C]CO₂ : [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[3]
-
Synthesis of [1-¹¹C]cyclopropanecarbonyl chloride : The cyclotron-produced [¹¹C]CO₂ is converted to [1-¹¹C]cyclopropanecarbonyl chloride.
-
Labeling Reaction : N-(de-cyclopropylmethyl)this compound is reacted with the [1-¹¹C]cyclopropanecarbonyl chloride.
-
Reduction : The resulting amide is reduced using a strong reducing agent like LiAlH₄ to yield [¹¹C]this compound.
-
Purification : The final product is purified using semi-preparative HPLC.
-
Formulation : The purified [¹¹C]this compound is formulated in a suitable buffer for injection.
Protocol 2: Synthesis of [6-O-methyl-¹¹C]this compound
This protocol involves the methylation of the precursor at the 6-O-position using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2]
-
Production of [¹¹C]Methane : [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]methane.
-
Synthesis of [¹¹C]Methyl Iodide/Triflate : [¹¹C]methane is converted to [¹¹C]methyl iodide or [¹¹C]methyl triflate. The gas-phase method for [¹¹C]methyl iodide is often employed in automated synthesis modules.[2]
-
Labeling Reaction : The precursor, 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN), is reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the presence of a base.
-
Deprotection : The trityl protecting group is removed.
-
Purification : The crude product is purified by semi-preparative HPLC.
-
Formulation : The final product is formulated for in vivo use.
Visualizations
Caption: General workflow for the radiosynthesis of this compound.
References
- 1. The preparation of carbon-11 labelled this compound: a new radioligand for the study of the opiate receptor system in vivo - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The automated radiosynthesis and purification of the opioid receptor antagonist, [6-O-methyl-11C]this compound on the GE TRACERlab FXFE radiochemistry module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET Imaging of Brain Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. openmedscience.com [openmedscience.com]
- 8. moravek.com [moravek.com]
- 9. moravek.com [moravek.com]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of carbon-11 labelled this compound: a new radioligand for the study of the opiate receptor system in vivo (Journal Article) | ETDEWEB [osti.gov]
Diprenorphine Administration in Animal Studies: A Technical Support Guide to Mitigating Convulsive Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential convulsive effects of Diprenorphine in animal studies. Our goal is to promote safe and effective experimental practices.
Frequently Asked Questions (FAQs)
Q1: Does this compound cause convulsions in animal models?
A1: Direct evidence suggests that this compound on its own does not typically induce convulsions. However, studies have shown that it can potentiate seizures caused by proconvulsant agents like pentylenetetrazole (PTZ).[1][2][3] This indicates that this compound may lower the seizure threshold, making animals more susceptible to convulsive stimuli.
Q2: What is the proposed mechanism behind this compound's potential proconvulsant effects?
A2: this compound has a complex pharmacological profile, acting as a partial agonist at delta (δ) and kappa (κ) opioid receptors, and an antagonist at the mu (μ) opioid receptor.[1][2] The proconvulsant effects of opioids are often associated with the activation of μ and δ receptors, while κ receptor activation is generally considered to have anticonvulsant properties.[4][5] The partial agonism at the δ-opioid receptor may contribute to a state of neuronal hyperexcitability, potentially by modulating GABAergic and glutamatergic systems.[6]
Q3: What are the primary strategies to mitigate the potential convulsive effects of this compound?
A3: The primary strategies involve the co-administration of anticonvulsant agents. The two main classes of drugs to consider are:
-
Benzodiazepines (e.g., Diazepam, Lorazepam): These are first-line treatments for drug-induced seizures and work by enhancing the inhibitory effects of the neurotransmitter GABA.[7][8][9]
-
NMDA Receptor Antagonists (e.g., Ketamine, Memantine): These drugs can counteract the excitatory effects of glutamate, a key neurotransmitter involved in seizure activity. There is significant evidence of interaction between the opioid and NMDA receptor systems.[10][11][12]
Q4: Are there specific animal models that are more susceptible to this compound's proconvulsant effects?
A4: While specific studies on this compound susceptibility are limited, animals with a pre-existing lowered seizure threshold, such as those used in kindling models of epilepsy, may be more sensitive to the proconvulsant effects of opioids.[13] The effects of opioid antagonists can also be species- and situation-dependent.[14]
Troubleshooting Guide: Managing Convulsive Events
If you observe seizure-like behavior in an animal following this compound administration, follow these steps:
-
Immediate Action:
-
Ensure the animal's safety by removing any potential hazards from its environment to prevent injury.
-
Administer a fast-acting anticonvulsant, such as diazepam, as per your approved institutional animal care and use committee (IACUC) protocol.
-
Monitor the animal's vital signs and behavior closely.
-
-
Documentation and Reporting:
-
Record the time of onset, duration, and characteristics of the seizure.
-
Note the dose of this compound and any other administered substances.
-
Report the adverse event to the appropriate institutional authorities, including the veterinary staff and the IACUC.
-
-
Future Prevention:
-
Dose Adjustment: Consider reducing the dose of this compound in subsequent experiments.
-
Prophylactic Co-administration: For future studies, consider the prophylactic co-administration of an anticonvulsant. Consult with veterinary staff and your IACUC to revise your protocol accordingly.
-
Re-evaluate Experimental Model: Assess if the chosen animal model has a predisposition to seizures.
-
Quantitative Data on Mitigating Agents
Direct quantitative data on the mitigation of this compound-induced convulsions is limited. The following table summarizes dosages of relevant compounds used in rodent models for related applications, which can serve as a starting point for designing mitigation studies.
| Compound | Animal Model | Dosage | Route of Administration | Effect | Reference |
| Naltrexone | Mouse | 10-40 mg/kg | Subcutaneous (s.c.) | Decreased PTZ-induced seizure-like activity | [15] |
| Diazepam | Rat | 2.5 mg/kg | Intraperitoneal (i.p.) | Used to stop status epilepticus in a kindling model | [13] |
| MK-801 | Rat | - | - | Inhibited development of tolerance and sensitization to opioids | [12] |
| Memantine | Rat | - | - | Inhibited development of sensitization to morphine | [12] |
Note: These dosages are for reference only and should be adapted and validated for your specific experimental conditions and approved by your institution's IACUC.
Experimental Protocols
The following are example protocols for the co-administration of mitigating agents with this compound. These protocols must be adapted and approved by your institution's IACUC before implementation.
Protocol 1: Co-administration of Diazepam
-
Objective: To prevent potential convulsive effects of this compound using a benzodiazepine.
-
Materials: this compound, Diazepam, sterile saline, appropriate syringes and needles.
-
Procedure:
-
Prepare solutions of this compound and Diazepam in sterile saline at the desired concentrations.
-
Administer Diazepam (e.g., 1-5 mg/kg, i.p.) 15-30 minutes prior to the administration of this compound.
-
Administer this compound at the intended dose and route.
-
Closely monitor the animal for at least 2 hours post-administration for any signs of seizure activity, sedation, or other adverse effects.
-
Include control groups receiving vehicle, this compound alone, and Diazepam alone to assess the effects of each substance individually.
-
Protocol 2: Co-administration of Ketamine
-
Objective: To mitigate this compound's potential proconvulsant effects using an NMDA receptor antagonist.
-
Materials: this compound, Ketamine, sterile saline, appropriate syringes and needles.
-
Procedure:
-
Prepare solutions of this compound and Ketamine in sterile saline.
-
Administer a sub-anesthetic dose of Ketamine (e.g., 5-10 mg/kg, i.p.) 15 minutes prior to this compound administration.
-
Administer this compound at the intended dose and route.
-
Monitor the animal continuously for seizure activity and other behavioral changes.
-
As in Protocol 1, appropriate control groups are essential for data interpretation.
-
Visualizations
Signaling Pathways
Caption: Potential signaling pathway for this compound's proconvulsant effect.
Experimental Workflow
Caption: Workflow for testing a mitigating agent against this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for observed convulsive events.
References
- 1. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System [mdpi.com]
- 5. The effect of various opiate receptor agonists on the seizure threshold in the rat. Is dynorphin an endogenous anticonvulsant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shared Mechanisms of GABAergic and Opioidergic Transmission Regulate Corticolimbic Reward Systems and Cognitive Aspects of Motivational Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzodiazepines in epilepsy: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtopics.com [drugtopics.com]
- 10. NMDA receptor antagonists: interactions with opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA-receptor antagonists and opioid receptor interactions as related to analgesia and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA receptor antagonists inhibit opiate antinociceptive tolerance and locomotor sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticonvulsant and proconvulsant effects of tramadol, its enantiomers and its M1 metabolite in the rat kindling model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of naloxone and this compound on spontaneous activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The opioid antagonist naltrexone decreases seizure‐like activity in genetic and chemically induced epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Diprenorphine Versus Naloxone for Antagonizing Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diprenorphine and naloxone, two pivotal opioid receptor antagonists. The following sections detail their receptor binding profiles, efficacy in reversing opioid-induced effects, pharmacokinetic properties, and underlying mechanisms of action, supported by experimental data.
Overview and Mechanism of Action
Naloxone is a pure, competitive antagonist at mu (µ), kappa (κ), and sigma (σ) opioid receptors in the central nervous system, exhibiting the highest affinity for the µ-receptor.[1] It effectively reverses the effects of opioid agonists, including respiratory depression, sedation, and hypotension.[1] When administered in the absence of opioids, naloxone shows virtually no pharmacological activity.[1]
This compound presents a more complex pharmacological profile. It is a potent, non-selective antagonist at the µ-opioid receptor.[2][3] However, it also functions as a partial agonist at both the delta (δ) and kappa (κ) opioid receptors.[1][3][4] This mixed antagonist/partial agonist profile distinguishes it from naloxone and suggests potentially different therapeutic applications and side-effect profiles.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the Ki values for this compound and naloxone at the three main opioid receptors.
| Opioid Receptor | This compound Ki (nM) | Naloxone Ki (nM) |
| Mu (µ) | 0.1 - 0.4 | 1.2 - 2.3 |
| Delta (δ) | 0.2 - 0.6 | 18 - 40 |
| Kappa (κ) | 0.1 - 0.5 | 1.5 - 25 |
Data compiled from multiple sources. The range of values reflects inter-study variability in experimental conditions.
As the data indicates, this compound generally exhibits a higher binding affinity (lower Ki) for all three opioid receptors compared to naloxone.
Efficacy in Reversing Opioid-Induced Respiratory Depression
A crucial measure of an opioid antagonist's efficacy is its ability to reverse the life-threatening respiratory depression induced by opioid agonists. The median effective dose (ED50) represents the dose of an antagonist required to produce 50% of its maximal effect.
A study in mice compared the efficacy of this compound and naloxone in reversing respiratory depression induced by equipotent doses of morphine and fentanyl.
| Opioid Agonist | Antagonist | ED50 (mg/kg, i.p.) |
| Morphine | Naloxone | 0.3 |
| This compound | 0.03 | |
| Fentanyl | Naloxone | > 3.0 |
| This compound | 0.09 |
These results demonstrate that this compound is significantly more potent than naloxone in reversing morphine-induced respiratory depression. Notably, naloxone was less effective at reversing fentanyl-induced respiratory depression at the tested doses, while this compound remained effective.
Pharmacokinetic Profile
The pharmacokinetic properties of an antagonist, such as its half-life, determine the onset and duration of its effects.
| Compound | Species | Administration Route | Plasma Half-life |
| This compound | Rat | Intravenous | ~2.8 - 5.3 hours |
| Naloxone | Rat | Intravenous | ~30 - 40 minutes |
This compound exhibits a notably longer plasma half-life in rats compared to naloxone.[5][6] This suggests a more sustained antagonist effect following administration.
Signaling Pathways
The interaction of these antagonists with opioid receptors initiates a cascade of intracellular signaling events.
Naloxone Signaling Pathway
Naloxone, as a competitive antagonist, blocks the downstream signaling initiated by opioid agonists.
This compound's Dual Signaling Profile
This compound's activity is more complex due to its partial agonism at delta and kappa receptors, alongside its mu-receptor antagonism.
Experimental Protocols
Opioid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and naloxone for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: [³H]this compound (a high-affinity, non-selective opioid antagonist).
-
Unlabeled antagonists: this compound and naloxone.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Incubation: In triplicate, incubate cell membranes with a fixed concentration of [³H]this compound and a range of concentrations of the unlabeled competitor (this compound or naloxone).[7]
-
Total and Non-specific Binding: Include control tubes with only [³H]this compound (total binding) and tubes with [³H]this compound and a high concentration of a non-labeled universal opioid ligand like naloxone to determine non-specific binding.[8]
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Measurement of Antagonist Efficacy (Reversal of Respiratory Depression)
Objective: To determine the ED50 of this compound and naloxone for reversing opioid-induced respiratory depression in rodents.
Materials:
-
Male Swiss Webster mice.
-
Opioid agonists (e.g., morphine sulfate, fentanyl citrate).
-
Opioid antagonists (this compound hydrochloride, naloxone hydrochloride).
-
Whole-body plethysmography system or pulse oximeter for measuring respiratory parameters.
-
Animal scale.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimation: Acclimate the mice to the plethysmography chambers or monitoring devices to minimize stress-induced respiratory changes.
-
Baseline Measurement: Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute volume, or oxygen saturation) for each mouse.
-
Agonist Administration: Administer a predetermined dose of the opioid agonist (e.g., morphine or fentanyl) via i.p. injection.
-
Induction of Respiratory Depression: Monitor the respiratory parameters until a stable level of depression is achieved (typically 20-30 minutes post-agonist injection).
-
Antagonist Administration: Administer varying doses of the antagonist (this compound or naloxone) i.p. to different groups of mice.
-
Reversal Monitoring: Continuously record respiratory parameters for a set period (e.g., 60 minutes) following antagonist administration.
-
Data Analysis: For each mouse, determine the maximum reversal of respiratory depression as a percentage of the pre-antagonist depression. Plot the percentage of reversal against the log dose of the antagonist. Use probit analysis or non-linear regression to calculate the ED50 value, which is the dose of the antagonist that produces a 50% reversal of the opioid-induced respiratory depression.[9]
Conclusion
This compound and naloxone are both potent opioid antagonists, but they exhibit distinct pharmacological profiles. This compound demonstrates higher binding affinity across all major opioid receptors and greater potency in reversing opioid-induced respiratory depression, particularly that caused by potent synthetic opioids like fentanyl. Its longer half-life suggests a more sustained clinical effect. However, its partial agonist activity at delta and kappa receptors introduces a layer of complexity that may offer therapeutic advantages in certain contexts, such as depression, but could also contribute to a different side-effect profile compared to the "pure" antagonist naloxone. The choice between these two antagonists for research or therapeutic development will depend on the specific opioid agonist being targeted and the desired duration and nature of the antagonist effect.
References
- 1. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has agonist activity at opioid kappa-receptors in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic analysis of enterohepatic circulation of buprenorphine and its active metabolite, norbuprenorphine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydromorphone efficacy and treatment protocol impact on tolerance and μ-opioid receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antidepressant Potential of Diprenorphine and Buprenorphine
For Immediate Release: A deep dive into the preclinical antidepressant profiles of two structurally related opioid modulators, Diprenorphine and Buprenorphine, reveals distinct mechanistic pathways and therapeutic potential. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.
This report synthesizes available preclinical data on this compound and buprenorphine, focusing on their effects in established rodent models of depression. While both compounds exhibit antidepressant-like properties, their distinct pharmacological profiles suggest different mechanisms of action and potential clinical applications.
Pharmacological Profile
This compound and buprenorphine are both semi-synthetic opioids with complex interactions with the opioid receptor system. Their primary distinction lies in their activity at the mu-opioid receptor (MOR), which has significant implications for their therapeutic effects and safety profiles.
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| This compound | Antagonist | Partial Agonist | Partial Agonist |
| Buprenorphine | Partial Agonist | Antagonist | Antagonist |
Table 1: Comparative Receptor Binding Profiles of this compound and Buprenorphine. This table summarizes the primary pharmacological actions of each compound at the three main opioid receptors.
Preclinical Efficacy in Antidepressant Models
The antidepressant-like effects of this compound and buprenorphine have been evaluated in various rodent behavioral tests. Due to a lack of head-to-head comparative studies, this report presents data from separate experiments, highlighting the need for future direct comparisons.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. It measures the immobility time of rodents when placed in an inescapable cylinder of water, with a reduction in immobility suggesting an antidepressant-like effect.
| Treatment | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle | Reference |
| Vehicle (Saline) | - | ~150 | - | [1] |
| Buprenorphine | 0.25 | ~90 | ↓ 40% | [1] |
| Buprenorphine | 0.5 | ~80 | ↓ 47% | [1] |
Table 2: Effect of Buprenorphine on Immobility Time in the Mouse Forced Swim Test. Data are approximated from graphical representations in the cited literature[1]. Buprenorphine significantly reduces immobility time 24 hours post-administration, indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm used to assess antidepressant activity. Similar to the FST, it measures the duration of immobility when a mouse is suspended by its tail.
| Treatment | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle | Reference |
| Vehicle | - | ~150 | - | [2] |
| This compound | 1.0 | ~75 | ↓ 50% | [2] |
| This compound | 3.2 | ~60 | ↓ 60% | [2] |
| This compound | 10.0 | ~50 | ↓ 67% | [2] |
Table 3: Effect of this compound on Immobility Time in the Mouse Tail Suspension Test. Data are approximated from graphical representations in the cited literature[2]. This compound demonstrates a dose-dependent reduction in immobility time, suggesting a potent antidepressant-like effect.
Note: While some studies have investigated buprenorphine in the TST, directly comparable quantitative data to the this compound study was not found in the reviewed literature.
Sucrose Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, in rodents. A decrease in the preference for a sweetened solution over plain water is interpreted as a depressive-like state.
| Condition | Treatment | Sucrose Preference (%) | % Change | Reference |
| Non-Stressed | Vehicle | ~75% | - | [3] |
| Unpredictable Chronic Mild Stress (UCMS) | Vehicle | ~55% | ↓ 27% | [3] |
| UCMS | Buprenorphine (0.25 mg/kg) | ~70% | ↑ 27% (vs. UCMS Vehicle) | [3] |
Table 4: Effect of Buprenorphine on Sucrose Preference in a Mouse Model of Chronic Stress. Data are approximated from graphical representations in the cited literature[3]. Buprenorphine reverses the stress-induced reduction in sucrose preference, indicating its potential to alleviate anhedonia.
Mechanisms of Antidepressant Action
The antidepressant effects of this compound and buprenorphine appear to be mediated by distinct opioid receptor signaling pathways.
This compound: A Delta-Opioid Receptor-Mediated Pathway
Preclinical evidence strongly suggests that the antidepressant-like effects of this compound are mediated by its partial agonism at the delta-opioid receptor (DOR)[2][4]. Activation of DORs is thought to modulate downstream signaling cascades involved in mood regulation.
Buprenorphine: A Kappa-Opioid Receptor-Mediated Pathway
The antidepressant-like effects of buprenorphine are primarily attributed to its antagonism of the kappa-opioid receptor (KOR)[1][5]. The endogenous ligand for KOR, dynorphin, is released during stress and is associated with dysphoria and depressive-like states. By blocking KOR, buprenorphine may mitigate the negative affective consequences of stress.
Experimental Protocols
This section provides a detailed methodology for the key behavioral assays cited in this comparison guide.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring immobility time in an inescapable water-filled cylinder.
Apparatus: A transparent cylinder (e.g., 25 cm height, 22 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session[6].
-
Behavior is typically recorded via video for later analysis.
-
The last 4 minutes of the session are scored for immobility, defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water[7].
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT)
Objective: To measure anhedonia by assessing the preference for a sweetened solution over water.
Apparatus: Standard mouse cages equipped with two drinking bottles.
Procedure:
-
Habituation: Mice are habituated to two bottles of water for 24-48 hours.
-
Baseline: Mice are given a choice between a bottle of 1% sucrose solution and a bottle of water for a set period (e.g., 24 hours). The position of the bottles is switched halfway through to avoid place preference[8][9].
-
Stress/Drug Treatment: A stress paradigm (e.g., Unpredictable Chronic Mild Stress) may be introduced, followed by drug or vehicle administration.
-
Test: The two-bottle choice test is repeated, and the consumption of each liquid is measured by weighing the bottles.
-
Calculation: Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100. A decrease in sucrose preference is indicative of anhedonia, and a reversal of this decrease suggests an antidepressant effect.
Discussion and Future Directions
The available preclinical data suggest that both this compound and buprenorphine possess significant antidepressant-like properties, albeit through different primary mechanisms. This compound's profile as a MOR antagonist and DOR partial agonist may offer a novel antidepressant strategy with a potentially lower risk of abuse and dependence compared to MOR agonists[4]. In contrast, buprenorphine's KOR antagonism provides a strong rationale for its use in depression, particularly in the context of stress-related mood disorders[5].
The primary limitation of this comparison is the lack of direct, head-to-head studies. Future research should aim to compare these two compounds in the same behavioral paradigms to provide a clearer picture of their relative efficacy and potency. Furthermore, elucidation of the downstream signaling pathways and their interaction with other neurotransmitter systems will be crucial for the rational design of novel opioid-based antidepressants with improved therapeutic profiles. The development of compounds with biased agonism at specific opioid receptors may also offer a promising avenue for separating therapeutic effects from adverse side effects.
References
- 1. Effects of Buprenorphine on Behavioral Tests for Antidepressant and Anxiolytic Drugs in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Opioid receptors: distinct roles in mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In major depression, increased kappa and mu opioid receptor levels are associated with immune activation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The opioid system in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid Receptors: A New Target for Antidepressants? | Columbia University Irving Medical Center [cuimc.columbia.edu]
A Comparative Analysis of Diprenorphine and Naltrexone for the Reversal of Etorphine-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two opioid antagonists, diprenorphine and naltrexone, in reversing the potent effects of the opioid agonist etorphine. Etorphine is a semi-synthetic opioid with an analgesic potency thousands of times greater than morphine, making it a critical tool for the immobilization of large animals in veterinary and wildlife management settings.[1] Rapid and reliable reversal of its profound sedative and respiratory depressive effects is paramount for the safety and well-being of the animals. This document synthesizes available experimental data to compare the performance of this compound and naltrexone as etorphine reversal agents.
Mechanism of Action: A Tale of Two Antagonists
Etorphine exerts its potent effects by acting as a non-selective agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors in the central nervous system.[2] This broad-spectrum agonism leads to profound analgesia, sedation, and respiratory depression. The reversal of these effects is achieved by administering an opioid receptor antagonist that competitively binds to these receptors, displacing etorphine and blocking its action.
This compound is a non-selective, high-affinity weak partial agonist at the µ, κ, and δ-opioid receptors.[3] Its efficacy as an etorphine antagonist stems from its high affinity for these receptors, allowing it to displace the potent agonist. Traditionally, this compound has been considered the specific reversal agent for etorphine.[1][4]
Naltrexone , on the other hand, is a pure opioid antagonist, primarily targeting the µ-opioid receptor, with a lower affinity for κ and δ receptors.[5] By competitively binding to these receptors without activating them, naltrexone effectively blocks the effects of opioid agonists like etorphine.[6] Its longer half-life is an advantage in preventing renarcotization, a phenomenon where the effects of the opioid reappear as the antagonist wears off.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for this compound and naltrexone in the context of etorphine reversal. It is important to note that direct, head-to-head comparative studies with extensive quantitative data are limited, and the presented data is compiled from various sources and studies on different species.
Table 1: Receptor Binding Affinities (Ki, nM)
| Antagonist | Mu (µ) Opioid Receptor | Kappa (κ) Opioid Receptor | Delta (δ) Opioid Receptor |
| This compound | High Affinity (binds equally to all three) | High Affinity (binds equally to all three) | High Affinity (binds equally to all three) |
| Naltrexone | ~0.1 - 0.5 | ~1 - 10 | ~10 - 50 |
Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity. The data for naltrexone is aggregated from multiple sources and may vary depending on the specific assay conditions.
Table 2: Efficacy in Reversing Etorphine-Induced Immobilization
| Parameter | This compound | Naltrexone |
| Typical Dose Ratio (Antagonist:Etorphine) | 1.3:1 to 2:1 by weight[1] | 20:1 to 25:1 by weight[6] |
| Time to Recovery | Rapid | Rapid, typically within 2-10 minutes[6] |
| Duration of Action | Shorter | Longer, reducing the risk of renarcotization[6] |
| Side Effects | Generally well-tolerated in animals | Generally well-tolerated in animals; not recommended for human use in case of accidental etorphine exposure[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a representative experimental protocol for assessing the efficacy of an opioid antagonist in reversing etorphine-induced immobilization, based on available literature.
Protocol: Evaluation of Naltrexone for Reversal of Etorphine Immobilization in Goats
This protocol is adapted from a study investigating the minimum effective dose of naltrexone to antagonize etorphine immobilization in domestic goats.
1. Animal Subjects and Housing:
-
Healthy, adult domestic goats of a specified breed and weight range.
-
Animals are housed in appropriate facilities with ad libitum access to food and water, and a regular light-dark cycle.
-
A washout period of at least 13 days is maintained between experimental sessions for each animal.
2. Immobilization Procedure:
-
Etorphine is administered intramuscularly (IM) at a dose of 0.07 mg/kg.
-
The time to recumbency (animal lying down and unable to rise) is recorded.
3. Antagonist Administration:
-
Seventeen minutes following the etorphine injection, naltrexone is administered intravenously (IV).
-
Different doses of naltrexone are tested in a crossover design, for example, 0.5, 1, 2, 5, 10, 20, and 40 mg of naltrexone per mg of etorphine administered.
4. Data Collection and Monitoring:
-
Recovery Time: The time from antagonist administration to the animal standing is recorded.
-
Physiological Parameters: Heart rate, respiratory rate, and body temperature are monitored at regular intervals before, during, and after immobilization and reversal.
-
Renarcotization Scoring: Animals are observed for several hours post-reversal for signs of renarcotization (e.g., sedation, ataxia, recumbency). A scoring system can be used to quantify the severity of these signs.
5. Statistical Analysis:
-
Data on recovery times and physiological parameters are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different antagonist doses.
-
Renarcotization scores are analyzed to determine the minimum effective dose that prevents the recurrence of opioid effects.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the logical relationship between etorphine and its antagonists.
Caption: Etorphine signaling pathway.
Caption: Antagonist competitive inhibition.
Caption: Experimental workflow diagram.
Conclusion
Both this compound and naltrexone are effective antagonists for reversing the effects of etorphine. The choice between the two may depend on several factors, including the species being treated, the duration of the procedure, and the desired speed and characteristics of recovery.
-
This compound has a long history of use as the traditional antagonist for etorphine and is effective at a lower dose ratio.
-
Naltrexone offers the significant advantage of a longer duration of action, which can be crucial in preventing the dangerous complication of renarcotization. However, a higher dose relative to etorphine is required for effective reversal.
Further direct comparative studies in various species are warranted to provide more definitive guidance on the optimal choice of antagonist for etorphine reversal in different clinical and field scenarios. Researchers and drug development professionals should consider the distinct pharmacological profiles of each antagonist when designing new protocols or developing improved reversal agents.
References
- 1. Etorphine - Wikipedia [en.wikipedia.org]
- 2. Etorphines: mu-opioid receptor-selective antinociception and low physical dependence capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carfentanil - Wikipedia [en.wikipedia.org]
- 5. A comparison of the effects of the opioid antagonists naltrexone, naltrindole, and beta-funaltrexamine on ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uu.nl [uu.nl]
A Comparative Guide to [11C]Diprenorphine and Selective Radiotracers for Imaging Kappa-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [11C]Diprenorphine ([11C]DPN) and alternative selective radiotracers for imaging kappa-opioid receptors (KORs) using Positron Emission Tomography (PET). The performance of each radiotracer is evaluated based on experimental data, offering insights for selecting the most suitable imaging agent for preclinical and clinical research.
Introduction to Kappa-Opioid Receptor Imaging
The kappa-opioid receptor (KOR) system is implicated in a range of neurological and psychiatric conditions, including addiction, depression, and pain.[1][2] PET imaging provides a non-invasive method to study the distribution and density of KORs in the living brain, offering valuable insights into disease mechanisms and the development of novel therapeutics. While [11C]this compound has been historically used for imaging opioid receptors, its non-selective nature presents limitations. This has spurred the development of selective KOR radiotracers.
[11C]this compound: A Non-Selective Opioid Receptor Antagonist
[11C]this compound is a high-affinity antagonist that binds to mu (μ), delta (δ), and kappa (κ) opioid receptors with similar affinity.[3] This lack of selectivity can complicate the specific assessment of KORs, as the PET signal reflects the combined density of all three opioid receptor subtypes.
The Rise of Selective KOR Radiotracers
To overcome the limitations of non-selective tracers, several radioligands with high selectivity for KORs have been developed and validated. This guide focuses on a comparison of [11C]DPN with three prominent selective KOR radiotracers:
-
[11C]GR103545: A KOR agonist.
-
[11C]LY2795050: A KOR antagonist.
-
[11C]LY2459989: A KOR antagonist with improved properties over [11C]LY2795050.
Comparative Data
The following tables summarize the key in vitro and in vivo characteristics of [11C]this compound and the selective KOR radiotracers.
Table 1: In Vitro Binding Affinities (Ki, nM)
| Radiotracer | Kappa (κ) | Mu (μ) | Delta (δ) | Selectivity (μ/κ) | Selectivity (δ/κ) |
| [11C]this compound | 0.47[1] | 0.20[1] | 0.18[1] | 0.43 | 0.38 |
| [11C]GR103545 | 0.02[4] | 12 | 400 | 600[4] | 20,000[4] |
| [11C]LY2795050 | 0.72[5] | 25.8 | 153 | 35.8[5] | 212.5[5] |
| [11C]LY2459989 | 0.18[6] | 7.68[6] | 91.3[6] | >43[6] | >500 |
Table 2: In Vivo Performance Characteristics in Non-Human Primates
| Radiotracer | Type | Brain Uptake | Metabolism (% parent @ 30 min) | Test-Retest Variability (V T ) | Key Findings |
| [11C]this compound | Antagonist | High[7] | ~30%[7] | Not widely reported | Non-selective binding to μ, δ, and κ receptors.[3] |
| [11C]GR103545 | Agonist | Excellent[8][9] | ~40% | ~15%[8][10] | Slow kinetics, higher variability than desirable.[8][10] |
| [11C]LY2795050 | Antagonist | Good[11][12] | ~40%[11][12] | Not explicitly stated | Favorable pharmacokinetics and binding profile.[11][12] |
| [11C]LY2459989 | Antagonist | Good[6][13] | ~25%[6][13] | Not explicitly stated | Higher affinity and specific binding signal compared to [11C]LY2795050.[14] |
Experimental Protocols
Detailed methodologies for the synthesis and in vivo evaluation of these radiotracers are crucial for reproducibility and comparison.
Radiosynthesis
[11C]this compound: Synthesized via O-methylation of a precursor with [11C]methyl iodide or [11C]methyl triflate.
[11C]GR103545: Typically synthesized by the reaction of its desmethyl precursor with [11C]methyl triflate.
[11C]LY2795050: Prepared through a multi-step synthesis involving the reaction of a precursor with [11C]cyanide, followed by hydrolysis.[15]
[11C]LY2459989: Synthesized via a copper-mediated [11C]cyanation of a boronic acid pinacol ester precursor.
In Vivo PET Imaging Protocol (General)
-
Animal Preparation: Non-human primates are typically anesthetized and positioned in the PET scanner. A transmission scan is performed for attenuation correction.
-
Radiotracer Administration: The radiotracer is administered as an intravenous bolus.
-
Arterial Blood Sampling: Serial arterial blood samples are collected to measure the parent radiotracer concentration and its metabolites over time, which is crucial for kinetic modeling.
-
PET Data Acquisition: Dynamic PET data are acquired for 90-120 minutes post-injection.
-
Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest.
-
Kinetic Modeling: TACs and the arterial input function are used to estimate kinetic parameters such as the total distribution volume (V T ) and binding potential (BP ND ), which reflect receptor density. Blocking studies with non-radioactive antagonists (e.g., naloxone) are often performed to determine the non-specific binding and confirm the specificity of the radiotracer signal.[6][13][16]
Visualizing Key Processes
The following diagrams illustrate the kappa-opioid receptor signaling pathway and a typical workflow for PET radiotracer validation.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: General Workflow for PET Radiotracer Validation.
Conclusion
While [11C]this compound has been a valuable tool for opioid receptor research, its non-selectivity is a significant drawback for specifically studying the kappa-opioid system. The development of selective KOR radiotracers, particularly antagonists like [11C]LY2459989, represents a major advancement in the field. [11C]LY2459989, with its high affinity and selectivity, offers a more precise and reliable tool for quantifying KORs in the brain. The choice of radiotracer will ultimately depend on the specific research question, with selective tracers being superior for studies focused specifically on the KOR system. This guide provides the necessary comparative data and procedural outlines to aid researchers in making an informed decision for their future neuroimaging studies.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation of PET radiotracers for cancer imaging: recommendations from the National Cancer Imaging Translational Accelerator (NCITA) consensus meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]GR103545 in awake rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Antagonist Radiotracer for the Kappa Opioid Receptor: Synthesis and Characterization of 11C-LY2459989 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of the Agonist PET Radioligand [11C]GR103545 to Image Kappa Opioid Receptor in Humans: Kinetic Model Selection, Test-Retest Reproducibility and Receptor Occupancy by the Antagonist PF-04455242 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the agonist PET radioligand [¹¹C]GR103545 to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Receptor Cross-Reactivity of Diprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diprenorphine's interaction with various receptor systems, focusing on its well-documented effects on opioid receptors. While comprehensive public data on its cross-reactivity with a broad panel of non-opioid receptors is limited, this document summarizes the existing quantitative and qualitative data, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways.
Introduction to this compound
This compound is a potent, semi-synthetic opioid derivative known for its high affinity for all three classical opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).[1] It is structurally related to buprenorphine and etorphine.[1] Pharmacologically, it is generally characterized as a non-selective opioid receptor antagonist, though some studies indicate a more complex profile of partial agonism at certain receptor types.[2] Its primary clinical application is in veterinary medicine as a long-acting antagonist to reverse the effects of potent opioids like etorphine and carfentanil used in large animal tranquilization.
Opioid Receptor Binding Affinity
This compound exhibits sub-nanomolar binding affinity for μ, δ, and κ opioid receptors, making it a highly potent, non-selective ligand. The following table summarizes its binding affinities (Ki) from in vitro radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Mu (μ) Opioid Receptor | [3H]this compound | Rat brain membranes | 0.20 | [1] |
| Delta (δ) Opioid Receptor | [3H]this compound | Rat brain membranes | 0.18 | [1] |
| Kappa (κ) Opioid Receptor | [3H]this compound | Rat brain membranes | 0.47 | [1] |
Functional Activity at Opioid Receptors
| Receptor Subtype | Functional Assay Type | Observed Activity | Reference |
| Mu (μ) Opioid Receptor | Various functional assays | Antagonist | [2] |
| Delta (δ) Opioid Receptor | Various functional assays | Partial Agonist | [2] |
| Kappa (κ) Opioid Receptor | Guinea-pig ileum bioassay | Agonist | [2] |
Cross-Reactivity with Non-Opioid Receptor Systems
A comprehensive screening of this compound against a broad panel of non-opioid receptors (e.g., aminergic, peptidergic, ion channels) is not publicly available. One study that performed a detailed pharmacological screen of nine other clinically relevant opioids against a panel of nine pain-related targets (including cannabinoid receptor CB1, sigma-1 receptor, and monoamine transporters) did not include this compound in its analysis.[3][4] Therefore, while this compound's primary pharmacology is centered on the opioid system, its potential for off-target effects at other receptor systems remains largely uncharacterized in the public domain. Researchers are advised to consider this data gap when evaluating its use in experimental models.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the characterization of this compound.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a receptor population (IC50), and from this, to calculate its binding affinity (Ki).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptors (e.g., rat brain membranes).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]this compound for general opioid receptors, or selective radioligands like [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating the binding of [35S]GTPγS to G proteins following receptor activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
This compound at a range of concentrations.
-
Assay buffer (containing MgCl2 and NaCl).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP to ensure G proteins are in their inactive state.
-
Stimulation: Add varying concentrations of this compound to the membrane preparation.
-
Reaction Initiation: Add [35S]GTPγS to initiate the binding reaction. If this compound is an agonist, it will activate the receptor, causing the G protein to release GDP and bind [35S]GTPγS.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration. Fit the data to a sigmoidal curve to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation relative to a standard full agonist).
cAMP Accumulation Assay
This functional assay is used to measure the inhibition of adenylyl cyclase, a key downstream effector of Gi/o-coupled receptors like the opioid receptors.
Objective: To determine if this compound can inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP).
Materials:
-
Whole cells expressing the target opioid receptor.
-
Forskolin (an activator of adenylyl cyclase).
-
This compound at a range of concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate the production of cAMP.
-
Incubation: Incubate for a defined period to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity at the Gi/o-coupled receptor. The IC50 (for inhibition) can be determined from the resulting dose-response curve.
Signaling Pathways
This compound exerts its effects by binding to opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. These receptors primarily couple to inhibitory G proteins (Gαi/o).
Canonical Gαi/o Signaling Pathway
Upon activation by an agonist, the opioid receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This results in the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP). The Gβγ subunits can also dissociate and modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
β-Arrestin Recruitment Pathway
In addition to G protein signaling, agonist binding to opioid receptors can also lead to their phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization, internalization (endocytosis), and the initiation of a separate wave of G protein-independent signaling, which has been implicated in some of the adverse effects of opioids.
References
- 1. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diprenorphine and Naloxone Potency at the Mu-Opioid Receptor
For Immediate Release
This guide provides a detailed comparison of the potency of two common opioid receptor antagonists, Diprenorphine and Naloxone, at the mu-opioid receptor (MOR). The following sections present quantitative data on their binding affinity and functional antagonism, detailed experimental protocols for key assays, and visual diagrams of the underlying signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.
Quantitative Comparison of Antagonist Potency
The potency of this compound and Naloxone at the mu-opioid receptor has been evaluated using various in vitro assays. The binding affinity (Ki) and the functional antagonist potency (IC50) are key parameters for comparing these compounds. A lower Ki value indicates a higher binding affinity to the receptor, while a lower IC50 value signifies greater potency in inhibiting a functional response.
| Compound | Binding Affinity (Ki) at MOR (nM) | Functional Antagonist Potency (IC50) at MOR (nM) | Assay Type for IC50 |
| This compound | 2.128[1] | 12.64[1] | cAMP Inhibition Assay |
| Naloxone | 57.40[1], ~2.3[2][3], 1.518[4] | 168.00[1], 0.43[5] | cAMP Inhibition Assay |
Note: The presented values are compiled from different studies and may vary depending on the specific experimental conditions, such as the radioligand used, cell line, and tissue preparation.[4][6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of potency data, a thorough understanding of the experimental methodologies is essential.[6] The following are detailed protocols for commonly used assays to characterize opioid receptor antagonists.
Radioligand Binding Assay for Mu-Opioid Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from the mu-opioid receptor, allowing for the determination of the compound's binding affinity (Ki).
Objective: To determine the Ki of this compound and Naloxone at the mu-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Test compounds: this compound and Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled GTPγS for non-specific binding determination.[7]
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, increasing concentrations of the test compound (this compound or Naloxone), a fixed concentration of the radioligand (e.g., 1 nM [³H]-Diprenorphine), and the cell membrane suspension (typically 10-20 µg of protein per well).[1] For non-specific binding, a high concentration of an unlabeled ligand like Naloxone (10 µM) is used.[5]
-
Incubation: Incubate the plate for a specified time (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.[5]
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate completely, add scintillation cocktail to each well, and count the radioactivity in a plate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the mu-opioid receptor. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To determine the functional antagonist potency of this compound and Naloxone by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Membrane preparations from cells or tissues expressing the mu-opioid receptor.
-
[³⁵S]GTPγS.
-
Agonist (e.g., DAMGO).
-
Test compounds: this compound and Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.[8]
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS.
-
96-well filter plates, cell harvester, scintillation cocktail, and scintillation counter.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the membrane preparation with the test compound (this compound or Naloxone) and a fixed concentration of GDP (e.g., 30 µM) at 30°C for 15 minutes.[7][8]
-
Agonist Stimulation: Add a fixed concentration of an agonist (e.g., DAMGO) to stimulate the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50 value.
cAMP Inhibition Assay
This functional assay measures the downstream effect of mu-opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will reverse the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist potency of this compound and Naloxone by measuring their ability to block agonist-mediated inhibition of cAMP production.
Materials:
-
Whole cells expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).[9]
-
Forskolin (an adenylyl cyclase activator).
-
Agonist (e.g., Morphine or DAMGO).
-
Test compounds: this compound and Naloxone.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Seeding: Seed the cells into a multi-well plate and incubate overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of the test compound (this compound or Naloxone) for a specified time (e.g., 15-30 minutes).[9]
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the agonist and forskolin to the cells and incubate for a defined period (e.g., 10-15 minutes) at 37°C.[9][10]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of reversal of the agonist-induced inhibition of cAMP production against the logarithm of the antagonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mu-opioid receptor signaling pathway and points of antagonist action.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a cAMP inhibition functional assay.
References
- 1. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 4. zenodo.org [zenodo.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Diprenorphine and Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo pharmacological effects of Diprenorphine and Buprenorphine, two potent semi-synthetic opioids with complex and distinct receptor interaction profiles. Understanding these differences is crucial for their application in research and potential therapeutic development.
Introduction and Pharmacological Profiles
This compound and Buprenorphine are structurally related opioids derived from thebaine, yet they exhibit markedly different in vivo effects due to their unique interactions with opioid receptors.
This compound is generally characterized as a potent, non-selective opioid receptor antagonist at the mu-opioid receptor (MOR), but it also displays partial agonist activity at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[1] This mixed pharmacological profile makes it a valuable tool in veterinary medicine for reversing the effects of potent opioids like etorphine and carfentanil. Its complex interactions, however, necessitate careful consideration in preclinical research.
Buprenorphine , in contrast, is a partial agonist at the MOR and an antagonist at the KOR.[2][3] Its high affinity for the MOR allows it to displace other opioids, while its partial agonism results in a "ceiling effect" for both its analgesic and respiratory depressive effects.[2][4] This unique profile has led to its widespread use in pain management and as a treatment for opioid use disorder.[2][5]
Comparative In Vivo Effects
The differing receptor activities of this compound and Buprenorphine translate to distinct in vivo effects, particularly in terms of analgesia, respiratory depression, and central nervous system (CNS) modulation.
Analgesia
Buprenorphine is a potent analgesic, with studies indicating it is approximately 20 to 30 times more potent than morphine.[2][6] Its analgesic effects are primarily mediated by its partial agonism at the MOR.[7] The dose-response curve for buprenorphine-induced analgesia can be bell-shaped, meaning that beyond a certain dose, the analgesic effect may not increase and could even decrease.[5]
This compound's analgesic properties are less straightforward. Due to its potent MOR antagonism, it does not produce typical morphine-like analgesia. However, its partial agonist activity at DOR and KOR may contribute to antinociceptive effects in specific pain models. Recent research has explored its potential antidepressant-like effects, mediated by its action on delta-opioid receptors.[1]
Respiratory Depression
A key differentiator between these two compounds is their effect on respiration.
Buprenorphine exhibits a ceiling effect on respiratory depression.[2][4] Unlike full opioid agonists such as fentanyl, where increasing doses lead to proportionally greater respiratory depression and risk of apnea, the respiratory depressive effects of buprenorphine plateau at higher doses.[4] This makes it a safer alternative in clinical settings regarding overdose risk. However, it's important to note that its high affinity for the MOR can make reversal with naloxone challenging, often requiring continuous infusion.[4] Buprenorphine alone, at doses up to 5.0 mg/kg in rats, has been shown to not produce significant respiratory depression.[8]
This compound , acting as a MOR antagonist, is not expected to cause respiratory depression in the same manner as MOR agonists. In fact, it is used to reverse opioid-induced respiratory depression. Its partial agonist effects at KOR and DOR are not typically associated with significant respiratory depression.
Central Nervous System Effects
Buprenorphine has a lower abuse potential compared to full opioid agonists due to its partial agonist nature, which limits the euphoric effects.[2] However, it can still produce feelings of euphoria and has some abuse liability. Its KOR antagonist activity may contribute to its antidepressant and anxiolytic effects.
This compound's CNS effects are primarily driven by its antagonist and partial agonist activities. Its MOR antagonism blocks the rewarding effects of other opioids. The partial agonism at DOR has been linked to antidepressant-like effects in animal models.[1]
Quantitative In Vivo Data
The following table summarizes available quantitative data on the in vivo effects of this compound and Buprenorphine. It is important to note that direct head-to-head comparative studies are limited; therefore, data are compiled from various sources and experimental conditions may differ.
| Parameter | This compound | Buprenorphine | Animal Model | Test | Source |
| Analgesic Potency (ED50) | Not applicable as a MOR agonist | 0.0084 - 0.16 mg/kg (i.v.) | Mouse | Hot plate, Tail flick | [9] |
| Respiratory Effect | MOR Antagonist (reverses depression) | Ceiling effect on depression | Human, Rat | Plethysmography | [4] |
| Receptor Activity | MOR: AntagonistKOR: Partial AgonistDOR: Partial Agonist | MOR: Partial AgonistKOR: AntagonistDOR: Antagonist | In vitro/In vivo | Various | [1][3][5][10] |
Disclaimer: The data presented are from different studies and may not be directly comparable due to variations in experimental design, animal strains, and methodologies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of opioid effects in vivo.
Assessment of Analgesia: Hot Plate Test
The hot plate test is a common method to evaluate the thermal nociceptive threshold in rodents, reflecting supraspinal analgesic effects.
Objective: To measure the latency of a thermal pain response in mice or rats following drug administration.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 52-55°C).
-
Animal subjects (mice or rats).
-
Test compounds (this compound, Buprenorphine) and vehicle control.
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate (maintained at a constant temperature, e.g., 52°C) and start the timer. The latency is the time taken for the animal to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Assessment of Respiratory Depression: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method for measuring respiratory parameters in conscious, unrestrained animals.
Objective: To quantify changes in respiratory frequency, tidal volume, and minute ventilation following drug administration.
Materials:
-
Whole-body plethysmograph chambers for mice or rats.
-
Pneumotachograph and pressure transducer.
-
Data acquisition and analysis software.
-
Animal subjects.
-
Test compounds and vehicle control.
Procedure:
-
Acclimatization: Place the animal in the plethysmography chamber and allow it to acclimate for a period (e.g., 30-60 minutes) until respiratory parameters stabilize.
-
Baseline Recording: Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).
-
Drug Administration: Remove the animal from the chamber, administer the test compound or vehicle, and immediately return it to the chamber.
-
Post-treatment Recording: Continuously record respiratory parameters for a defined period (e.g., 1-2 hours) after drug administration.
-
Data Analysis: Analyze the recorded data to determine the time course and magnitude of changes in respiratory parameters compared to baseline. The data can be expressed as a percentage of the baseline values.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound and Buprenorphine at their respective target receptors.
Caption: Buprenorphine's signaling at mu- and kappa-opioid receptors.
Caption: this compound's signaling at mu-, kappa-, and delta-opioid receptors.
Experimental Workflow
The following diagram outlines a logical workflow for a head-to-head in vivo comparison of this compound and Buprenorphine.
References
- 1. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 3. Buprenorphine has potent kappa opioid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid-induced respiratory effects: new data on buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic efficacy of buprenorphine in the presence of high levels of SDF-1α/CXCL12 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. The effects of buprenorphine on fentanyl-induced respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buprenorphine: Far Beyond the “Ceiling” [mdpi.com]
A Head-to-Head Comparison of Diprenorphine and Other Opioid Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Diprenorphine with other key opioid antagonists, namely Naloxone and Naltrexone. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
This compound, a potent, non-selective opioid receptor antagonist, is a crucial tool in veterinary medicine, primarily for reversing the effects of super-potent opioids like etorphine and carfentanil used in large animal tranquilization.[1] Unlike pure antagonists, this compound exhibits weak partial agonist activity at the mu (µ), kappa (κ), and delta (δ) opioid receptors.[1] In the human clinical setting, Naloxone is the gold standard for emergency reversal of opioid overdose, while Naltrexone is utilized for the long-term management of opioid and alcohol use disorders.[2][3] This guide delves into a head-to-head comparison of these three critical opioid antagonists.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of an antagonist for its receptor is a key determinant of its potency and pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the in vitro binding affinities of this compound, Naloxone, and Naltrexone for the three main opioid receptors.
| Antagonist | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |
| This compound | 0.20 | 0.47 | 0.18 | [4] |
| Naloxone | 1.2 ± 0.2 | 18 ± 3 | 25 ± 5 | [1] |
| Naltrexone | 0.6 ± 0.1 | 0.8 ± 0.1 | 14 ± 2 | [1] |
Table 1: In vitro binding affinities (Ki) of this compound, Naloxone, and Naltrexone for human cloned opioid receptors expressed in Chinese Hamster Ovary (CHO) cells. Data for Naloxone and Naltrexone were determined using competitive binding assays with [3H]this compound as the radioligand.[1]
In Vivo Potency and Efficacy
In vivo studies provide critical information on the physiological effects of these antagonists. This compound has been shown to be significantly more potent than Naloxone in certain contexts. For instance, in suppressing feeding behavior in guinea pigs, this compound was found to be over twenty times more effective than Naloxone, suggesting a significant role of kappa-opioid receptors in this behavior. Another study in squirrel monkeys demonstrated that this compound (ED50 = 0.01 mg/kg) was 22 times more potent than naltrexone (ED50 = 0.22 mg/kg) in decreasing 2-hour food intake.[5]
In terms of reversing the effects of potent opioids, this compound is considered the specific antagonist for etorphine and carfentanil.[1] While Naloxone can be used, its lower affinity for the µ-opioid receptor compared to these super-potent agonists can make it less reliable in achieving complete reversal.[1]
Pharmacokinetic Profile
The duration of action is a critical differentiator between these antagonists. Naloxone is characterized by a rapid onset and short duration of action (30-90 minutes), making it ideal for emergency overdose situations where immediate reversal is necessary.[2][6] Naltrexone, on the other hand, has a much longer duration of action, with a single dose blocking opioid effects for 24-48 hours, and is therefore suited for long-term relapse prevention.[2][3] this compound also has a longer plasma half-life than naloxone in many species.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments used to characterize opioid antagonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of this compound, Naloxone, and Naltrexone for µ, κ, and δ opioid receptors.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human µ, κ, or δ opioid receptor.
-
[3H]this compound (Radioligand)
-
Unlabeled this compound, Naloxone, and Naltrexone (Test Compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of [3H]this compound with varying concentrations of the unlabeled test compound and the cell membranes.
-
Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of opioid receptor activation.
Objective: To determine the functional antagonist potency of this compound, Naloxone, and Naltrexone.
Materials:
-
CHO cells co-expressing an opioid receptor (µ, κ, or δ) and a cAMP-sensitive reporter system (e.g., GloSensor).
-
Opioid agonist (e.g., DAMGO for µ, U-50,488 for κ, DPDPE for δ).
-
Test antagonist (this compound, Naloxone, or Naltrexone).
-
Forskolin (an adenylyl cyclase activator).
-
Lysis buffer and detection reagents for the reporter system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the opioid agonist (typically the EC80 concentration) in the presence of forskolin.
-
Incubation: Incubate for a defined period to allow for cAMP production (e.g., 15 minutes).
-
Lysis and Detection: Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol.
-
Data Analysis: Plot the reporter signal against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.
Workflow for a cAMP functional assay to determine antagonist potency.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor, providing a direct measure of receptor activation.
Objective: To assess the ability of this compound to act as a partial agonist at κ and δ receptors.
Materials:
-
Cell membranes from cells expressing the opioid receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound).
-
Assay Buffer.
-
Filtration apparatus and filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with varying concentrations of the test compound, a fixed concentration of GDP, and [35S]GTPγS.
-
Equilibration: Allow the reaction to proceed at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds, it triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the modulation of ion channels. Opioid antagonists, by binding to the receptor without activating it, block these downstream effects.
Opioid antagonist mechanism of action at the cellular level.
Conclusion
This compound, Naloxone, and Naltrexone are all potent opioid antagonists with distinct pharmacological profiles that dictate their primary applications. This compound's high, non-selective affinity for all three opioid receptors and its partial agonist activity make it a powerful tool in veterinary medicine and a subject of interest in research for its potential antidepressant-like effects.[7] Naloxone's rapid onset and short duration of action solidify its role as a life-saving emergency medication for opioid overdose. Naltrexone's long-acting nature makes it an effective component of long-term addiction treatment. The choice of antagonist for a specific research or clinical application should be guided by a thorough understanding of their comparative binding affinities, in vivo potencies, and pharmacokinetic properties as detailed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. serenitygrove.com [serenitygrove.com]
- 3. researchgate.net [researchgate.net]
- 4. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Repeated administration of naltrexone and this compound decreases food intake and body weight in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naloxone and Naltrexone: Whatâs the Difference? [webmd.com]
- 7. researchgate.net [researchgate.net]
Validation of Diprenorphine as a selective tool for opioid receptor studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation of Diprenorphine as a selective tool for opioid receptor studies. Through a comparative analysis with other common opioid receptor ligands, this document offers experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows to support researchers in their selection of appropriate pharmacological tools.
Introduction to this compound
This compound is a potent, non-selective opioid receptor ligand that exhibits high affinity for all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[1] Its profile as a weak partial agonist or antagonist at these receptors makes it a valuable tool for a variety of in vitro and in vivo research applications, including competitive binding assays and positron emission tomography (PET) imaging.[1][2] This guide will compare the binding and functional characteristics of this compound with two widely used non-selective antagonists, Naloxone and Naltrexone, to highlight its utility and performance in opioid receptor research.
Comparative Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter in assessing its utility as a research tool. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The table below summarizes the Ki values for this compound, Naloxone, and Naltrexone at the mu, delta, and kappa opioid receptors.
| Ligand | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Reference |
| This compound | 0.20 - 0.3 | 0.18 - 5 | 0.47 - 10 | [3] |
| Naloxone | 1.115 - 1.518 | 36.5 - 65 | 9 - 18 | [4][5][6] |
| Naltrexone | ~1 | ~39 | ~10 | [7][8] |
Note: Ki values can vary between studies due to different experimental conditions, such as tissue source and radioligand used.
As the data indicates, this compound generally displays sub-nanomolar to low nanomolar affinity for all three opioid receptor subtypes, making it a highly potent, non-selective ligand. In comparison, Naloxone and Naltrexone also exhibit non-selective profiles but with varying affinities across the receptor subtypes.
Functional Activity: Antagonist and Partial Agonist Properties
Beyond binding affinity, the functional activity of a ligand determines its effect on receptor signaling. This compound is characterized as a weak partial agonist or a potent antagonist depending on the specific receptor and signaling pathway being investigated.[1][9] In many experimental settings, its primary utility lies in its ability to act as a potent, non-selective antagonist, effectively blocking the effects of opioid agonists.[1] This is particularly valuable in in vivo studies and for reversing the effects of potent opioids.[1]
In contrast, Naloxone and Naltrexone are generally considered pure antagonists at opioid receptors, meaning they bind to the receptor but do not elicit a signaling response, instead blocking the binding of agonists.[4][7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any research tool. Below are standardized protocols for key in vitro assays used to characterize the binding and function of opioid receptor ligands like this compound.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]this compound)
-
Unlabeled test compound (e.g., this compound, Naloxone)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. Antagonists like this compound can be characterized by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Opioid agonist (e.g., DAMGO for µ-receptors)
-
Test antagonist (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add the assay buffer, a fixed concentration of GDP, varying concentrations of the test antagonist, and a fixed concentration of the opioid agonist to stimulate G-protein activation.
-
Add the cell membrane preparation to each well.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 value of the antagonist for inhibiting agonist-stimulated G-protein activation.
cAMP Inhibition Assay
This assay measures the functional consequence of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the opioid receptor of interest
-
Forskolin (to stimulate adenylyl cyclase)
-
Opioid agonist
-
Test antagonist (e.g., this compound)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test antagonist for a specified period.
-
Add a fixed concentration of the opioid agonist to stimulate the receptors.
-
Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a specified time (e.g., 10-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Analyze the data to determine the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the opioid receptor signaling pathway and a typical experimental workflow.
In Vivo Applications: PET Imaging
This compound, particularly when labeled with a positron-emitting isotope such as Carbon-11 ([¹¹C]), is a valuable tool for in vivo imaging of opioid receptors in the brain using Positron Emission Tomography (PET).[10][11] Its non-selective, high-affinity binding allows for the visualization and quantification of the total opioid receptor pool.[10][11] This is particularly useful for studying changes in receptor density in various neurological and psychiatric disorders, as well as assessing receptor occupancy by therapeutic drugs.[10][11]
Conclusion
This compound stands out as a robust and versatile tool for opioid receptor research. Its key advantages include:
-
High, non-selective affinity: Allows for the study of the total opioid receptor population.
-
Potent antagonism: Effectively blocks the action of opioid agonists in a variety of experimental models.
-
Utility in PET imaging: Enables in vivo visualization and quantification of opioid receptors.
While other non-selective antagonists like Naloxone and Naltrexone are also valuable tools, this compound's specific binding characteristics and established use in PET imaging provide unique advantages for certain research questions. The choice of ligand will ultimately depend on the specific experimental goals, with this compound being an excellent choice for studies requiring a potent, non-selective antagonist with high affinity across all three major opioid receptor subtypes.
References
- 1. Effects of naloxone and this compound on spontaneous activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of opioid receptors in rat sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naloxone - Wikipedia [en.wikipedia.org]
- 5. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different effects of opioid antagonists on mu-, delta-, and kappa-opioid receptors with and without agonist pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Combined [11C]this compound PET Study and fMRI Study of Acupuncture Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of [11C]Diprenorphine PET imaging results across studies
For researchers, scientists, and drug development professionals, understanding the reproducibility of PET imaging results is paramount for the validation of clinical studies and the advancement of novel therapeutics. This guide provides a comparative analysis of the reproducibility of [11C]diprenorphine PET imaging across various studies, focusing on quantitative data, experimental protocols, and the factors influencing variability.
[11C]this compound is a non-subtype selective opioid receptor antagonist used in positron emission tomography (PET) to quantify opioid receptor availability in the brain. Its slow kinetics and the absence of a true reference region devoid of specific binding present challenges for quantitative analysis and reproducibility. This guide synthesizes findings from multiple studies to offer a clear perspective on the reliability of [11C]this compound PET imaging.
Quantitative Reproducibility Data
The reproducibility of [11C]this compound PET imaging is commonly assessed using test-retest studies, where the same subject is scanned on two separate occasions. Key metrics for evaluating reproducibility include the percentage test-retest difference and the intraclass correlation coefficient (ICC). A lower percentage difference and an ICC closer to 1 indicate higher reproducibility.
The following table summarizes quantitative data on the test-retest reproducibility of [11C]this compound PET imaging from a key study.
| Parameter | Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |
| Volume of Distribution (Vd) | Global | 0.3 ± 9.5% | - |
| Volume of Distribution (Vd) | Hippocampus | -1.9 ± 10.6% | - |
| Parametric Maps (various) | - | Smallest for restricted base ranges | Up to 0.86 |
| VOI-derived Vd estimates | - | - | 0.24 / 0.04 (low injected radioactivity) |
Data compiled from a study by Hammers et al. (2007) and another study involving control subjects.[1][2]
Experimental Protocols
The experimental design and data analysis methodology significantly impact the reproducibility of [11C]this compound PET imaging results. Below is a generalized experimental protocol derived from published studies.
A key study on the reproducibility of [11C]this compound PET involved ten subjects who underwent two 90-minute dynamic PET scans.[1] An arterial plasma input function, corrected for radiolabelled metabolites, was used for quantitative analysis.[1] Movement correction was performed using a frame-to-frame co-registration method.[1] The study compared different analytical methods, including conventional spectral analysis, rank shaping, and volume of interest (VOI)-based methods.[1]
Another study established test-retest variation in 13 control subjects, where paired PET scans were performed.[2] The first scan was conducted 1.5–15 hours postictally, and the second (baseline) scan was performed after 7–20 seizure-free days.[2] Spectral analysis and metabolite-corrected arterial plasma input functions were used to generate parametric images of the volume of distribution (Vd).[2]
Factors Affecting Reproducibility
Several factors can influence the reproducibility of [11C]this compound PET imaging results. These can be broadly categorized into subject-related, technical, and analytical factors.
Subject-Related Factors:
-
Physiological State: The underlying physiological or pathological condition of the subject can impact opioid receptor availability. For instance, in epilepsy patients, the time interval between a seizure and the PET scan can influence the results.[2]
-
Subject Movement: Head motion during the long scan duration is a significant source of variability. Effective motion correction is crucial for improving reproducibility.[1]
Technical Factors:
-
Injected Radioactivity: The amount of injected [11C]this compound can affect the signal-to-noise ratio and, consequently, the reliability of the measurements, particularly for VOI-derived estimates at low doses.[1]
Analytical Factors:
-
Data Analysis Method: The choice of kinetic model and analysis method (e.g., parametric mapping vs. VOI-based) has a substantial impact on the quantitative results and their reproducibility.[1] Parametric maps generated with restricted base ranges in spectral analysis have shown the highest reproducibility.[1]
-
Movement Correction: While essential, the effectiveness of movement correction algorithms can vary, and residual motion artifacts may still contribute to variability.[1]
Conclusion
The reproducibility of [11C]this compound PET imaging is influenced by a combination of subject-specific, technical, and analytical factors. Studies have demonstrated that with careful experimental design and appropriate data analysis techniques, reliable and reproducible measurements of opioid receptor availability can be achieved. Specifically, the use of parametric mapping with optimized spectral analysis has been shown to yield high intraclass correlation coefficients. Researchers should carefully consider the factors outlined in this guide to minimize variability and ensure the robustness of their findings in clinical and research settings.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Diprenorphine Disposal
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of controlled substances like Diprenorphine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information to ensure the safe and legal disposal of this compound, fostering a culture of safety and responsibility.
This compound, a potent opioid antagonist, falls under the purview of the Drug Enforcement Administration (DEA) and requires strict adherence to disposal protocols to prevent diversion and environmental contamination. The primary and most recommended method for the disposal of expired, unwanted, or unused this compound is through a DEA-registered reverse distributor.
Key Disposal Timelines and Metrics
While specific quantitative data on disposal can vary by institutional policy and state regulations, the following table summarizes key timelines and metrics based on federal guidelines and best practices.
| Metric | Guideline | Source |
| Destruction by Reverse Distributor | Within 30 calendar days of receipt | 21 CFR 1317.15(d)[1] |
| Disposal of Expired Substances | Within 30 days of the expiration date | Indiana University EHS[2] |
| Record Retention | At least 2 years for all disposal records | DEA |
Procedural Overview: The this compound Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety, compliance, and clear documentation. The following diagram illustrates the logical workflow for disposing of this compound from a research laboratory.
Detailed Disposal Procedures
For Bulk Quantities of this compound (Expired, Unwanted, or Unused)
The mandated procedure for the disposal of bulk quantities of this compound is through a DEA-registered reverse distributor. It is illegal for researchers to dispose of controlled substances by flushing them down a drain, discarding them in the trash, or mixing them with other chemical waste without rendering them non-retrievable.
Step 1: Identify and Segregate
-
Clearly identify all containers of this compound that are expired, unwanted, or no longer needed for research.
-
Segregate these materials from your active stock of controlled substances to prevent accidental use.
Step 2: Contact Your Institution's EHS or a Reverse Distributor
-
Your institution's Environmental Health and Safety (EHS) department is the primary point of contact and will typically have an established relationship with a licensed reverse distributor.[3]
-
If your institution does not have a designated EHS contact for this purpose, you will need to identify and contract with a DEA-registered reverse distributor directly.
Step 3: Complete Necessary Documentation
-
The reverse distributor will require an inventory of the controlled substances to be disposed of.
-
For Schedule I and II substances, the reverse distributor must issue an official order form (DEA Form 222) to the researcher. For Schedule III-V substances, a detailed invoice is typically used.[4]
Step 4: Packaging and Pickup
-
The reverse distributor will provide specific instructions for the safe packaging of the this compound.
-
A secure and documented pickup will be scheduled.
Step 5: Destruction and Documentation
-
The reverse distributor is responsible for the destruction of the controlled substance, typically through incineration, which is the only DEA-approved method to render a drug "non-retrievable".[4]
-
The reverse distributor will complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered," to document the destruction.[3][5]
-
You, as the registrant, must receive and retain a copy of this form for your records for a minimum of two years.[2]
For Non-Recoverable Waste
"Non-recoverable" waste refers to the small residual amount of a controlled substance that cannot be drawn out of a vial or syringe.
-
For such residual amounts, the empty container can be disposed of in a biohazard sharps container.
-
The disposition of this non-recoverable waste should be recorded in the controlled substance usage log. A separate DEA Form 41 is not required for non-recoverable waste.
For Recoverable Waste (e.g., Spills)
In the event of a spill where the this compound is recoverable, the following steps should be taken:
-
The spill must be immediately reported to your institution's EHS and the DEA registrant.
-
The spilled substance and any materials used for cleanup (e.g., absorbent pads) must be collected and treated as hazardous waste.
-
The quantity of the loss must be documented on a DEA Form 41. This form should be completed by the person who experienced the loss, a witness, and the DEA registrant.[6]
Experimental Protocols for Rendering this compound Non-Retrievable
The DEA defines "non-retrievable" as a substance that cannot be transformed to a physical or chemical condition or state as a controlled substance or controlled substance analogue.[7] While incineration is the only DEA-endorsed method for registrants, research has been conducted on chemical methods to deactivate opioids.
Activated Charcoal Adsorption
Studies have shown that activated charcoal can be effective in adsorbing and deactivating opioids. One study demonstrated an average deactivation of over 99.99% for several model opioid medications after 28 days, with minimal leaching.
-
General Laboratory Procedure (for informational purposes only, not a DEA-endorsed disposal method for registrants):
-
For small, residual amounts of this compound solution, a slurry of activated charcoal in water can be prepared.
-
The this compound solution is added to the activated charcoal slurry.
-
The mixture is agitated to ensure maximum contact between the drug and the charcoal.
-
The resulting mixture would then need to be disposed of as chemical waste through your institution's hazardous waste program.
-
It is crucial to note that this method has not been officially endorsed by the DEA as a standalone disposal method for DEA registrants and should only be considered for rendering residual amounts non-retrievable before disposal as hazardous waste, in consultation with your institution's EHS.
The proper and diligent disposal of this compound is a cornerstone of responsible research. By adhering to these guidelines, researchers not only ensure compliance with federal regulations but also contribute to a safer laboratory environment and the protection of public health.
References
- 1. eCFR :: 21 CFR 1317.15 -- Reverse distributor registration requirements and authorized activities. [ecfr.gov]
- 2. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. printfriendly.com [printfriendly.com]
- 6. Instruction Document: Reporting Accidental Loss on DEA Form 41 | UMN University Health & Safety [hsrm.umn.edu]
- 7. secureadrug.com [secureadrug.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Diprenorphine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Diprenorphine, a potent opioid antagonist. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe research environment and mitigate the risks associated with this powerful compound.
This compound is a valuable tool in research, particularly in veterinary medicine for reversing the effects of potent opioids like etorphine and carfentanil.[1] However, its own powerful pharmacological activity necessitates stringent safety measures to protect researchers from accidental exposure. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and responsible use of this compound in a laboratory setting.
Essential Safety Data at a Glance
While specific occupational exposure limits (OELs) for this compound are not publicly available, its classification as a potent opioid requires handling with the utmost caution. The following table summarizes key safety data:
| Parameter | Value/Classification | Source |
| Primary Hazards | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | PubChem |
| GHS Pictograms | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity | PubChem |
| Pharmacological Class | Opioid Antagonist | Wikipedia[1] |
| Primary Use | Veterinary opioid reversal agent | Wikipedia[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow must be followed for all procedures involving this compound.
Caption: Workflow for the safe handling of this compound.
Pre-Handling Protocol
-
Designated Area Preparation: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles. Ensure the work surface is clean and free of clutter.
-
Personal Protective Equipment (PPE) Donning: Before entering the designated area, all personnel must don the following PPE:
-
Respiratory Protection: A fit-tested N95, or preferably a P100, respirator is mandatory to prevent inhalation of airborne particles.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Hand Protection: Double gloving with nitrile gloves is required. The outer glove should be changed immediately if contaminated.
-
Body Protection: A disposable, solid-front gown with tight-fitting cuffs is necessary. For procedures with a higher risk of splashes, a Tyvek suit should be considered.
-
-
Emergency Preparedness: Ensure an opioid-specific spill kit and a naloxone kit are readily accessible. All personnel must be trained in their use.
Handling Protocol
-
Weighing and Preparation:
-
Handle solid this compound with care to avoid generating dust. Use anti-static tools and a balance with a draft shield inside the fume hood.
-
For solutions, use a closed system for transfers whenever possible to minimize the risk of splashes and aerosols.
-
-
Experimental Procedures:
-
Conduct all manipulations of this compound within the fume hood.
-
Keep all containers of this compound sealed when not in use.
-
Post-Handling Protocol
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. A solution of soap and water is effective for initial cleaning; avoid using bleach which can aerosolize powders.
-
-
PPE Doffing:
-
Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. The respirator and eye protection should be removed last after leaving the designated area.
-
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Caption: Logical flow for the disposal of this compound waste.
Waste Segregation and Collection
-
Unused/Expired this compound: Do not dispose of this compound down the drain.[2] Unused or expired product should be rendered non-retrievable. This can be achieved using commercially available denaturing kits.
-
Contaminated PPE and Labware: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and plasticware, must be considered hazardous waste.
-
Sharps: Any needles or other sharps contaminated with this compound must be placed in a designated sharps container.
Disposal Procedure
-
Segregation and Labeling: All this compound waste must be segregated from other laboratory waste streams. Use clearly labeled, sealed, and puncture-resistant containers.
-
Licensed Waste Management: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste management vendor.
-
Incineration: The preferred method for the final disposal of this compound waste is high-temperature incineration by a licensed facility to ensure complete destruction of the compound.[3]
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling this compound and maintain a safe and productive laboratory environment. Regular review and reinforcement of these procedures are essential components of a robust safety culture.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
